Product packaging for Triflumizole(Cat. No.:CAS No. 99387-89-0)

Triflumizole

Cat. No.: B3432268
CAS No.: 99387-89-0
M. Wt: 345.75 g/mol
InChI Key: HSMVPDGQOIQYSR-UHFFFAOYSA-N
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Description

Triflumizole is a carboxamidine resulting from the formal condensation of the amino group of 4-chloro-2-(trifluoromethyl)aniline with the oxygen of the acetyl group of N-(propoxyacetyl)imidazole. A sterol demethylation inhibitor, it is used as a fungicide for the control of powdery mildew, scab and other diseases on a variety of crops. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical. It is a member of monochlorobenzenes, a member of imidazoles, a member of (trifluoromethyl)benzenes, a carboxamidine, an ether, a conazole fungicide and an imidazole fungicide.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15ClF3N3O B3432268 Triflumizole CAS No. 99387-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine
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InChI

InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3
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InChI Key

HSMVPDGQOIQYSR-UHFFFAOYSA-N
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Canonical SMILES

CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2
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Molecular Formula

C15H15ClF3N3O
Record name TRIFLUMIZOLE
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DSSTOX Substance ID

DTXSID2032500, DTXSID20860885
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Record name 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine
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Molecular Weight

345.75 g/mol
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Physical Description

COLOURLESS CRYSTALS.
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Boiling Point

No boiling point at normal pressure; decomposes at 150 °C
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Solubility

In water, 10.2 mg/L at 20 °C and pH 7, In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C, Solubility in water, mg/l at 20 °C: 10.2 (practically insoluble)
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Density

1.4 g/cm³
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Vapor Pressure

0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible
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Color/Form

Colorless crystals

CAS No.

68694-11-1, 149465-52-1, 99387-89-0
Record name Triflumizole [BSI:ISO]
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Record name Benzenamine, 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)-, [N(E)]
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Melting Point

63.5 °C, 63 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Triflumizole in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflumizole is a broad-spectrum imidazole fungicide widely utilized in agriculture for the control of a variety of fungal pathogens. Its efficacy stems from a highly specific mode of action that disrupts a fundamental biosynthetic pathway in fungi, leading to growth inhibition and cell death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the biochemical consequences of its inhibitory action, and the experimental methodologies used to elucidate these processes. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in fungicide research and development.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the demethylation inhibitor (DMI) class of fungicides, which function by disrupting the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane.[1] Ergosterol is the fungal equivalent of cholesterol in animals, and it plays a crucial role in maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane.[1]

The primary target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase , encoded by the CYP51 gene (also known as the ERG11 gene in some fungi). This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the removal of the 14α-methyl group from lanosterol or other sterol precursors.[1]

The imidazole ring of the this compound molecule binds to the heme iron atom in the active site of the 14α-demethylase enzyme, preventing the binding of its natural substrate. This inhibition leads to a cascade of detrimental effects within the fungal cell:

  • Depletion of Ergosterol: The blockage of the 14α-demethylation step halts the production of ergosterol, leading to a deficiency of this vital component in the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The inhibition of 14α-demethylase results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function. This leads to increased membrane permeability and the leakage of essential cellular components.

The combined effect of ergosterol depletion and the accumulation of toxic sterol intermediates ultimately inhibits fungal growth, including spore germination and mycelial development.

Signaling Pathway: Ergosterol Biosynthesis and the Point of this compound Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the specific point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (14α-demethylase) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Inhibition

Ergosterol biosynthesis pathway and this compound's point of action.

Data Presentation: In Vitro Efficacy of this compound

The efficacy of this compound against various fungal pathogens is typically quantified by determining the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀). These values represent the concentration of the fungicide that inhibits 50% of fungal growth or activity. The following table summarizes the reported EC₅₀ values of this compound against a selection of phytopathogenic fungi.

Fungal SpeciesEC₅₀ (µg/mL)Reference
Botrytis cinerea0.1 - 1.0
Sclerotinia sclerotiorum0.1 - 1.0
Monilinia fructicola0.01 - 0.1
Venturia inaequalis0.01 - 0.1
Podosphaera leucotricha0.01 - 0.1
Uncinula necator0.01 - 0.1

Note: EC₅₀ values can vary depending on the specific isolate, experimental conditions, and the assay method used.

Experimental Protocols

The investigation of this compound's mechanism of action relies on a variety of standardized experimental protocols. The following sections provide detailed methodologies for key experiments.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against filamentous fungi.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to the desired concentration

  • Spectrophotometer

Procedure:

  • Preparation of Antifungal Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate. The final concentrations should typically range from 0.016 to 16 µg/mL.

    • Include a drug-free control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) until sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer to measure turbidity at 530 nm.

  • Inoculation and Incubation:

    • Add the adjusted fungal inoculum to each well of the microtiter plate, except for the sterility control.

    • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the drug-free control well.

  • MIC Determination:

    • Visually read the MIC as the lowest concentration of this compound that causes a complete inhibition of fungal growth.

Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the effect of this compound on the ergosterol content of fungal cells.

Materials:

  • Fungal culture grown in the presence and absence of this compound

  • Alcoholic potassium hydroxide (KOH) solution

  • n-Heptane or hexane

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Ergosterol standard

Procedure:

  • Sterol Extraction:

    • Harvest the fungal mycelia from liquid cultures by filtration.

    • Wash the mycelia with distilled water and dry them.

    • Add alcoholic KOH to the dried mycelia and saponify the lipids by heating at 80-90°C for 1-2 hours.

    • After cooling, extract the non-saponifiable lipids (containing the sterols) with n-heptane or hexane.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Re-dissolve the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol).

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Elute the sterols using an isocratic mobile phase (e.g., methanol/acetonitrile).

    • Detect the ergosterol peak at a wavelength of 282 nm.

  • Quantification:

    • Quantify the amount of ergosterol in the samples by comparing the peak area to a standard curve generated with known concentrations of an ergosterol standard.

    • Compare the ergosterol content in this compound-treated and untreated fungal cells to determine the percentage of inhibition.

Mandatory Visualizations

Experimental Workflow for Mechanism of Action Determination

The following diagram outlines a typical experimental workflow for elucidating the mechanism of action of a novel antifungal compound like this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_hypothesis Hypothesis Generation cluster_target_validation Target Identification & Validation cluster_confirmation Confirmation A Primary Antifungal Screening (e.g., Broth Microdilution) B Chemical Structure Analysis (Similarity to known inhibitors) A->B C Phenotypic Analysis (Microscopy of treated cells) A->C D Biochemical Assays (e.g., Ergosterol Quantification) B->D C->D E Enzyme Inhibition Assays (e.g., Recombinant CYP51) D->E F Genetic Studies (Overexpression/deletion of target gene) E->F G In Vivo Efficacy Studies (e.g., Detached Leaf Assay) F->G

A generalized workflow for investigating an antifungal's mode of action.

Conclusion

This compound's potent antifungal activity is a direct result of its specific inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This targeted disruption of a vital fungal process underscores the importance of understanding the fundamental biochemical pathways of pathogens for the development of effective and specific control agents. The experimental methodologies outlined in this guide provide a framework for the continued investigation of antifungal mechanisms and the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Mode of Action of Triflumizole Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflumizole is a broad-spectrum, systemic fungicide belonging to the imidazole class. Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity and function of the fungal cell membrane. Classified by the Fungicide Resistance Action Committee (FRAC) in Group 3, this compound specifically targets the enzyme C14-demethylase, a key player in the ergosterol biosynthesis pathway. This disruption leads to a cascade of events culminating in fungal cell death, making this compound an effective agent for the control of a wide range of phytopathogenic fungi. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Primary Mode of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of this compound is primarily attributed to its role as a demethylation inhibitor (DMI)[1][2]. It specifically targets and inhibits the enzyme lanosterol 14α-demethylase (also known as sterol 14α-demethylase or CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol[3]. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes[4].

The inhibition of 14α-demethylase by this compound leads to two critical downstream effects:

  • Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a deficiency of ergosterol in the fungal cell membrane. This compromises the structural integrity and functionality of the membrane[5].

  • Accumulation of Toxic Sterol Intermediates: The enzymatic block causes an accumulation of aberrant 14α-methylated sterol precursors, such as lanosterol. These intermediates integrate into the fungal membrane, disrupting its normal structure and function, which is believed to contribute significantly to the fungitoxic effect[4][6].

This dual assault on the fungal cell membrane ultimately leads to the cessation of fungal growth and cell death. This compound exhibits both protective and curative action, meaning it can prevent fungal infections and also halt the progression of existing ones[1][7][8].

The Ergosterol Biosynthesis Pathway and the Site of this compound Action

The ergosterol biosynthesis pathway is a complex, multi-step process that begins with acetyl-CoA. This compound acts at a critical juncture in the late stage of this pathway. The following diagram illustrates the key steps and highlights the point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Ergosterol Ergosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol_14a_demethylase->4,4-dimethyl-cholesta-8,14,24-trienol Farnesyl_PP Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol->Lanosterol_14a_demethylase ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... ...->Ergosterol This compound This compound This compound->Lanosterol_14a_demethylase Inhibition HMG-CoA HMG-CoA Mevalonate Mevalonate Isopentenyl_PP Isopentenyl_PP Geranyl_PP Geranyl_PP

Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data on Antifungal Activity

The efficacy of this compound varies depending on the fungal species. The half-maximal effective concentration (EC50) is a standard measure of a fungicide's potency, representing the concentration that inhibits 50% of fungal growth. The following table summarizes available EC50 values for this compound against various phytopathogenic fungi.

Fungal SpeciesAssay TypeMean EC50 (µg/mL)Range of EC50 (µg/mL)Reference
Botrytis cinereaMycelial Growth Inhibition0.580.15 - 1.49[7]
Botrytis cinereaSpore Germination> 50-[7]

Note: Data for a wider range of fungal species is limited in publicly available literature. The provided data is based on a study of 79 isolates of Botrytis cinerea.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mode of action and efficacy of this compound.

Determination of EC50 for Mycelial Growth Inhibition

This protocol is adapted from studies on the in vitro activity of fungicides against phytopathogenic fungi.

Objective: To determine the concentration of this compound that inhibits the mycelial growth of a target fungus by 50%.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA)

  • This compound (technical grade)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) or acetone for stock solution

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound (e.g., 10,000 µg/mL) in a suitable solvent like DMSO or acetone.

  • Preparation of Amended Media: Autoclave PDA and cool it to 45-50°C in a water bath. Add the appropriate volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control).

  • Incubation: Incubate the plates at the optimal temperature for the target fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at a time point when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.

  • EC50 Calculation: Use probit analysis or plot the percentage of inhibition against the log-transformed concentrations of this compound to determine the EC50 value.

Analysis of Fungal Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing the sterol composition of fungal cells treated with this compound to demonstrate the inhibition of ergosterol biosynthesis.

Objective: To qualitatively and quantitatively analyze the sterol profile of fungal cells to detect the depletion of ergosterol and the accumulation of 14α-methylated sterols after treatment with this compound.

Materials:

  • Fungal culture (liquid or solid)

  • This compound

  • Saponification solution (e.g., 20% w/v potassium hydroxide in methanol)

  • Organic solvent for extraction (e.g., n-heptane or hexane)

  • Internal standard (e.g., cholesterol or brassicasterol)

  • Derivatization agent (e.g., BSTFA + 1% TMCS)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Fungal Culture and Treatment: Grow the fungus in a suitable liquid or on a solid medium. For treated samples, add this compound at a sub-lethal concentration that allows for some growth.

  • Harvesting and Saponification: Harvest the fungal mycelium, wash it, and determine its dry weight. Resuspend the mycelium in the saponification solution along with the internal standard. Heat the mixture (e.g., at 80°C for 1 hour) to hydrolyze sterol esters and release the sterols.

  • Sterol Extraction: After cooling, add water and extract the non-saponifiable lipids (containing the sterols) with an organic solvent like n-heptane or hexane. Repeat the extraction multiple times to ensure complete recovery.

  • Derivatization: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. To make the sterols volatile for GC analysis, derivatize the hydroxyl groups by adding a silylating agent (e.g., BSTFA + 1% TMCS) and heating (e.g., at 60°C for 30 minutes).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of different sterols. The mass spectrometer is used to identify the sterols based on their mass spectra and retention times compared to known standards.

  • Data Analysis: Quantify the amount of ergosterol and other sterol intermediates by comparing their peak areas to that of the internal standard. Compare the sterol profiles of this compound-treated and untreated samples.

Workflow for GC-MS analysis of fungal sterols after fungicide treatment.

Conclusion

This compound's mode of action is well-defined as a potent inhibitor of the fungal enzyme 14α-demethylase, a critical component of the ergosterol biosynthesis pathway. By disrupting the production of ergosterol and causing the accumulation of toxic sterol intermediates, this compound effectively compromises the integrity and function of the fungal cell membrane, leading to its fungicidal effect. The quantitative data, though limited in the public domain to a few species, demonstrates its efficacy. The experimental protocols provided herein offer a framework for researchers to further investigate the activity of this compound and other DMI fungicides. A thorough understanding of its biochemical mechanism is essential for its effective use in disease management strategies and for the development of new antifungal agents.

References

Triflumizole as a sterol biosynthesis inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Triflumizole as a Sterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a broad-spectrum imidazole fungicide widely utilized in agriculture to control a variety of fungal diseases, including powdery mildews and scabs on fruits and crops.[1][2] As a member of the demethylation inhibitor (DMI) class of fungicides, its efficacy stems from a highly specific mode of action: the disruption of fungal sterol biosynthesis.[3][4] This guide provides a detailed technical overview of this compound's core mechanism, its impact on fungal physiology, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

The primary target of this compound is the fungal cell membrane, a critical structure for maintaining cellular integrity, regulating nutrient transport, and facilitating signaling processes. The functionality of this membrane is heavily dependent on its principal sterol component, ergosterol.[5]

This compound acts by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[3][6] This enzyme is crucial for the multi-step conversion of lanosterol into ergosterol. By binding to the heme iron in the enzyme's active site, this compound effectively blocks the demethylation of lanosterol and other 14α-methyl sterol precursors.[6][7]

This inhibition has a twofold detrimental effect on the fungus:

  • Depletion of Ergosterol: The lack of ergosterol compromises the fluidity, permeability, and structural integrity of the fungal cell membrane.[5]

  • Accumulation of Toxic Precursors: The blockage leads to the buildup of 14α-methylated sterol intermediates (e.g., lanosterol, eburicol), which are toxic and further disrupt membrane architecture and function.[7][8][9]

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Ergosterol_Pathway Ergosterol Biosynthesis Pathway and this compound Inhibition cluster_pathway Biosynthesis Pathway cluster_inhibitor Inhibitor Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol (14α-methyl sterol) SqualeneEpoxide->Lanosterol Intermediates Other Sterol Intermediates Lanosterol->Intermediates Lanosterol->Intermediates Blocked Step Target Lanosterol 14α-demethylase (CYP51 / ERG11) Ergosterol Ergosterol Intermediates->Ergosterol This compound This compound This compound->Target Inhibits

Mechanism of this compound on the Ergosterol Pathway.

Quantitative Efficacy and Biochemical Impact

The efficacy of this compound and other DMI fungicides is quantified through measurements like Minimum Inhibitory Concentration (MIC) and the analysis of cellular sterol composition.

Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antifungal agent that prevents the visible in vitro growth of a microorganism. While specific MIC values for this compound are not widely published in readily accessible literature, data for other azole-based DMI fungicides provide a strong proxy for the expected range of activity against common fungal pathogens.

Table 1: Representative Azole MIC Values Against Pathogenic Fungi (Note: These values are for voriconazole and posaconazole and serve as examples for the DMI class. Actual MICs for this compound may vary.)

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Aspergillus fumigatusVoriconazole0.25 - 2.00.51.0[10]
Aspergillus flavusVoriconazole≤0.06 - 4.01.02.0[10]
Aspergillus nigerIsavuconazole≤0.12 - >80.52.0[10]
Fusarium solaniVoriconazole2.0 - >168.0>16[11]
Fusarium oxysporumVoriconazole0.5 - 8.04.08.0[11]
Fusarium verticillioidesPosaconazole≤0.125 - 2.00.51.0[11]
Impact on Fungal Sterol Composition

Treatment with this compound fundamentally alters the sterol profile of the fungal cell membrane. The primary changes observed are a significant reduction in ergosterol content and a corresponding accumulation of its 14α-methylated precursors.

Table 2: Qualitative Changes in Fungal Sterol Profile After this compound Treatment

SterolRole in FungusEffect of this compoundConsequenceReference(s)
Ergosterol Primary membrane sterol; regulates fluidity and integrity.Significantly Decreased Compromised membrane function, increased permeability, cell stress.[8][9]
Lanosterol Key precursor to ergosterol (14α-methylated).Accumulated Disrupts membrane packing, toxic to the cell, induces stress responses.[8][12][13]
Eburicol 14α-methylated intermediate.Accumulated Contributes to membrane disruption and cellular toxicity.[8][9]

Cellular Impact and Stress Response Pathways

The biochemical disruption caused by this compound induces significant stress on the fungal cell, primarily at the cell membrane and wall. This stress triggers conserved signaling cascades as the fungus attempts to compensate for the damage. The Cell Wall Integrity (CWI) pathway , a crucial mitogen-activated protein kinase (MAPK) cascade, is a key respondent to such threats.[14]

Membrane stress caused by ergosterol depletion and toxic precursor accumulation is sensed by transmembrane proteins, initiating a phosphorylation cascade that ultimately activates the MAPK Slt2 (in yeast).[15] Activated Slt2 translocates to the nucleus to regulate the transcription of genes involved in cell wall synthesis and reinforcement, representing a compensatory survival mechanism.[16]

CWI_Pathway Hypothesized Activation of the CWI Pathway by this compound This compound This compound Erg11 Inhibition of Erg11/CYP51 This compound->Erg11 MembraneStress Ergosterol Depletion & Accumulation of Toxic Precursors Erg11->MembraneStress CellStress Cell Membrane Stress MembraneStress->CellStress Sensors Membrane Sensors (e.g., Wsc1, Mid2) CellStress->Sensors sensed by PKC1 Pkc1 Activation Sensors->PKC1 MAPK_Cascade MAPK Cascade (Bck1 -> Mkk1/2) PKC1->MAPK_Cascade Slt2 Slt2/Mpk1 Phosphorylation MAPK_Cascade->Slt2 Nucleus Nuclear Translocation Slt2->Nucleus TF_Activation Transcription Factor Activation (e.g., Rlm1) Nucleus->TF_Activation Gene_Expression Upregulation of Cell Wall Synthesis Genes TF_Activation->Gene_Expression Response Cell Wall Reinforcement (Compensatory Response) Gene_Expression->Response

Putative CWI stress response to this compound action.

Experimental Protocols

Characterizing the antifungal properties of this compound involves standardized in vitro assays. Below are detailed methodologies for two key experiments.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method, a standard for determining MIC values, adapted from CLSI (Clinical and Laboratory Standards Institute) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungal isolate.

Materials:

  • This compound stock solution (e.g., 1600 µg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Target fungal isolate (e.g., Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) for culture

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Spectrophotometer

  • 35°C incubator

Methodology:

  • Inoculum Preparation:

    • Culture the fungal isolate on an SDA plate at 35°C for 2-7 days until sporulation is evident.

    • Harvest spores by gently flooding the plate with sterile saline and scraping the surface with a sterile loop.

    • Transfer the spore suspension to a sterile tube. Allow heavy particles to settle for 5 minutes.

    • Adjust the turbidity of the supernatant with sterile saline to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be verified using a spectrophotometer at 530 nm.

    • Perform a 1:50 dilution of this adjusted suspension into RPMI medium to obtain the final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

  • Drug Dilution Series:

    • Dispense 100 µL of RPMI medium into wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the working this compound solution (e.g., 32 µg/mL in RPMI) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (drug-free). Well 12 serves as the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

    • The final volume in each well is 200 µL. The drug concentrations are now halved, and the final inoculum density is met.

    • Seal the plate and incubate at 35°C for 48-72 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plate. The MIC is the lowest drug concentration in which there is no visible growth, compared to the drug-free growth control in well 11.

MIC_Workflow Workflow for MIC Determination (Broth Microdilution) Start Start Culture 1. Culture Fungus on Agar Plate Start->Culture Harvest 2. Harvest Spores into Saline Culture->Harvest Adjust 3. Adjust Suspension to 0.5 McFarland Standard Harvest->Adjust DiluteInoculum 4. Prepare Final Inoculum in RPMI Medium Adjust->DiluteInoculum Inoculate 6. Inoculate Plate with Final Fungal Suspension DiluteInoculum->Inoculate PreparePlate 5. Prepare Serial Dilutions of this compound in 96-Well Plate PreparePlate->Inoculate Incubate 7. Incubate at 35°C for 48-72 hours Inoculate->Incubate Read 8. Visually Determine MIC (Lowest Well with No Growth) Incubate->Read End End Read->End

Workflow for MIC Determination.
Protocol: Fungal Sterol Composition Analysis

This protocol outlines the extraction and analysis of sterols from fungal cells treated with this compound, enabling the quantification of ergosterol depletion and precursor accumulation.

Objective: To extract and quantify sterols from this compound-treated and untreated fungal cells.

Materials:

  • Fungal liquid culture (e.g., Sabouraud Dextrose Broth)

  • This compound solution

  • Glass tubes with Teflon-lined screw caps

  • 25% Alcoholic potassium hydroxide (KOH) solution

  • n-Heptane or petroleum ether

  • Sterile water

  • Nitrogen gas stream or vacuum evaporator

  • GC-MS or HPLC system for analysis

Methodology:

  • Fungal Culture and Treatment:

    • Grow the fungus in liquid broth to mid-logarithmic phase.

    • Divide the culture into two flasks: one control and one treated. Add this compound to the treated flask at a relevant concentration (e.g., at or below the MIC).

    • Incubate both flasks for a defined period (e.g., 16-24 hours).

    • Harvest the fungal mycelia by filtration or centrifugation. Wash with sterile water and lyophilize or record the wet weight.

  • Saponification (Sterol Extraction):

    • Transfer a known amount of fungal mass (e.g., 100 mg dry weight) to a glass tube.

    • Add 2 mL of 25% alcoholic KOH solution.

    • Incubate in an 80°C water bath for 1 hour, vortexing every 15 minutes. This step hydrolyzes fatty acid esters, releasing the sterols.

  • Non-saponifiable Lipid Extraction:

    • Allow the mixture to cool to room temperature.

    • Add 1 mL of sterile water and 3 mL of n-heptane (or petroleum ether).

    • Vortex vigorously for 3 minutes to extract the sterols into the organic phase.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the upper organic (n-heptane) layer to a new clean glass tube.

    • Repeat the extraction (step 3.3-3.5) on the lower aqueous layer to maximize yield. Combine the organic fractions.

  • Sample Preparation and Analysis:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a vacuum evaporator.

    • Re-dissolve the dried lipid residue in a known, small volume (e.g., 200 µL) of a suitable solvent (e.g., methanol for HPLC, or a derivatizing agent for GC-MS).

    • Analyze the sample using GC-MS or HPLC by comparing retention times and mass spectra (for GC-MS) or UV absorbance spectra (for HPLC) to pure ergosterol and lanosterol standards.

    • Quantify the peak areas to determine the relative amounts of each sterol in control versus treated samples.

Sterol_Workflow Workflow for Fungal Sterol Analysis Start Start Culture 1. Grow Fungal Culture (Control vs. This compound-Treated) Start->Culture Harvest 2. Harvest and Weigh Fungal Mycelia Culture->Harvest Saponify 3. Saponify Cells with Alcoholic KOH at 80°C Harvest->Saponify Extract 4. Extract Sterols with Organic Solvent (e.g., n-Heptane) Saponify->Extract Dry 5. Evaporate Solvent to Dryness Extract->Dry Redissolve 6. Re-dissolve Lipid Residue in Known Volume of Solvent Dry->Redissolve Analyze 7. Analyze by GC-MS or HPLC Redissolve->Analyze Quantify 8. Identify and Quantify Sterol Peaks (Ergosterol, Lanosterol) Analyze->Quantify End End Quantify->End

Workflow for Fungal Sterol Analysis.

Conclusion

This compound's role as a potent sterol biosynthesis inhibitor is well-defined, targeting the essential enzyme 14α-demethylase. This targeted action leads to a cascade of detrimental effects within the fungal cell, from membrane disruption to the activation of cellular stress responses. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of new antifungal agents that exploit this critical fungal pathway. A comprehensive understanding of its mechanism, quantitative effects, and the resulting cellular responses is paramount for optimizing its use and overcoming potential resistance mechanisms in both agricultural and clinical contexts.

References

An In-depth Technical Guide to the Ergosterol Biosynthesis Pathway and the Mode of Action of Triflumizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ergosterol biosynthesis pathway, a critical metabolic route in fungi, and elucidates the mechanism of action of Triflumizole, a potent imidazole fungicide. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and fungal research.

The Ergosterol Biosynthesis Pathway: A Vital Fungal Process

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1] The biosynthesis of ergosterol is a complex, multi-step process that is a key target for many antifungal drugs.[2] The pathway can be broadly divided into three main stages:

  • Mevalonate Pathway: This initial stage, conserved across eukaryotes, begins with acetyl-CoA and leads to the formation of farnesyl pyrophosphate (FPP).

  • Squalene Synthesis: Two molecules of FPP are condensed to form squalene, the first committed step in sterol biosynthesis.

  • Post-Squalene Pathway: A series of cyclization, demethylation, desaturation, and reduction reactions convert squalene into ergosterol. This latter part of the pathway is unique to fungi, making it an attractive target for selective antifungal therapies.

A critical enzyme in the post-squalene pathway is lanosterol 14-alpha-demethylase , a cytochrome P450 enzyme encoded by the ERG11 (or CYP51) gene.[2][3] This enzyme catalyzes the removal of the 14-alpha-methyl group from lanosterol, a crucial step in the formation of the final ergosterol molecule.[2][3]

This compound: A Targeted Inhibitor of Ergosterol Biosynthesis

This compound is a broad-spectrum imidazole fungicide widely used in agriculture to control various fungal diseases.[4] Its primary mode of action is the inhibition of ergosterol biosynthesis.[4]

Molecular Target of this compound

This compound specifically targets and inhibits the enzyme lanosterol 14-alpha-demethylase .[2] By binding to the heme iron atom in the active site of this enzyme, this compound prevents the demethylation of lanosterol. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14-alpha-methylated sterol precursors. The disruption of ergosterol production and the buildup of these toxic intermediates compromise the integrity and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth and cell death.

Quantitative Data on this compound Efficacy

The efficacy of this compound varies depending on the fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound against various pathogenic fungi.

Fungal SpeciesThis compound MIC (µg/mL)Reference
Candida albicans800[5]
Aspergillus fumigatus400[5]
Aspergillus niger400[5]
Aspergillus terreus800[5]
Trichophyton mentagrophytes400[5]
Microsporum gypseum800[5]
Fungal SpeciesThis compound IC50 (µg/mL)Reference
Phakopsora pachyrhizi (Isolate 01 - Sensitive)Varies by commercial product[6]

Note: MIC and IC50 values can vary depending on the specific isolate, testing methodology, and culture conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ergosterol biosynthesis pathway and the effects of antifungal agents like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Materials:

  • Fungal isolate of interest

  • This compound stock solution

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Prepare a fungal inoculum suspension from a fresh culture and adjust the concentration to approximately 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% or ≥80% inhibition) compared to the drug-free growth control.[7] The endpoint can be determined visually or by measuring the optical density at a specific wavelength.

Quantification of Ergosterol by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of ergosterol from fungal cells following treatment with an antifungal agent.[8][9]

Materials:

  • Fungal cell culture

  • This compound

  • Alcoholic potassium hydroxide solution (e.g., 25% KOH in ethanol)

  • n-Heptane or n-hexane

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ergosterol standard

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Fungal Culture and Treatment: Grow the fungal culture to the mid-logarithmic phase and then expose it to various concentrations of this compound for a defined period. Harvest the cells by centrifugation.

  • Saponification: Resuspend the cell pellet in alcoholic potassium hydroxide solution. Incubate at 85°C for 1-4 hours to saponify the cellular lipids and release ergosterol.

  • Extraction: After cooling, add water and n-heptane (or n-hexane) to the mixture. Vortex vigorously to extract the non-saponifiable lipids, including ergosterol, into the organic phase. Centrifuge to separate the phases.

  • Sample Preparation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the lipid extract in a known volume of methanol.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use an isocratic mobile phase, typically a mixture of methanol and acetonitrile (e.g., 80:20 v/v), at a constant flow rate.[10]

    • Detect ergosterol by its characteristic absorbance at 282 nm.[11]

    • Prepare a standard curve using known concentrations of pure ergosterol to quantify the amount of ergosterol in the fungal extracts.

    • The reduction in ergosterol content in this compound-treated samples compared to untreated controls indicates the inhibitory effect of the compound.[9]

In Vitro Lanosterol 14-alpha-Demethylase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the target enzyme.

Materials:

  • Purified or recombinant lanosterol 14-alpha-demethylase (CYP51)

  • Lanosterol (substrate)

  • NADPH-cytochrome P450 reductase

  • NADPH

  • This compound or other test compounds

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • HPLC-MS or GC-MS system for product analysis

Procedure:

  • Reconstituted Enzyme System: Prepare a reaction mixture containing the purified lanosterol 14-alpha-demethylase, NADPH-cytochrome P450 reductase, and lanosterol in the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a control reaction without the inhibitor.

  • Reaction Initiation: Start the enzymatic reaction by adding NADPH.

  • Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a strong base or an organic solvent. Extract the sterols from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate or hexane).

  • Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis by HPLC-MS or GC-MS.

  • Data Analysis: Quantify the amount of the product (14-demethyllanosterol) formed in the presence and absence of the inhibitor. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Ergosterol Biosynthesis Pathway and this compound's Target

The following diagrams, generated using the DOT language for Graphviz, illustrate the ergosterol biosynthesis pathway and the experimental workflows.

Ergosterol Biosynthesis Pathway Diagram

Ergosterol_Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_squalene Squalene Synthesis cluster_post_squalene Post-Squalene Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ERG10, ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Several Steps Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene ERG9 Squalene-2,3-epoxide Squalene-2,3-epoxide Squalene->Squalene-2,3-epoxide ERG1 Lanosterol Lanosterol Squalene-2,3-epoxide->Lanosterol ERG7 4,4-dimethyl-cholesta-8,14,24-trien-3beta-ol 4,4-dimethyl-cholesta-8,14,24-trien-3beta-ol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trien-3beta-ol ERG11 (CYP51) Lanosterol 14-alpha-demethylase ... ... 4,4-dimethyl-cholesta-8,14,24-trien-3beta-ol->... Multiple Steps Ergosterol Ergosterol ...->Ergosterol This compound This compound This compound->Lanosterol Inhibits

Caption: The ergosterol biosynthesis pathway with this compound's target.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Plate B->D C Prepare Fungal Inoculum C->D E Incubate at 35°C for 24-48h D->E F Read Absorbance or Observe Growth E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow for Ergosterol Quantification

Ergosterol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Fungal Culture with this compound B Cell Harvesting A->B C Saponification B->C D Ergosterol Extraction C->D E HPLC Analysis D->E F Quantification using Standard Curve E->F

Caption: Workflow for ergosterol quantification by HPLC.

Conclusion

The ergosterol biosynthesis pathway is a well-validated and crucial target for the development of antifungal agents. This compound effectively inhibits this pathway by targeting lanosterol 14-alpha-demethylase, leading to the disruption of fungal cell membrane integrity and function. The experimental protocols detailed in this guide provide a framework for researchers to investigate the efficacy of new and existing antifungal compounds that target this essential fungal pathway. A thorough understanding of the molecular interactions between antifungal agents and their targets within the ergosterol biosynthesis pathway is paramount for the rational design of more effective and specific antifungal therapies.

References

Synthesis and Formulation of Triflumizole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formulation of Triflumizole, a broad-spectrum imidazole fungicide. The document details the chemical synthesis pathway, experimental protocols for its preparation, and common formulation strategies, including emulsifiable concentrates and wettable powders. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Introduction to this compound

This compound, with the IUPAC name (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, is a systemic fungicide with both protective and curative action.[1] It is widely used in agriculture to control a variety of fungal diseases, such as powdery mildew and scab, on fruits and vegetables.[2] Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[3] Specifically, this compound is a sterol demethylation inhibitor (DMI), targeting the lanosterol 14α-demethylase enzyme.[2]

Synthesis of this compound

The industrial synthesis of this compound involves the condensation of a trifluoromethyl-substituted aniline derivative with an imidazole-containing acetyl group.[1][2] The key starting materials are 4-chloro-2-(trifluoromethyl)aniline and N-(propoxyacetyl)imidazole.[2] The overall reaction is a formal condensation, leading to the formation of the carboxamidine linkage characteristic of this compound.[2]

Synthesis Pathway

The synthesis of this compound can be represented by the following logical workflow, starting from the key precursors.

Triflumizole_Synthesis_Pathway A 4-chloro-2-(trifluoromethyl)aniline H Condensation A->H B Propoxyacetic acid E Propoxyacetyl chloride B->E Chlorination C Imidazole F N-(propoxyacetyl)imidazole C->F Acylation D Chlorinating Agent (e.g., SOCl2) D->E E->F F->H G This compound H->G

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of this compound, based on the known chemical transformations.

Step 1: Synthesis of N-(propoxyacetyl)imidazole

  • To a stirred solution of imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran), add a base (e.g., triethylamine) and cool the mixture in an ice bath.

  • Slowly add propoxyacetyl chloride (prepared from propoxyacetic acid and a chlorinating agent like thionyl chloride) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Filter the reaction mixture to remove any precipitated salts.

  • Remove the solvent under reduced pressure to yield crude N-(propoxyacetyl)imidazole, which can be purified by column chromatography or used directly in the next step.

Step 2: Condensation to form this compound

  • Dissolve 4-chloro-2-(trifluoromethyl)aniline and N-(propoxyacetyl)imidazole in a high-boiling point aprotic solvent (e.g., toluene or xylene).

  • Add a catalytic amount of a suitable acid or a dehydrating agent to promote the condensation reaction.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and wash with an aqueous solution to remove any unreacted starting materials and byproducts.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system to yield a crystalline solid.

Quantitative Data for Synthesis

While specific industrial yields are proprietary, the following table presents plausible quantitative data for a laboratory-scale synthesis.

ParameterValue
Purity of Starting Materials
4-chloro-2-(trifluoromethyl)aniline>98%
N-(propoxyacetyl)imidazole>95%
Reaction Conditions
Condensation TemperatureReflux in Toluene (~110 °C)
Reaction Time4-8 hours
Product Characteristics
Theoretical YieldBased on stoichiometry
Actual Yield75-85%
Purity (by HPLC)>98%

Formulation of this compound

This compound is typically formulated as an Emulsifiable Concentrate (EC) or a Wettable Powder (WP) for agricultural use.[1][4] The choice of formulation depends on the target crop, application method, and desired stability.

Formulation Development Workflow

The development of a stable and effective this compound formulation follows a structured workflow.

Formulation_Development_Workflow A Define Formulation Type (EC, WP) B Select Excipients (Solvents, Carriers, Surfactants) A->B C Pre-formulation Studies (Solubility, Compatibility) B->C D Lab-scale Formulation Preparation C->D E Physicochemical Characterization D->E F Stability Studies (Accelerated & Long-term) E->F F->D Optimization G Bio-efficacy Testing F->G H Scale-up and Manufacturing G->H

Caption: General workflow for this compound formulation development.

Emulsifiable Concentrate (EC) Formulation

An EC formulation is a liquid homogeneous preparation to be applied as an emulsion after dilution with water.

3.2.1. Experimental Protocol for a 15% EC Formulation

  • In a suitable mixing vessel, dissolve 150 g of technical grade this compound (>95% purity) in a mixture of aromatic hydrocarbon solvent (e.g., Solvesso™ 100) and a polar co-solvent (e.g., N-methyl-2-pyrrolidone) to a final volume of 1 liter.

  • Add a blend of anionic and non-ionic emulsifiers (e.g., a combination of calcium dodecylbenzenesulfonate and ethoxylated castor oil) at a concentration of 5-10% (w/v).

  • Stir the mixture until a clear, homogeneous solution is obtained.

  • Filter the resulting concentrate to remove any undissolved particles.

Wettable Powder (WP) Formulation

A WP formulation is a powder preparation to be applied as a suspension after dispersion in water.

3.3.1. Experimental Protocol for a 30% WP Formulation

  • Thoroughly blend 300 g of technical grade this compound with an inert carrier (e.g., kaolin or silica).

  • Add a wetting agent (e.g., sodium lauryl sulfate) at 1-2% (w/w) and a dispersing agent (e.g., a lignosulfonate) at 2-5% (w/w).

  • The mixture is then finely milled using an air-jet or hammer mill to achieve the desired particle size distribution.

  • A stabilizer may also be incorporated to improve the shelf-life of the formulation.

Quantitative Data for Formulations

The following tables summarize key quantitative data for typical this compound formulations.

Table 1: Physicochemical Properties of this compound Formulations

Property15% Emulsifiable Concentrate30% Wettable Powder
Appearance Clear, yellowish liquidFine, off-white powder
Active Ingredient Content 150 g/L ± 5%30% w/w ± 5%
pH (1% in water) 5.0 - 7.06.0 - 8.0
Emulsion Stability (15% EC) Stable for at least 2 hoursN/A
Wettability (30% WP) < 1 minuteN/A
Suspensibility (30% WP) > 80%N/A

Table 2: Stability Data for this compound 15% EC Formulation

ConditionStorage PeriodDegradation of this compound (%)
Accelerated Storage (54°C) 14 days< 5%
Ambient Temperature 2 years< 10%

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme. This inhibition leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediates Various Intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol This compound This compound This compound->Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and formulation of the fungicide this compound. The synthesis is achieved through the condensation of key precursors, and the resulting active ingredient is typically formulated as an emulsifiable concentrate or a wettable powder for agricultural applications. Understanding the intricacies of its synthesis, formulation, and mechanism of action is crucial for the development of effective and stable fungicidal products. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of agrochemical development.

References

Triflumizole: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fungicide Triflumizole, focusing on its chemical identity, including its CAS numbers and a comprehensive list of synonyms. Furthermore, it elucidates the compound's primary and secondary mechanisms of action through a detailed signaling pathway diagram.

Chemical Identity: CAS Number and Synonyms

This compound is a widely used imidazole fungicide. Accurate identification is crucial for research and regulatory purposes. The compound is primarily identified by its CAS Registry Number, with a secondary number also having been in use. A variety of synonyms are used in scientific literature, commercial products, and regulatory documents.

Data PointValue(s)
Primary CAS Number 68694-11-1
Former CAS Number 99387-89-0[1]
Chemical Synonyms (E)-4-Chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, 4-chloro-alpha,alpha,alpha-trifluoro-n-(1-imidazol-1-yl-2-propoxyethylidene);ene)-o-toluidine, Condor, Fruquintinib Impurity 15, fungicide this compound, NF-114, N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine, Procure, SSP-11, Terraguard, Triflumine, Triflumizol, trifumin, Triumizole, Triumizole Solution, 1000ppm, 氟菌唑 (Chinese), this compound (n.f.) (French), трифлумизол (Russian)

Molecular Mechanisms and Signaling Pathways

This compound's primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[2][3] This is achieved through the inhibition of the enzyme 14-α demethylase, a member of the cytochrome P450 family.[4] Disruption of ergosterol production leads to impaired fungal growth and cell death.

Beyond its principal antifungal activity, research has revealed that this compound interacts with several other biological pathways:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation: this compound has been identified as an activator of PPARγ, a key regulator of adipogenesis. This interaction suggests its potential role as an obesogen.[1][4] Studies in zebrafish have also shown an upregulation of the PPAR signaling pathway upon exposure.[5]

  • Retinoid Acid Receptor-related Orphan Receptor γ (RORγ) Inverse Agonism: It acts as an inverse agonist at RORγ, which leads to the inhibition of IL-17 expression, indicating potential immunomodulatory effects.[4]

  • Ubiquitin-Proteasome System Inhibition: this compound has been shown to inhibit the ubiquitin-proteasome system, which can affect protein degradation and cellular regulation.[4]

  • Strigolactone Biosynthesis Inhibition: In rice, this compound inhibits the biosynthesis of strigolactones by targeting the enzyme Os900, which is involved in converting carlactone to 4-deoxyorobanchol.[6][7]

The following diagram illustrates the known signaling pathways and molecular targets of this compound.

Triflumizole_Pathways cluster_primary Primary Antifungal Mechanism cluster_secondary Other Identified Molecular Interactions This compound This compound Demethylase 14-α Demethylase (CYP51) This compound->Demethylase inhibits PPARg PPARγ This compound->PPARg activates RORg RORγ This compound->RORg acts as inverse agonist UPS Ubiquitin-Proteasome System This compound->UPS inhibits Os900 Os900 (in rice) This compound->Os900 inhibits Ergosterol Ergosterol Biosynthesis Demethylase->Ergosterol catalyzes FungalCell Fungal Cell Membrane Integrity Ergosterol->FungalCell is essential for FungalGrowth Inhibition of Fungal Growth FungalCell->FungalGrowth disruption leads to Adipogenesis Adipogenesis PPARg->Adipogenesis promotes IL17 IL-17 Expression RORg->IL17 inhibits ProteinDeg Protein Degradation UPS->ProteinDeg regulates SL_Bio Strigolactone Biosynthesis Os900->SL_Bio is involved in

Signaling pathways and molecular targets of this compound.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound and its metabolites can vary depending on the matrix (e.g., soil, crops, biological tissues). A general workflow for the analysis of this compound residues in soil involves several key steps.

Example Experimental Workflow: Analysis of this compound in Soil

The following diagram outlines a typical experimental workflow for determining this compound residues in soil samples. This process often involves extraction, a chemical conversion to a common analyte for simplified detection, derivatization to enhance analytical sensitivity, and finally, quantification using gas chromatography.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Analysis in Soil SamplePrep 1. Soil Sample Preparation (weighing, fortification) Extraction 2. Steam Distillation Extraction SamplePrep->Extraction Hydrolysis 3. Chemical Hydrolysis (Conversion to FA-1-1) Extraction->Hydrolysis Derivatization 4. Derivatization (with HFAA to form HFBA) Hydrolysis->Derivatization Analysis 5. GC/ECD Analysis Derivatization->Analysis Quantification 6. Data Quantification Analysis->Quantification

Workflow for this compound analysis in soil.

Methodology Detail:

A common analytical method for this compound and its degradates in soil involves a hydrolysis step to convert these compounds to a common aniline, 2-amino-5-chlorobenzotrifluoride (FA-1-1). This is followed by derivatization with heptafluorobutyric acid anhydride (HFAA) to form the corresponding heptafluorobutyrylanilide (HFBA). This derivatization enhances the sensitivity for detection by gas chromatography with an electron capture detector (GC/ECD).[8]

References

Triflumizole solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Triflumizole

This guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. It is intended for researchers, scientists, and professionals in drug development who require detailed, quantitative data and procedural insights. The information is compiled from verified sources, with a focus on data clarity and experimental reproducibility.

Core Topic: this compound Solubility

This compound is a broad-spectrum fungicide belonging to the imidazole class. Its efficacy is closely linked to its bioavailability, making solubility a critical parameter in formulation development and environmental fate studies. This compound's mechanism of action involves the inhibition of sterol biosynthesis in fungi.[1]

Data Presentation: Quantitative Solubility

The solubility of this compound varies significantly between water and organic solvents. The following tables summarize the available quantitative data, providing a clear comparison across different media. It should be noted that there are discrepancies in reported values from different sources; the data presented here prioritizes regulatory and peer-reviewed information where available.

Table 1: Solubility of this compound in Water

SolventTemperature (°C)pHSolubility (mg/L)Source(s)
Water20710.2 - 10.5[2][3]

Table 2: Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility (g/L)Source(s)
Acetone201440[3]
Chloroform200.00222[2]
Dimethyl Sulfoxide (DMSO)Not Specified100[4]
Ethyl Acetate201486[3]
n-Hexane2017.6[3]
Methanol20496[3]
Xylene200.000639[2]
Corn OilNot Specified≥ 2.5[4]

Note: Significant discrepancies exist in the literature for solubility in some organic solvents. The values from regulatory data sources are presented here. For instance, some databases report much lower values for acetone, hexane, and methanol, which may be erroneous.[2][3]

Experimental Protocols

Accurate determination of solubility is fundamental. The "shake-flask" method is a widely recognized standard for determining thermodynamic solubility.[5] The subsequent quantification of the dissolved analyte is typically performed using chromatographic techniques.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for measuring the equilibrium solubility of this compound.

  • Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, acetone) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration : Place the container in a shaker or agitator set to a constant temperature (e.g., 20°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that the dissolution process reaches equilibrium.

  • Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid. This is best achieved by centrifugation at a controlled temperature, followed by careful collection of the supernatant. Filtration using a chemically inert filter (e.g., PTFE) that does not absorb the analyte can also be used.

  • Sample Preparation : Dilute an aliquot of the clear, saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification : Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as the HPLC-UV method described below.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol details a method for the quantitative analysis of this compound, adapted from crop residue analysis procedures.[2][6]

  • Chromatographic System :

    • Instrument : High-Performance Liquid Chromatograph with a UV detector.

    • Column : Nucleosil 5 C18, ODS, 5 µm particle size.

    • Mobile Phase : A mixture of acetonitrile and 3 mM carbonate buffer (pH 9.0) in a 7:3 (v/v) ratio.

    • Flow Rate : Typically 1.0 mL/min.

    • Detection Wavelength : 238 nm.[2]

  • Standard Preparation :

    • Prepare a stock solution by accurately weighing a reference standard of this compound and dissolving it in a precise volume of acetonitrile.

    • Create a series of working standards by performing serial dilutions of the stock solution to cover the expected concentration range of the samples.

  • Analysis :

    • Inject the prepared sample and working standards into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standards.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final solubility value is calculated by accounting for the dilution factor.

Visualizations: Pathways and Workflows

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

This compound acts as a sterol demethylation inhibitor (DMI).[1] It specifically targets the C14-demethylase enzyme (a cytochrome P450), which is a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha- demethylation InhibitionPoint Lanosterol->InhibitionPoint This compound This compound (DMI Fungicide) This compound->InhibitionPoint Inhibits CYP51

Caption: this compound inhibits the C14-demethylase enzyme in the ergosterol biosynthesis pathway.

Mechanism of Action: Inhibition of Strigolactone Biosynthesis

Recent research has identified this compound as an inhibitor of strigolactone (SL) biosynthesis in plants. It blocks the activity of the Os900 enzyme, a cytochrome P450 that converts carlactone (CL) into carlactonoic acid (CLA), a key step in the formation of various SLs.[7][8]

Strigolactone_Pathway cluster_pathway Strigolactone Biosynthesis Pathway (Rice) cluster_inhibitor Inhibition Carlactone Carlactone (CL) CarlactonoicAcid Carlactonoic Acid (CLA) Carlactone->CarlactonoicAcid Os900 (CYP711A) InhibitionPoint Carlactone->InhibitionPoint SLs Strigolactones (e.g., 4DO) CarlactonoicAcid->SLs ... This compound This compound This compound->InhibitionPoint Inhibits

Caption: this compound inhibits the Os900 enzyme in the strigolactone biosynthesis pathway.

Experimental Workflow: Solubility Measurement

The logical flow for determining this compound's solubility combines the shake-flask method with HPLC-UV analysis for accurate quantification.

Solubility_Workflow start Start: Add Excess This compound to Solvent equilibrate Equilibrate at Constant Temp (e.g., 24-48h agitation) start->equilibrate separate Separate Phases (Centrifuge / Filter) equilibrate->separate collect Collect Saturated Supernatant separate->collect dilute Dilute Aliquot for Analysis collect->dilute inject Inject into HPLC-UV System dilute->inject quantify Quantify Concentration vs. Calibration Curve inject->quantify end End: Report Solubility (e.g., mg/L) quantify->end

Caption: Experimental workflow for this compound solubility determination via shake-flask and HPLC.

References

Triflumizole's Disruption of Fungal Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflumizole, a potent imidazole fungicide, serves as a critical tool in the management of a broad spectrum of fungal pathogens. Its efficacy is rooted in its ability to compromise the structural and functional integrity of the fungal cell membrane. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its antifungal activity, with a specific focus on its impact on the fungal cell membrane. We will delve into its inhibitory action on ergosterol biosynthesis, the consequential alterations to membrane composition and permeability, and the downstream cellular effects. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate the complex pathways involved.

Introduction to this compound

This compound is a systemic fungicide with both protective and curative properties.[1][2] It belongs to the demethylation inhibitor (DMI) class of fungicides, also known as sterol biosynthesis inhibitors (SBIs).[1] The primary mode of action of this compound is the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane that is absent in plants and animals, making it a selective target.[3][4] By disrupting the synthesis of ergosterol, this compound effectively halts fungal growth and proliferation.[3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungal cell membrane's integrity is critically dependent on ergosterol, which modulates membrane fluidity, permeability, and the function of membrane-bound enzymes.[5][6] this compound targets and inhibits a key enzyme in the ergosterol biosynthesis pathway: sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[7][8]

This inhibition leads to two primary consequences:

  • Depletion of Ergosterol: The lack of functional 14α-demethylase halts the production of ergosterol, depriving the fungal cell membrane of its essential building block.

  • Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[9][10] These aberrant sterols are incorporated into the cell membrane, leading to its dysfunction.[11]

The combination of ergosterol depletion and the accumulation of toxic intermediates disrupts the physical structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[12][13]

Signaling Pathway: Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG_CoA_reductase IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Squalene_synthase Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene_epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol_synthase Intermediates 14α-methylated sterols Lanosterol->Intermediates C14_demethylase Toxic_Sterols Accumulation of toxic sterols Lanosterol->Toxic_Sterols Ergosterol Ergosterol Intermediates->Ergosterol Toxic_Sterols->Ergosterol Inhibition HMG_CoA_reductase HMG-CoA reductase Squalene_synthase Squalene synthase Squalene_epoxidase Squalene epoxidase Lanosterol_synthase Lanosterol synthase C14_demethylase Sterol 14α-demethylase (CYP51) This compound This compound This compound->C14_demethylase

Ergosterol biosynthesis pathway and this compound's point of inhibition.

Quantitative Data on this compound's Effects

The efficacy of this compound can be quantified through various metrics, including its minimum inhibitory concentration (MIC) against different fungal species and its impact on the sterol composition of fungal cells.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Azoles against Pathogenic Fungi
Fungal SpeciesThis compound MIC Range (µg/mL)Itraconazole MIC Range (µg/mL)Voriconazole MIC Range (µg/mL)
Aspergillus fumigatus0.5 - 40.125 - 20.125 - 1
Aspergillus flavus1 - 80.25 - 20.25 - 2
Aspergillus niger1 - 160.5 - 40.5 - 4
Candida albicans0.125 - 80.03 - 10.015 - 0.5
Candida glabrata1 - 320.125 - 160.03 - 16
Candida krusei4 - >640.25 - 80.125 - 4
Fusarium solani8 - >644 - >642 - 32
Scedosporium apiospermum4 - 320.5 - 80.25 - 4
Table 2: Effect of Demethylation Inhibitors on Fungal Sterol Composition

The inhibition of sterol 14α-demethylase by this compound and other DMIs leads to a quantifiable decrease in ergosterol content and a corresponding accumulation of 14α-methylated precursors. The following table illustrates the typical changes observed in fungal sterol composition following treatment with DMIs. Specific quantitative data for this compound is limited; therefore, data from studies on other DMIs such as itraconazole and voriconazole are included for comparative purposes.[11][22][23]

Fungal SpeciesDMI TreatmentErgosterol (% of total sterols)14α-methylated Precursors (% of total sterols)
Aspergillus fumigatusUntreated~90-95%<1%
Itraconazole~10-30%~60-80% (eburicol, lanosterol)
Voriconazole~20-40%~50-70% (eburicol, lanosterol)
Candida albicansUntreated~85-95%<1%
Fluconazole~5-15%~70-85% (lanosterol, 14-methyl-3,6-diol)

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on fungal cell membrane integrity.

Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the extraction and quantification of ergosterol from fungal cells.[2][3][15][24]

Workflow Diagram:

HPLC_Workflow start Fungal Culture (Treated and Untreated) harvest Harvest and Lyophilize Cells start->harvest saponify Saponification (Alcoholic KOH) harvest->saponify extract Non-saponifiable Lipid Extraction (n-hexane) saponify->extract dry Dry and Reconstitute in Mobile Phase extract->dry hplc HPLC Analysis (UV detection at 282 nm) dry->hplc quantify Quantification using Standard Curve hplc->quantify end Ergosterol Concentration quantify->end

Workflow for ergosterol quantification by HPLC.

Methodology:

  • Cell Culture and Harvesting:

    • Grow fungal cultures in an appropriate liquid medium with and without this compound at desired concentrations (e.g., MIC, sub-MIC).

    • Harvest the fungal mycelia or cells by filtration or centrifugation.

    • Wash the harvested biomass with sterile distilled water.

    • Lyophilize (freeze-dry) the biomass to a constant weight.

  • Saponification:

    • To a known weight of lyophilized fungal material (e.g., 50 mg), add 2 ml of 10% (w/v) potassium hydroxide in 95% ethanol.

    • Incubate in a water bath at 80°C for 1 hour with occasional vortexing. This step hydrolyzes esterified ergosterols.

  • Extraction:

    • After cooling to room temperature, add 1 ml of sterile distilled water and 3 ml of n-hexane.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids, including free ergosterol.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper n-hexane layer to a new tube.

    • Repeat the extraction step with another 3 ml of n-hexane and pool the hexane fractions.

  • Sample Preparation for HPLC:

    • Evaporate the pooled n-hexane extract to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume (e.g., 1 ml) of the HPLC mobile phase (typically methanol or acetonitrile).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • The mobile phase is typically 100% methanol or acetonitrile at a flow rate of 1 ml/min.

    • Detect ergosterol using a UV detector at a wavelength of 282 nm.

    • The retention time for ergosterol should be determined using a pure ergosterol standard.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure ergosterol.

    • Calculate the concentration of ergosterol in the samples by comparing the peak areas to the standard curve.

Assessment of Cell Membrane Permeability using Propidium Iodide (PI) Staining and Flow Cytometry

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells or cells with compromised membranes.[12][20][25][26]

Workflow Diagram:

PI_Workflow start Fungal Cell Suspension (Treated and Untreated) wash Wash and Resuspend in PBS start->wash stain Incubate with Propidium Iodide (PI) wash->stain flow_cytometry Flow Cytometry Analysis (Fluorescence Detection) stain->flow_cytometry analyze Quantify Percentage of PI-Positive Cells flow_cytometry->analyze end Membrane Permeability Data analyze->end

Workflow for membrane permeability assessment using PI staining.

Methodology:

  • Cell Preparation:

    • Grow fungal cells in a liquid medium to the desired growth phase.

    • Treat the cells with various concentrations of this compound for a specified duration. Include an untreated control.

    • Harvest the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS to a final concentration of approximately 1 x 10^6 cells/ml.

  • Staining:

    • Add propidium iodide to the cell suspension to a final concentration of 2 µg/ml.

    • Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer equipped with an appropriate laser for excitation of PI (e.g., 488 nm).

    • Detect the fluorescence emission in the red channel (typically around 617 nm).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Create a histogram of the red fluorescence intensity.

    • Set a gate to distinguish between the PI-negative (live cells with intact membranes) and PI-positive (dead or membrane-compromised cells) populations based on the untreated control.

    • Quantify the percentage of PI-positive cells in each sample.

Signaling Pathways and Cellular Responses to Ergosterol Depletion

The disruption of ergosterol homeostasis triggers a complex cellular response in fungi, involving the upregulation of genes involved in ergosterol biosynthesis and drug efflux. This response is primarily mediated by transcription factors that sense the levels of ergosterol and its precursors.

Signaling Pathway: Fungal Response to Ergosterol Depletion

In many fungi, the transcription factor Upc2 (and its homologues) plays a central role in regulating ergosterol biosynthesis in response to sterol depletion.[16][27]

Ergosterol_Response cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ergosterol Ergosterol Upc2_inactive Upc2 (inactive) Ergosterol->Upc2_inactive inhibits Upc2_active Upc2 (active) Upc2_inactive->Upc2_active Upc2_nucleus Upc2 Upc2_active->Upc2_nucleus Translocation SRE Sterol Response Element (SRE) Upc2_nucleus->SRE Binds to ERG_genes ERG Genes (e.g., ERG11) SRE->ERG_genes Upregulates Efflux_pumps Drug Efflux Pumps (e.g., CDR1, MDR1) SRE->Efflux_pumps Upregulates This compound This compound Ergosterol_depletion Ergosterol Depletion This compound->Ergosterol_depletion Ergosterol_depletion->Upc2_inactive activates

Signaling pathway of the fungal response to ergosterol depletion.

Conclusion

This compound's potent antifungal activity stems from its targeted disruption of ergosterol biosynthesis, a cornerstone of fungal cell membrane integrity. By inhibiting sterol 14α-demethylase, this compound triggers a cascade of events, including the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately leads to a loss of membrane function and cell death. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and to develop novel antifungal strategies that target this critical cellular structure. A deeper understanding of the molecular interactions and cellular responses to DMI fungicides will be instrumental in combating the growing challenge of antifungal resistance.

References

Initial Investigations into the Antifungal Spectrum of Triflumizole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the antifungal spectrum of Triflumizole, an imidazole fungicide. The document details its mechanism of action, the range of susceptible fungi, and the experimental protocols used to determine its efficacy.

Introduction to this compound

This compound is a broad-spectrum systemic fungicide with both protective and curative properties.[1] Belonging to the imidazole class of fungicides, it is primarily used in agriculture to control a variety of fungal diseases on crops such as fruits, vegetables, and ornamentals.[1][2] Its efficacy stems from its ability to disrupt a crucial biochemical pathway in fungi, leading to the inhibition of their growth and proliferation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action for this compound is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3][4] this compound is classified as a sterol biosynthesis inhibitor (SBI), specifically a demethylation inhibitor (DMI).[5] It targets and inhibits the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme.[6][7] This enzyme is critical for the conversion of lanosterol to ergosterol.

The inhibition of 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disruption of the membrane's structure and function ultimately leads to the cessation of fungal growth and cell death.[6]

Triflumizole_Mechanism_of_Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane This compound This compound This compound->Enzyme Inhibition Enzyme->Ergosterol Demethylation

Figure 1: Ergosterol Biosynthesis Inhibition by this compound.

Antifungal Spectrum of this compound

Initial investigations have demonstrated that this compound possesses a broad spectrum of activity against various phytopathogenic fungi. It is particularly effective against powdery mildews, scabs, and rusts.[1][5]

Susceptible Fungi

This compound has shown efficacy against the following fungal genera and species:

  • Ascomycota:

    • Venturia spp. (e.g., apple scab)[5]

    • Erysiphaceae family (powdery mildews)[5]

    • Monilinia spp.[5]

    • Botrytis cinerea (gray mold)[1]

    • Fusarium spp.[5][8]

    • Fulvia spp.[5]

  • Basidiomycota:

    • Gymnosporangium spp. (cedar-apple rust)[5]

    • Ustilago spp.[8]

    • Tilletia spp.[8]

    • Sphaerobolus spp. (artillery fungus)[3][9]

  • Deuteromycota:

    • Bipolaris oryzae[8]

Quantitative Data on Antifungal Activity
Fungal SpeciesType of AssayEffective ConcentrationReference
Botrytis cinereaMycelial Growth InhibitionMean EC50: 0.58 µg/mL (Range: 0.15 - 1.49 µg/mL)[1]
Sphaerobolus iowensisIn Vitro Growth InhibitionGreatly inhibited at 20 ppm[9]
Sphaerobolus stellatusIn Vitro Growth InhibitionGreatly inhibited at 20 ppm[9]
Sphaerobolus sp.In Vitro Growth InhibitionModerately effective at 20 ppm[9]

EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. ppm (parts per million) is equivalent to mg/L.

Experimental Protocols for Antifungal Susceptibility Testing

The antifungal activity of this compound is typically determined using in vitro susceptibility testing methods. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.

Broth Microdilution Method (Based on CLSI M38-A2)

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • This compound (analytical grade)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Fungal isolates

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Preparation of Antifungal Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a small amount of DMSO.

  • Serial Dilutions: Serial twofold dilutions of the antifungal agent are prepared in the 96-well microtiter plates using the RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation:

    • The fungal isolate is cultured on a suitable agar medium (e.g., potato dextrose agar) to induce sporulation.

    • Conidia (spores) are harvested and suspended in sterile saline.

    • The conidial suspension is adjusted to a specific concentration (e.g., 0.4 x 104 to 5 x 104 CFU/mL) using a spectrophotometer or hemocytometer.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. Control wells (growth control without the antifungal agent and sterility control without the fungus) are included.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete or significant inhibition of visible fungal growth compared to the growth control.

Experimental_Workflow Start Start PrepareStock Prepare this compound Stock Solution Start->PrepareStock PrepareInoculum Prepare Standardized Fungal Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilutions in 96-Well Plate PrepareStock->SerialDilution InoculatePlate Inoculate Microtiter Plate SerialDilution->InoculatePlate PrepareInoculum->InoculatePlate Incubate Incubate Plate (e.g., 35°C, 48-72h) InoculatePlate->Incubate ReadMIC Read MIC (Visual or Spectrophotometric) Incubate->ReadMIC End End ReadMIC->End

References

The Discovery and Development of Triflumizole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Sterol Biosynthesis Inhibitor

Abstract

Triflumizole, a systemic fungicide developed by Nippon Soda Co., Ltd., has been a significant tool in the management of a broad spectrum of fungal diseases in agriculture. First registered in Japan in 1986, its efficacy stems from its targeted inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, fungicidal spectrum, and toxicological profile of this compound. Detailed experimental protocols, quantitative efficacy data, and visualizations of key pathways and workflows are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this important fungicide.

Introduction

This compound, chemically known as (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, is an imidazole fungicide belonging to the sterol demethylation inhibitor (DMI) class. These fungicides are classified under FRAC Group 3. This compound exhibits both protective and curative activity against a wide range of phytopathogenic fungi, including powdery mildews, rusts, and scabs on various fruits, vegetables, and cereals. Its systemic properties allow it to be absorbed by the plant and translocated, providing protection from within.

Discovery and Development Timeline

The development of this compound was pioneered by Nippon Soda Co., Ltd. The key milestones in its history include:

  • Early 1980s: Synthesis and initial screening of a series of imidazole derivatives for fungicidal activity.

  • 1986: First registered for use in Japan.

  • 1991: First registered for use in the United States.

Nippon Soda's research focused on creating a molecule with a broad spectrum of activity and systemic properties, leading to the selection of this compound (formerly known as NF-114).

Chemical Synthesis

The industrial synthesis of this compound involves a multi-step process. A generalized pathway is outlined below.

G A 4-chloro-2-(trifluoromethyl)aniline C This compound A->C Condensation B N-(propoxyacetyl)imidazole B->C

Caption: Generalized synthesis pathway of this compound.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity is derived from its ability to inhibit the C14-demethylation step in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The target enzyme for this compound is sterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). By binding to this enzyme, this compound disrupts the conversion of lanosterol to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the fungal cell membrane structure and function, leading to the cessation of fungal growth and development.

G cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Intermediates Lanosterol->Intermediates Sterol 14α-demethylase (CYP51) Sterol 14α-demethylase (CYP51) Lanosterol->Sterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of This compound This compound This compound->Sterol 14α-demethylase (CYP51) Inhibits Disrupted Cell Membrane Disrupted Cell Membrane Sterol 14α-demethylase (CYP51)->Disrupted Cell Membrane Depletion of Ergosterol & Accumulation of Toxic Sterols

Caption: this compound's inhibition of the ergosterol biosynthesis pathway.

Fungicidal Spectrum and Efficacy

This compound is a broad-spectrum fungicide effective against a variety of fungal pathogens.[1] Its efficacy has been demonstrated against numerous diseases, including:

  • Powdery Mildew: Caused by various species of the order Erysiphales.

  • Scab: Notably apple scab (Venturia inaequalis).

  • Rusts: Various species of the order Pucciniales.

  • Brown Rot: In stone fruits, caused by Monilinia spp.

Quantitative Efficacy Data

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth in vitro.

Fungal PathogenCommon DiseaseEC50 (µg/mL)Reference
Podosphaera leucotrichaApple Powdery Mildew0.42 - 1.09
Venturia inaequalisApple ScabData not available
Monilinia fructicolaBrown RotData not available
Puccinia spp.RustData not available

Note: The provided EC50 values are from a specific study and may vary depending on the fungal isolate and experimental conditions. Further research is needed to populate a more comprehensive table.

Experimental Protocols

In Vitro Fungicide Efficacy Testing (EC50 Determination)

This protocol outlines a general method for determining the EC50 of this compound against a target fungal pathogen using a mycelial growth inhibition assay.

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a target fungus.

Materials:

  • This compound (analytical grade)

  • Solvent (e.g., acetone or DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Petri dishes (90 mm)

  • Pure culture of the target fungal pathogen

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 1000 µg/mL).

  • Media Amendment: Autoclave the growth medium and cool it to approximately 50-55°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: From the margin of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.

  • Data Collection: After a set incubation period (when the fungal colony in the control plate has reached a significant size, e.g., two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis:

    • Calculate the average colony diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.

    • Perform a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations to determine the EC50 value.

In Vivo Field Efficacy Trial

This protocol provides a general framework for conducting a field trial to evaluate the efficacy of this compound for controlling a specific fungal disease on a particular crop.[2][3][4]

Objective: To assess the performance of this compound in controlling a target disease under field conditions and to determine the optimal application rate and timing.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Treatments:

    • Untreated control.

    • This compound at several application rates (e.g., low, medium, and high recommended rates).

    • A standard commercial fungicide for comparison.

  • Plot Size: Appropriate for the crop and application equipment, ensuring a buffer zone between plots to minimize spray drift.

Procedure:

  • Site Selection: Choose a site with a history of the target disease and uniform soil and environmental conditions.

  • Crop Establishment: Plant a susceptible cultivar of the target crop using standard agronomic practices.

  • Treatment Application:

    • Apply the fungicide treatments at a predefined crop growth stage or upon the first appearance of disease symptoms.

    • Use calibrated spray equipment to ensure accurate and uniform application.

    • Record all application details, including date, time, weather conditions, and spray volume.

  • Disease Assessment:

    • Assess disease severity and/or incidence at regular intervals after application.

    • Use a standardized disease rating scale (e.g., percentage of leaf area affected).

    • Assess a representative sample of plants or leaves from each plot.

  • Yield and Crop Safety Assessment:

    • At crop maturity, harvest the plots and measure the yield.

    • Throughout the trial, monitor for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis).

  • Data Analysis:

    • Analyze the disease assessment and yield data using Analysis of Variance (ANOVA).

    • Use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.

    • Calculate the percentage of disease control for each treatment relative to the untreated control.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Site Selection & Plot Layout Site Selection & Plot Layout Crop Planting Crop Planting Site Selection & Plot Layout->Crop Planting Fungicide Application Fungicide Application Crop Planting->Fungicide Application Disease & Crop Monitoring Disease & Crop Monitoring Fungicide Application->Disease & Crop Monitoring Data Collection Data Collection Disease & Crop Monitoring->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Efficacy & Yield Assessment Efficacy & Yield Assessment Statistical Analysis->Efficacy & Yield Assessment

Caption: General workflow for a fungicide field efficacy trial.

Toxicological Profile

The toxicological profile of this compound has been evaluated by various regulatory agencies.

Acute Toxicity
StudySpeciesRouteLD50 / LC50Toxicity CategoryReference
OralRat (male)Oral1057 mg/kgIII (Caution)[5]
OralRat (female)Oral695 mg/kgIII (Caution)[5]
DermalRabbitDermal>2000 mg/kgIII (Caution)[5]
InhalationRatInhalation>3.2 mg/LIII (Caution)[5]
Eye IrritationRabbit-Mildly irritatingIII (Caution)[5]
Skin IrritationRabbit-Non-irritatingIV (Warning)[5]
Chronic Toxicity and Acceptable Daily Intake (ADI)

Long-term studies have been conducted to assess the chronic toxicity and carcinogenicity of this compound. The main target organs identified in rodent studies are the liver, with secondary effects on the ovaries and kidneys.[6] No evidence of carcinogenicity was observed in these studies.[6]

  • No Observed Adverse Effect Level (NOAEL): The highest dose at which no adverse effects were observed. In a two-year study with male rats, the NOAEL was determined to be 3.7 mg/kg bw/day.[7]

  • Lowest Observed Adverse Effect Level (LOAEL): The lowest dose at which adverse effects were observed. In a two-year study with female rats, the LOAEL was 4.6 mg/kg bw/day.[7]

  • Acceptable Daily Intake (ADI): An estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. The Food Safety Commission of Japan specified an ADI for this compound of 0.015 mg/kg bw/day.[7]

Conclusion

This compound has proven to be a valuable and effective fungicide for the control of a wide range of fungal diseases in various crops. Its mode of action as a sterol demethylation inhibitor provides a specific and potent mechanism for disrupting fungal growth. Understanding the technical details of its discovery, synthesis, mechanism of action, and toxicological profile is crucial for its responsible and effective use in integrated pest management programs and for the development of future fungicidal compounds. This guide provides a foundational resource for professionals in the field of crop protection and drug development.

References

Triflumizole: A Technical Guide to its Classification and Mechanism within FRAC Group 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Triflumizole's classification within the Fungicide Resistance Action Committee (FRAC) Group 3. It details its mechanism of action as a Demethylation Inhibitor (DMI), explores the resultant cellular signaling pathways, presents quantitative efficacy data, and outlines key experimental protocols for its study.

Introduction: this compound and its Place in FRAC Group 3

This compound is a broad-spectrum systemic fungicide belonging to the imidazole chemical group. The Fungicide Resistance Action Committee (FRAC) classifies this compound under Group 3 , which comprises fungicides that act as Demethylation Inhibitors (DMIs) of sterol biosynthesis. These fungicides are also known as Sterol Biosynthesis Inhibitors (SBIs), specifically SBI: Class I. Their primary mode of action is the disruption of the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to fungal cell death.[1][2] this compound exhibits both protective and curative properties against a range of fungal pathogens, particularly powdery mildews and scabs on various crops.[3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of this compound stems from its ability to inhibit the enzyme sterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By binding to the CYP51 enzyme, this compound blocks the demethylation of lanosterol or eburicol at the C14 position. This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell. The altered sterol composition disrupts the structure and function of the cell membrane, ultimately inhibiting fungal growth and development.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Sterol 14α-demethylase (CYP51) lanosterol->cyp51 toxic_sterols Accumulation of 14α-methylated sterols lanosterol->toxic_sterols Accumulation intermediate_sterols Intermediate Sterols ergosterol Ergosterol intermediate_sterols->ergosterol cell_membrane Functional Fungal Cell Membrane ergosterol->cell_membrane disrupted_membrane Disrupted Fungal Cell Membrane This compound This compound (FRAC Group 3) This compound->cyp51 Inhibits cyp51->intermediate_sterols Demethylation toxic_sterols->disrupted_membrane

Figure 1. Inhibition of Ergosterol Biosynthesis by this compound.

Fungal Stress Response and Signaling Pathways

The inhibition of ergosterol biosynthesis by this compound induces a cellular stress response in fungi, triggering specific signaling pathways. A key regulatory system involved is the Sterol Regulatory Element-Binding Protein (SREBP) pathway , with the transcription factor Upc2 (in yeast) or its orthologs playing a central role.

Under normal conditions, ergosterol levels are stable, and the SREBP/Upc2 transcription factor is inactive. However, when this compound depletes ergosterol levels, this triggers the activation of the SREBP/Upc2 pathway. The activated transcription factor then moves to the nucleus and upregulates the expression of genes involved in ergosterol biosynthesis, including the ERG11 (CYP51) gene, as a compensatory mechanism. This upregulation can contribute to the development of fungicide resistance. Additionally, the accumulation of toxic sterols can induce other stress responses, including oxidative stress and cell wall integrity pathways.

Fungal_Stress_Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound cyp51 CYP51 This compound->cyp51 Inhibits ergosterol_depletion Ergosterol Depletion cyp51->ergosterol_depletion Leads to toxic_sterols Toxic Sterol Accumulation cyp51->toxic_sterols Causes upc2_inactive Inactive SREBP/Upc2 ergosterol_depletion->upc2_inactive Activates stress_response Other Stress Responses toxic_sterols->stress_response upc2_active Active SREBP/Upc2 upc2_inactive->upc2_active erg_genes Upregulation of ERG Genes (e.g., CYP51) upc2_active->erg_genes Translocates & Activates Experimental_Workflow start Start fungal_culture Fungal Culture (Liquid or Solid) start->fungal_culture triflumizole_treatment This compound Treatment fungal_culture->triflumizole_treatment ec50_assay In Vitro Sensitivity (EC50 Determination) triflumizole_treatment->ec50_assay sterol_analysis Sterol Analysis triflumizole_treatment->sterol_analysis gene_expression Gene Expression (CYP51) triflumizole_treatment->gene_expression data_analysis Data Analysis ec50_assay->data_analysis sterol_analysis->data_analysis gene_expression->data_analysis end End data_analysis->end

References

Triflumizole: A Sterol Demethylation Inhibitor, Not a Primary Chitin Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals that the primary fungicidal role of Triflumizole is the inhibition of ergosterol biosynthesis, classifying it as a sterol demethylation inhibitor (DMI). While some regulatory and database sources also list it as a chitin biosynthesis inhibitor, there is a notable absence of direct biochemical evidence to substantiate this claim. This technical guide addresses this discrepancy and details the well-documented mechanism of this compound's action.

For researchers, scientists, and drug development professionals, it is crucial to understand that this compound's established efficacy as a fungicide stems from its disruption of fungal cell membrane integrity through the inhibition of ergosterol production. The insecticide Triflumuron , a distinct chemical entity, is a known chitin synthesis inhibitor, and it is possible that the similar nomenclature has led to some confusion in the classification of this compound.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the imidazole class of fungicides and functions by inhibiting the enzyme lanosterol 14α-demethylase, a key cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1] This disruption of sterol composition alters membrane permeability and disrupts cell growth and proliferation, ultimately leading to fungal cell death.

Signaling Pathway of Ergosterol Biosynthesis Inhibition by this compound

The following diagram illustrates the established mechanism of action of this compound.

Triflumizole_Ergosterol_Inhibition This compound This compound Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol_Demethylase Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Lanosterol_Demethylase->Ergosterol_Pathway Catalyzes step in Methylated_Sterols Accumulation of 14α-methylated sterols Lanosterol_Demethylase->Methylated_Sterols Blockage leads to Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporated into Fungal_Growth_Inhibition Fungal Growth Inhibition & Cell Death Disrupted_Membrane Disrupted Membrane (Altered Fluidity & Permeability) Disrupted_Membrane->Fungal_Growth_Inhibition Leads to Methylated_Sterols->Disrupted_Membrane Incorporated into

Caption: Mechanism of this compound as an ergosterol biosynthesis inhibitor.

The Chitin Biosynthesis Question: An Evidence Gap

Despite mentions in some databases, extensive searches of peer-reviewed scientific literature have not yielded primary research data demonstrating that this compound directly inhibits chitin synthase or significantly alters the chitin content of fungal cell walls as its primary mode of action.[3][4] Studies focusing on chitin synthesis inhibitors do not typically include this compound in their analyses.[5]

Chitin Biosynthesis Pathway: A Theoretical Target

For context, the chitin biosynthesis pathway is a critical process for fungal cell wall integrity. It involves the synthesis of N-acetylglucosamine (GlcNAc) monomers and their polymerization into chitin chains by the enzyme chitin synthase.

Chitin_Biosynthesis Glucose Glucose Fructose_6P Fructose-6-phosphate Glucose->Fructose_6P Glucosamine_6P Glucosamine-6-phosphate Fructose_6P->Glucosamine_6P GlcNAc_6P N-acetylglucosamine-6-phosphate Glucosamine_6P->GlcNAc_6P GlcNAc_1P N-acetylglucosamine-1-phosphate GlcNAc_6P->GlcNAc_1P UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) GlcNAc_1P->UDP_GlcNAc Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate for Chitin Chitin Chitin_Synthase->Chitin Polymerizes Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporated into

Caption: Simplified overview of the fungal chitin biosynthesis pathway.

Experimental Protocols

To definitively assess the effect of a compound like this compound on chitin biosynthesis, the following experimental approaches are standard in the field. The absence of published studies employing these methods for this compound is noteworthy.

Chitin Synthase Activity Assay

This in vitro assay directly measures the activity of chitin synthase enzymes isolated from fungal cells.

Objective: To determine if this compound directly inhibits the enzymatic activity of chitin synthase.

Methodology:

  • Preparation of Fungal Microsomal Fractions:

    • Grow a fungal culture (e.g., Saccharomyces cerevisiae, Candida albicans, or a relevant plant pathogen) to mid-log phase.

    • Harvest cells by centrifugation and wash with a suitable buffer.

    • Disrupt cells using methods such as glass bead homogenization or enzymatic digestion to produce spheroplasts followed by lysis.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in membrane-bound enzymes like chitin synthase.

  • Enzyme Assay:

    • The reaction mixture typically contains the microsomal fraction, a buffer at optimal pH, magnesium chloride as a cofactor, and the substrate UDP-N-[14C]-acetylglucosamine.

    • Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. A control with the solvent alone is included.

    • The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped by adding a precipitating agent like trichloroacetic acid.

  • Quantification of Chitin:

    • The radiolabeled chitin polymer is separated from the unreacted substrate by filtration through a glass fiber filter.

    • The radioactivity on the filter is measured using a scintillation counter.

    • The percentage of inhibition is calculated by comparing the radioactivity in the this compound-treated samples to the control. IC50 values can be determined from a dose-response curve.

Fungal Chitin Content Analysis

This whole-cell assay measures the total chitin content in fungi after exposure to the test compound.

Objective: To determine if this compound treatment affects the overall chitin levels in the fungal cell wall.

Methodology:

  • Fungal Culture and Treatment:

    • Grow the fungus in a liquid medium to a specific growth phase.

    • Expose the culture to various concentrations of this compound for a defined period.

  • Cell Wall Isolation:

    • Harvest the fungal cells and disrupt them mechanically.

    • Isolate the cell walls by centrifugation and wash them extensively to remove cytoplasmic contents.

  • Chitin Quantification:

    • Method A: Acid Hydrolysis and Glucosamine Assay:

      • Hydrolyze the isolated cell walls with strong acid (e.g., 6M HCl) at a high temperature to break down chitin into its monomer, glucosamine.

      • Quantify the amount of glucosamine released using a colorimetric assay, such as the Morgan-Elson method.

    • Method B: Calcofluor White Staining and Fluorometry:

      • Calcofluor White is a fluorescent dye that specifically binds to chitin.

      • Stain the treated and control fungal cells with Calcofluor White.

      • Measure the fluorescence intensity using a fluorometer or a fluorescence microscope with image analysis software. An increase or decrease in fluorescence indicates a change in the accessible chitin content.

Quantitative Data Presentation

As no peer-reviewed studies providing quantitative data on the inhibition of chitin biosynthesis by this compound were identified, the following tables are presented as templates for how such data would be structured if it were available.

Table 1: Hypothetical In Vitro Inhibition of Fungal Chitin Synthase by this compound

Fungal SpeciesChitin Synthase IsozymeThis compound Concentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
Saccharomyces cerevisiaeChs110Data not availableData not available
50Data not available
100Data not available
Aspergillus fumigatusTotal Chitin Synthase10Data not availableData not available
50Data not available
100Data not available

Table 2: Hypothetical Effect of this compound on Fungal Cell Wall Chitin Content

Fungal SpeciesThis compound Concentration (µg/mL)Treatment Duration (h)Chitin Content (% of dry cell wall weight, Mean ± SD)% Change from Control
Candida albicans0 (Control)24Data not availableN/A
124Data not availableData not available
1024Data not availableData not available
Botrytis cinerea0 (Control)48Data not availableN/A
548Data not availableData not available
2548Data not availableData not available

Conclusion and Future Directions

The available scientific evidence strongly supports the classification of this compound as a sterol demethylation inhibitor that targets ergosterol biosynthesis in fungi. The assertion that it also acts as a chitin biosynthesis inhibitor is not currently supported by direct experimental data in the public domain.

For researchers in mycology and antifungal drug development, this distinction is critical. While this compound is an effective fungicide, its mechanism of action should be accurately represented. Future research could definitively resolve this ambiguity by conducting the biochemical assays outlined above. Such studies would either provide the first evidence for a novel secondary mode of action for this compound or confirm that its classification as a chitin synthesis inhibitor is erroneous. Until such data is available, the scientific community should rely on the well-established mechanism of ergosterol biosynthesis inhibition.

References

Systemic Action of Triflumizole in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflumizole is a broad-spectrum systemic fungicide widely employed in agriculture to control a range of fungal diseases. Its efficacy is intrinsically linked to its ability to be absorbed, translocated, and metabolized within the plant system. This technical guide provides an in-depth analysis of the systemic action of this compound, consolidating available quantitative data, detailing experimental protocols for its study, and visualizing the key pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and application of fungicides.

Introduction

This compound, a member of the imidazole class of fungicides, functions as a demethylation inhibitor (DMI) of sterol biosynthesis in fungi.[1][2] This mode of action disrupts the formation of fungal cell membranes, leading to the inhibition of fungal growth and development.[1] A key characteristic of this compound is its systemic nature, which allows it to be absorbed by the plant and transported through its vascular system, providing both protective and curative action against fungal pathogens.[1][2] Understanding the dynamics of its uptake, translocation, and metabolism is crucial for optimizing its application, ensuring effective disease control, and assessing its environmental fate.

Mode of Action

The primary mode of action of this compound is the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] By blocking this enzyme, this compound disrupts the structural integrity of the fungal cell membrane, leading to impaired hyphal growth and ultimately, cell death.

Systemic Translocation and Distribution

This compound exhibits systemic properties, allowing it to move within the plant from the site of application to other tissues. This movement occurs primarily through the xylem (acropetal transport), moving from the roots to the shoots, and to a lesser extent through the phloem (basipetal transport), moving from the leaves to other parts of the plant.

Quantitative Data on Translocation and Distribution

The translocation and distribution of this compound have been investigated using radiolabeled compounds (¹⁴C-Triflumizole). The following tables summarize the available quantitative data from such studies.

Table 1: Dissipation of ¹⁴C-Triflumizole Residues in Treated Apple Leaves

Days After Treatment (DAT)Radiocarbon Residue in Treated Leaves (% of Total Applied Radioactivity)
098.6
180.6
360.8
734.1
1417.3
2118.1
3119.2
6015.5
909.0

Source: FAO, 2013[1]

Note: The data indicates a gradual dissipation of this compound from the treated leaves over time, which can be attributed to metabolism, volatilization, and translocation to other plant parts.

Metabolism

Once absorbed by the plant, this compound undergoes metabolic transformation. The primary metabolic pathway involves the cleavage of the imidazole ring and subsequent oxidation.

Metabolic Pathway of this compound in Plants

The proposed metabolic pathway of this compound in plants is illustrated in the following diagram.

Triflumizole_Metabolism This compound This compound Metabolite1 Cleavage of Imidazole Ring This compound->Metabolite1 Metabolic Cleavage Metabolite2 Oxidation Products Metabolite1->Metabolite2 Oxidation Final_Metabolites Conjugates and Bound Residues Metabolite2->Final_Metabolites Conjugation

Caption: Proposed metabolic pathway of this compound in plants.

Experimental Protocols

The study of the systemic action of this compound in plants necessitates specific experimental methodologies. The following protocols outline the key procedures for investigating its uptake, translocation, and metabolism.

Protocol for Radiolabeling and Application of this compound

Objective: To prepare and apply ¹⁴C-labeled this compound to plants for translocation and metabolism studies.

Materials:

  • ¹⁴C-Triflumizole (specific activity and radiochemical purity should be known)

  • Unlabeled this compound (analytical standard)

  • Solvents (e.g., acetone, ethanol)

  • Microsyringe

  • Test plants (e.g., young apple trees, cucumber seedlings)

Procedure:

  • Prepare a stock solution of ¹⁴C-Triflumizole in a suitable solvent.

  • Prepare a treatment solution by mixing the ¹⁴C-Triflumizole stock solution with a known concentration of unlabeled this compound to achieve the desired specific activity and application concentration.

  • Apply a precise volume of the treatment solution to a specific area of the plant (e.g., a single leaf, a portion of the stem, or the root zone) using a microsyringe.

  • Record the exact amount of radioactivity and the total amount of this compound applied to each plant.

Protocol for a Plant Translocation Study using ¹⁴C-Triflumizole

Objective: To quantify the acropetal and basipetal translocation of this compound in plants.

Materials:

  • Plants treated with ¹⁴C-Triflumizole (as per Protocol 5.1)

  • Plant press or oven for drying plant material

  • Biological oxidizer

  • Liquid scintillation counter (LSC)

  • Scintillation cocktail

Procedure:

  • Harvest the treated plants at predetermined time intervals (e.g., 1, 3, 7, 14, and 21 days after treatment).

  • Section the plants into different parts: treated leaf, untreated leaves, stem, roots, and fruits (if present).

  • Record the fresh and dry weight of each plant part.

  • Homogenize and combust a subsample of each plant part in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.

  • Trap the ¹⁴CO₂ in a suitable scintillation cocktail.

  • Quantify the radioactivity in each sample using a liquid scintillation counter.

  • Calculate the percentage of the total applied radioactivity that has been translocated to each plant part.

Experimental Workflow for a this compound Translocation Study

The following diagram illustrates the workflow for a typical translocation study.

Translocation_Workflow start Plant Cultivation treatment Application of 14C-Triflumizole start->treatment harvest Plant Harvesting at Time Intervals treatment->harvest sectioning Sectioning into Plant Parts harvest->sectioning analysis Radioactivity Measurement (LSC) sectioning->analysis data Data Analysis and Quantification analysis->data

Caption: Experimental workflow for a this compound translocation study.

Signaling Pathways and Logical Relationships

The systemic movement of this compound within the plant is governed by the plant's vascular system and the physicochemical properties of the fungicide. The following diagram illustrates the logical relationship of its movement after application.

Systemic_Movement cluster_application Application cluster_transport Transport cluster_distribution Distribution foliar Foliar Application xylem Xylem (Acropetal) foliar->xylem Primary phloem Phloem (Basipetal) foliar->phloem Limited root Root Application root->xylem Primary leaves Leaves xylem->leaves stems Stems xylem->stems roots Roots phloem->roots fruits Fruits phloem->fruits

Caption: Logical relationship of this compound's systemic movement in plants.

Conclusion

This technical guide has provided a detailed overview of the systemic action of this compound in plants. The compiled quantitative data, experimental protocols, and visual diagrams offer a foundational understanding for researchers and professionals in the field. Further research is warranted to expand the quantitative dataset on this compound's translocation and metabolism in a wider range of plant species and under varying environmental conditions. A more comprehensive understanding of these systemic properties will enable the development of more effective and sustainable disease management strategies.

References

Methodological & Application

Application Note: Analysis of Triflumizole Residue in Soil using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflumizole is a widely used fungicide for the control of various fungal diseases in crops. Its persistence in soil is a significant concern for environmental safety and food quality. Accurate and sensitive analytical methods are crucial for monitoring its residue levels in soil. This application note provides a detailed protocol for the analysis of this compound residues in soil using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and reliable technique for the quantification of pesticide residues. The method described herein utilizes a QuEChERS-based sample preparation procedure, which is known for its simplicity, speed, and efficiency.

Experimental Protocol

This protocol outlines the procedure for the extraction, cleanup, and analysis of this compound from soil samples.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from various matrices.[1]

a. Extraction:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough extraction of this compound from the soil matrix.

  • Add the contents of a commercially available QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate) to the tube.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) to a 2 mL d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. PSA is effective in removing organic acids, fatty acids, and sugars that may interfere with the analysis.

  • Vortex the tube for 30 seconds.

  • Centrifuge at a high relative centrifugal force (e.g., ≥5000 x g) for 2 minutes.

  • The resulting supernatant is the final extract ready for GC-MS analysis.

GC-MS/MS Analysis

The analysis is performed using a Gas Chromatograph coupled with a tandem Mass Spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

a. Instrumental Conditions:

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[2]

    • Inlet: Splitless mode at 250 °C.

    • Oven Temperature Program: Initial temperature of 150 °C, ramped to 280 °C at 30 °C/min, and held for 10 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

    • Injection Volume: 2 µL.[2]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

b. MRM Transitions for this compound:

The selection of precursor and product ions is critical for the selective and sensitive detection of this compound. The following are suggested MRM transitions, though optimization of collision energies is recommended for specific instrumentation.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
278.1209.18015
278.1145.18025

Note: The precursor ion often corresponds to a significant fragment from the initial ionization, and product ions are characteristic fragments generated through collision-induced dissociation.

Data Presentation

The following table summarizes typical quantitative data for the analysis of this compound in soil based on multi-residue method validation studies.

ParameterValueReference
Linearity (R²)≥ 0.99[3]
Recovery (%)70 - 120[3][4]
Limit of Detection (LOD)0.003 µg/g (or mg/kg)[3][4]
Limit of Quantification (LOQ)0.01 µg/g (or mg/kg)[3][4]
Relative Standard Deviation (RSD)< 20%[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS/MS Analysis soil_sample 1. Soil Sample Collection (10g homogenized) extraction 2. Acetonitrile Extraction (10 mL) soil_sample->extraction salts 3. Addition of QuEChERS Salts extraction->salts centrifuge1 4. Centrifugation salts->centrifuge1 supernatant 5. Supernatant Transfer centrifuge1->supernatant dspe 6. d-SPE Cleanup (PSA + MgSO4) supernatant->dspe centrifuge2 7. Centrifugation dspe->centrifuge2 final_extract 8. Final Extract centrifuge2->final_extract injection 9. GC Injection final_extract->injection separation 10. Chromatographic Separation injection->separation ionization 11. Electron Ionization separation->ionization mrm 12. MRM Detection ionization->mrm data_analysis 13. Data Acquisition & Analysis mrm->data_analysis

Caption: Workflow for this compound Residue Analysis in Soil.

Logical Relationship of Key Analytical Steps

logical_relationship cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_quantification Quantification sample Homogenized Soil extraction Acetonitrile Extraction sample->extraction Isolates Analyte cleanup d-SPE Cleanup extraction->cleanup Removes Interferences gc Gas Chromatography cleanup->gc Introduces Sample msms Tandem Mass Spectrometry gc->msms Separates & Detects calibration Matrix-Matched Calibration msms->calibration Establishes Response quantification Residue Quantification calibration->quantification Calculates Concentration

Caption: Key Steps and Their Logical Flow in the Analytical Method.

References

Application of Triflumizole for Powdery Mildew Control in Grapevines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triflumizole is a systemic fungicide belonging to the demethylation inhibitor (DMI) class of fungicides, categorized under FRAC Group 3.[1][2][3] It is effective against a broad spectrum of fungal pathogens, including powdery mildew (Erysiphe necator) in grapevines.[2][4] this compound exhibits both protective and curative action by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2] This disruption of sterol production leads to the cessation of fungal growth and development.[2] Proper application and resistance management are crucial for the long-term efficacy of this compound in viticulture.

Application Notes

Timing and Frequency

Effective powdery mildew control relies on preventative applications.[5] Treatment should commence before the onset of disease or when environmental conditions are favorable for powdery mildew development.[5][6] The critical period for controlling fruit infection is from pre-bloom through 3 to 4 weeks after bloom.[7]

Spray intervals are dependent on disease pressure. Under low disease pressure, a 21-day interval may be sufficient.[6] However, during periods of high disease pressure, this interval should be shortened to 10-14 days.[6] For some formulations, a 14-day spray schedule is recommended.[5] It is crucial to adhere to the product label for specific interval recommendations.

Application Rates and Methods

This compound should be mixed with water and applied as a foliar spray.[3] Thorough coverage of all parts of the vine, including the upper and lower leaf surfaces and grape clusters, is essential for effective control.[6] Application rates can vary depending on the specific product formulation. For example, a common application rate is 4-5 fluid ounces per acre.[5] Always consult the product label for the correct application rates. The total amount of product applied per acre per season is also limited; for instance, one product has a limit of 24 oz/acre per season.[6]

Resistance Management

To mitigate the development of fungicide resistance, it is imperative to rotate this compound with fungicides from different FRAC groups that have different modes of action.[4][6] Continuous use of DMI fungicides can lead to reduced sensitivity in the pathogen population.[6] Do not make more than two sequential applications of a Group 3 fungicide before rotating to a different class.[7] Tank-mixing with a fungicide from a different group, such as sulfur, can also be an effective resistance management strategy.

Pre-Harvest Interval (PHI)

The pre-harvest interval for this compound on grapes is typically 7 days.[7] However, this can vary between different product formulations and local regulations, so it is essential to always check the product label.

Quantitative Data Summary

ParameterRecommendationSource(s)
FRAC Group 3 (Demethylation Inhibitors - DMIs)[1][3][7]
Mode of Action Inhibition of sterol biosynthesis[2]
Application Rate 4-5 fl. oz./acre (varies by product)[5]
Seasonal Application Limit e.g., 24 oz of product/acre per season[6]
Spray Interval 10-21 days, depending on disease pressure[6]
Pre-Harvest Interval (PHI) 7 days[7]
Resistance Management Rotate with different FRAC groups; no more than two sequential applications.[6][7]

Experimental Protocols

Protocol 1: Field Efficacy Trial of this compound for Powdery Mildew Control

Objective: To evaluate the in-field efficacy of this compound in controlling grape powdery mildew.

Materials:

  • Grapevine plots with a susceptible cultivar.

  • This compound fungicide formulation.

  • Calibrated sprayer equipment.

  • Untreated control plots.

  • Disease assessment tools (e.g., rating scales for disease severity and incidence).

  • Weather monitoring equipment.

Methodology:

  • Experimental Design: Establish a randomized complete block design with multiple replications for each treatment. Include an untreated control group for comparison.

  • Treatment Application:

    • Apply this compound at the recommended label rate.

    • Begin applications at a key growth stage, such as 5-10 cm shoot growth or pre-bloom.[8]

    • Maintain a consistent spray interval (e.g., 14 days) throughout the trial period, adjusting based on disease pressure if stipulated by the protocol.

    • Ensure thorough coverage of the vines.

  • Data Collection:

    • Monitor and record environmental conditions (temperature, humidity, rainfall) throughout the trial.

    • Assess disease incidence (% of infected leaves/clusters) and severity (% of tissue area affected) at regular intervals (e.g., every 7-14 days).

    • Conduct assessments on a predetermined number of leaves and clusters per plot.

  • Data Analysis:

    • Statistically analyze the data to determine significant differences in disease control between the this compound-treated plots and the untreated control plots.

Protocol 2: In Vitro Fungicide Sensitivity Assay

Objective: To determine the sensitivity of Erysiphe necator isolates to this compound.

Materials:

  • Pure cultures of Erysiphe necator.

  • This compound (technical grade).

  • Appropriate solvents (e.g., acetone or ethanol).

  • Culture medium (e.g., water agar).

  • Petri dishes or multi-well plates.

  • Microscope.

Methodology:

  • Fungicide Preparation: Prepare a stock solution of this compound and create a series of dilutions to achieve a range of concentrations.

  • Inoculation:

    • Amend the culture medium with the different concentrations of this compound.

    • Inoculate the center of each plate with a known amount of Erysiphe necator conidia.

    • Include control plates with no fungicide.

  • Incubation: Incubate the plates under controlled conditions (temperature and light) conducive to fungal growth.

  • Data Collection:

    • Measure the radial growth of the fungal colony or assess spore germination at set time points.

  • Data Analysis:

    • Calculate the effective concentration that inhibits 50% of fungal growth (EC50). This value indicates the sensitivity of the isolate to this compound.

Visualizations

Caption: Mode of action of this compound on the ergosterol biosynthesis pathway in Erysiphe necator.

Fungicide_Efficacy_Workflow cluster_setup Experimental Setup cluster_application Fungicide Application cluster_assessment Data Collection & Analysis Plot_Selection Select Susceptible Grapevine Plots Randomization Randomized Complete Block Design Plot_Selection->Randomization Treatments Define Treatments: - this compound - Untreated Control Randomization->Treatments Calibration Calibrate Sprayer Treatments->Calibration Application Apply Treatments (e.g., 14-day intervals) Calibration->Application Disease_Assessment Assess Disease Incidence and Severity Application->Disease_Assessment Data_Analysis Statistical Analysis (e.g., ANOVA) Disease_Assessment->Data_Analysis Results Evaluate Efficacy Data_Analysis->Results

References

Application Notes and Protocols: Triflumizole as a Seed Treatment for Rice Bakanae Disease

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Rice Bakanae disease, caused by the fungus Fusarium fujikuroi, is a significant threat to rice production worldwide, leading to substantial yield losses. A key characteristic of the disease is the abnormal elongation of infected rice seedlings, a phenomenon often referred to as "foolish seedling" disease, which is caused by gibberellic acid produced by the fungus. Effective management of this seed-borne pathogen is crucial for ensuring global food security. Triflumizole, a fungicide belonging to the conazole group, has demonstrated efficacy as a seed treatment to control rice Bakanae disease. These application notes provide detailed protocols and data on the use of this compound for this purpose.

Mechanism of Action

This compound is a C14-demethylase inhibitor (DMI) that targets the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting the C14-demethylase enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of membrane function inhibits fungal growth and proliferation.

Data Presentation

Table 1: In Vitro Efficacy of this compound against Fusarium fujikuroi
FungicideConcentration (µg/mL)Mycelial Growth Inhibition (%)Reference
This compound0.1Not Specified[1]
This compound1.0Not Specified[1]
This compound10.0Not Specified[1]

Note: Specific inhibition percentages at these concentrations were not detailed in the available search results, but this compound is established as an effective DMI fungicide against F. fujikuroi.

Table 2: Efficacy of this compound Seed Treatment Formulations on Rice Bakanae Disease
FormulationApplication RateDisease Incidence (%)Control Efficacy (%)Reference
Emulsifiable Concentrate (EC)Not SpecifiedLowerHigher[2]
Wettable Powder (WP)Not SpecifiedHigherLower[2]

The emulsifiable concentrate (EC) formulation of this compound has been shown to be more effective than the wettable powder (WP) formulation. This is attributed to a higher amount of the active ingredient adhering to and permeating the seed husk in the EC treatment.[2]

Table 3: Phytotoxicity of this compound on Rice Seedling Growth
This compound ConcentrationEffect on GerminationEffect on Seedling ElongationReference
Recommended RatesMinimal to no adverse effectsMinimal to no adverse effects[3]
High ConcentrationsPotential for inhibitionPotential for stunting[4]

Note: Specific concentration thresholds for phytotoxicity can vary depending on the rice variety and environmental conditions. It is crucial to conduct preliminary phytotoxicity tests.

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay (Poisoned Food Technique)

Objective: To determine the in vitro efficacy of this compound in inhibiting the mycelial growth of Fusarium fujikuroi.

Materials:

  • Pure culture of Fusarium fujikuroi

  • Potato Dextrose Agar (PDA) medium

  • This compound (analytical grade)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

  • Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From a 7-day-old culture of F. fujikuroi, cut a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate.

  • Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelium in the control plate reaches the edge.

  • Measure the radial growth of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial growth in the control plate, and T is the average diameter of the mycelial growth in the treated plate.

Protocol 2: Rice Seed Treatment with this compound

Objective: To treat rice seeds with this compound for the control of Bakanae disease.

Materials:

  • Rice seeds

  • This compound formulation (Emulsifiable Concentrate - EC is recommended)

  • Water

  • Beakers or containers for soaking

  • Protective gear (gloves, goggles)

Procedure (Seed Soaking Method):

  • Prepare the this compound treatment solution by diluting the EC formulation in water to the desired concentration. A common dilution ratio mentioned for other fungicides is in the range of 1:1000 to 1:2000.[5]

  • Place the rice seeds in a mesh bag or directly into the treatment container.

  • Pour the this compound solution over the seeds, ensuring they are fully submerged.

  • Soak the seeds for a specified duration. Soaking times of 1 to 24 hours have been reported for various fungicide treatments.[5][6]

  • After soaking, drain the fungicide solution.

  • The treated seeds can then be air-dried in the shade before sowing or directly sown.

Procedure (Seed Coating Method):

  • For a dry seed coating, calculate the required amount of this compound (often expressed as a percentage of seed weight, e.g., 1-2%).[5]

  • In a suitable seed coating apparatus, apply the this compound formulation to the seeds. Ensure even coating.

  • Allow the coated seeds to dry before sowing.

Protocol 3: Evaluation of Seed Treatment Efficacy

Objective: To assess the effectiveness of this compound seed treatment in controlling Bakanae disease and to evaluate its phytotoxicity.

Materials:

  • Treated and untreated (control) rice seeds

  • Fusarium fujikuroi spore suspension (for artificial inoculation)

  • Pots or trays with sterile soil or germination paper

  • Greenhouse or growth chamber with controlled conditions

Procedure:

  • Inoculation (Optional but Recommended): For a robust evaluation, artificially inoculate a batch of seeds with a known concentration of F. fujikuroi spore suspension before treatment.

  • Sowing: Sow the treated and untreated seeds in pots or trays. Include an uninoculated, untreated control to assess baseline germination and growth.

  • Incubation: Maintain the pots/trays in a greenhouse or growth chamber with conditions favorable for rice growth and disease development (e.g., 25-30°C, high humidity).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds at 7 and 14 days after sowing.

    • Disease Incidence: At 21 and 30 days after sowing, count the number of seedlings exhibiting typical Bakanae symptoms (elongation, yellowing, wilting). Calculate the disease incidence as a percentage.

    • Disease Severity: Score the severity of symptoms on a scale (e.g., 0 = no symptoms, 4 = severe elongation and wilting).

    • Phytotoxicity Assessment: Measure the shoot length, root length, and seedling vigor of the uninoculated, treated seedlings compared to the uninoculated, untreated control.

Signaling Pathways and Experimental Workflows

Triflumizole_Mechanism_of_Action

Experimental_Workflow_Seed_Treatment

Rice_Defense_Signaling

References

Application Notes and Protocols for Greenhouse Bioassay of Triflumizole Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting greenhouse bioassays to evaluate the efficacy of Triflumizole, a systemic fungicide. This compound is known for its effectiveness against a wide range of fungal pathogens, particularly powdery mildews and rusts.[1] Its mode of action is the inhibition of sterol biosynthesis, a critical process for the integrity of fungal cell membranes.[1]

Introduction to this compound and its Mechanism of Action

This compound is a conazole fungicide that acts as a demethylation inhibitor (DMI).[1] It specifically targets the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a primary sterol in fungal cell membranes. By inhibiting this enzyme, this compound disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death. This systemic fungicide is absorbed by the plant and translocated within its tissues, providing both preventative and curative action against fungal infections.

Signaling Pathway: Ergosterol Biosynthesis and this compound Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol C14Demethylase C14-Demethylase (Erg11p/CYP51) Lanosterol->C14Demethylase Intermediate 14-demethyl Lanosterol Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane C14Demethylase->Intermediate This compound This compound This compound->C14Demethylase Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Greenhouse Bioassay Experimental Workflow

A well-structured greenhouse bioassay is crucial for obtaining reliable and reproducible data on fungicide efficacy. The following diagram outlines the key stages of the experimental workflow.

Greenhouse_Bioassay_Workflow Plant_Propagation 1. Plant Propagation (e.g., Cucumber cv. 'Suyo Long') Acclimatization 3. Plant Acclimatization in Greenhouse Plant_Propagation->Acclimatization Pathogen_Culture 2. Pathogen Culture (e.g., Podosphaera xanthii) Inoculation 5. Pathogen Inoculation Pathogen_Culture->Inoculation Acclimatization->Inoculation Treatment_Prep 4. Preparation of This compound Solutions Fungicide_App 6. Fungicide Application (Preventative or Curative) Treatment_Prep->Fungicide_App Inoculation->Fungicide_App Curative Fungicide_App->Inoculation Preventative Incubation 7. Incubation Period (Controlled Environment) Fungicide_App->Incubation Data_Collection 8. Disease Assessment & Data Collection Incubation->Data_Collection Data_Analysis 9. Statistical Analysis Data_Collection->Data_Analysis Results 10. Results & Conclusion Data_Analysis->Results

Caption: Experimental workflow for a greenhouse bioassay of this compound.

Detailed Experimental Protocols

This section provides a step-by-step protocol for a whole-plant greenhouse bioassay using cucumber (Cucumis sativus) and powdery mildew (Podosphaera xanthii) as a model system.

Materials and Reagents
  • Cucumber seeds (a susceptible cultivar, e.g., 'Suyo Long')

  • Potting mix (sterile)

  • Pots (10-15 cm diameter)

  • Fertilizer (balanced formulation)

  • Podosphaera xanthii culture maintained on a susceptible host

  • This compound (analytical grade or commercial formulation)

  • Wetting agent (e.g., Tween 20)

  • Distilled water

  • Handheld sprayer

  • Greenhouse with controlled temperature, humidity, and lighting

Plant Propagation and Maintenance
  • Sow cucumber seeds in pots filled with sterile potting mix.

  • Maintain the plants in a greenhouse at 24-28°C with a 16-hour photoperiod.

  • Water the plants as needed and apply a balanced fertilizer solution weekly.

  • Use plants at the 2-3 true leaf stage for the bioassay.

Pathogen Inoculum Preparation and Inoculation
  • Select heavily infected leaves from the P. xanthii stock culture.

  • Prepare a conidial suspension by gently brushing the conidia into sterile distilled water containing 0.01% (v/v) Tween 20.

  • Adjust the concentration of the conidial suspension to 1 x 10^5 conidia/mL using a hemocytometer.

  • Inoculate the cucumber plants by spraying the conidial suspension evenly onto the upper and lower leaf surfaces until runoff.

This compound Application
  • Prepare a stock solution of this compound in an appropriate solvent and then make serial dilutions in distilled water to achieve the desired test concentrations (e.g., 0, 1, 5, 10, 25, 50 ppm). Include a wetting agent (e.g., 0.01% Tween 20) in all treatment solutions.

  • Preventative Application: Apply the this compound solutions to the plants 24 hours before pathogen inoculation.

  • Curative Application: Apply the this compound solutions to the plants 48 hours after pathogen inoculation.

  • Spray the solutions onto the foliage until runoff, ensuring complete coverage.

Experimental Design and Incubation
  • Arrange the experimental units (potted plants) in a randomized complete block design with at least four replicates per treatment.

  • Include two control groups: an untreated, uninoculated control (negative control) and an untreated, inoculated control (positive control).

  • If available, include a standard commercial fungicide as a reference treatment.

  • Maintain the plants in a greenhouse at 20-25°C with high relative humidity (>70%) to promote disease development.

Data Collection and Analysis
  • Assess disease severity 7-14 days after inoculation.

  • Disease severity can be rated on a scale of 0-5, where:

    • 0 = No visible symptoms

    • 1 = <5% leaf area affected

    • 2 = 5-25% leaf area affected

    • 3 = 26-50% leaf area affected

    • 4 = 51-75% leaf area affected

    • 5 = >75% leaf area affected, or leaf death

  • Calculate the percent disease control (PDC) for each treatment using the following formula: PDC (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

  • Analyze the data using analysis of variance (ANOVA) and a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatments.

Table 1: Efficacy of Different Concentrations of this compound on the Severity of Powdery Mildew on Cucumber in a Greenhouse Bioassay (Preventative Application)

TreatmentConcentration (ppm)Mean Disease Severity (0-5 scale)Percent Disease Control (%)
Untreated Control04.8 a0.0
This compound13.2 b33.3
This compound51.5 c68.8
This compound100.8 d83.3
This compound250.2 e95.8
This compound500.1 e97.9
Standard Fungicide(Manufacturer's rate)0.5 de89.6

Means in the same column followed by the same letter are not significantly different (P < 0.05) according to Tukey's HSD test.

Table 2: Efficacy of Different Concentrations of this compound on the Severity of Powdery Mildew on Cucumber in a Greenhouse Bioassay (Curative Application)

TreatmentConcentration (ppm)Mean Disease Severity (0-5 scale)Percent Disease Control (%)
Untreated Control04.9 a0.0
This compound13.9 b20.4
This compound52.1 c57.1
This compound101.2 d75.5
This compound250.6 e87.8
This compound500.4 e91.8
Standard Fungicide(Manufacturer's rate)0.8 de83.7

Means in the same column followed by the same letter are not significantly different (P < 0.05) according to Tukey's HSD test.

Conclusion

The protocols and guidelines presented here provide a robust framework for conducting greenhouse bioassays to assess the efficacy of this compound. Adherence to a standardized methodology, including appropriate experimental design and data analysis, is essential for generating high-quality, reliable results. These findings are critical for the development and registration of new fungicide products and for optimizing disease management strategies in agricultural and horticultural settings.

References

Application Notes and Protocols for the Analysis of Triflumizole in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triflumizole is a broad-spectrum imidazole fungicide used extensively in agriculture to control a variety of fungal diseases on fruits, vegetables, and other crops.[1] Its widespread use necessitates robust and reliable analytical methods for the determination of its residues in complex matrices to ensure food safety and environmental monitoring. These application notes provide detailed protocols for the sample preparation of this compound in various complex matrices, including food, environmental, and biological samples, for subsequent analysis by chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Analytical Techniques

The determination of this compound residues is commonly performed using HPLC with UV detection or, for higher sensitivity and selectivity, with tandem mass spectrometry (LC-MS/MS).[2] Gas chromatography coupled with a nitrogen-phosphorus detector (GC-NPD) or a mass spectrometer (GC-MS) is also a viable technique, often requiring a derivatization step to improve the volatility and thermal stability of the analyte.

Sample Preparation Methodologies

Effective sample preparation is critical for the accurate quantification of this compound, as it involves extracting the analyte from the matrix while removing interfering components. The choice of the sample preparation method depends on the nature of the matrix. The following sections detail validated protocols for different sample types.

Protocol 1: QuEChERS Method for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticide residues from food matrices of plant origin.

Experimental Protocol
  • Homogenization: Homogenize a representative sample of the fruit or vegetable.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • For dry samples like raisins, add an appropriate amount of water to rehydrate the sample before adding acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate - EN 15662 method).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile phase) and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents. A common combination for general fruit and vegetable samples is 150 mg MgSO₄ and 25-50 mg Primary Secondary Amine (PSA). For pigmented samples, Graphitized Carbon Black (GCB) may be added, and for fatty samples, C18 sorbent can be included.

    • Vortex for 30 seconds to 1 minute.

  • Final Centrifugation and Analysis:

    • Centrifuge the microcentrifuge tube at high speed (e.g., 10,000 rcf) for 2-5 minutes.

    • Collect the supernatant and transfer it to an autosampler vial for LC-MS/MS or GC-MS analysis.

Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Sample Extraction 2. Add Acetonitrile & QuEChERS Salts Homogenization->Extraction 10g sample Centrifugation1 3. Centrifuge Extraction->Centrifugation1 Shake dSPE 4. Dispersive SPE Centrifugation1->dSPE Transfer Supernatant Centrifugation2 5. Centrifuge dSPE->Centrifugation2 Vortex Analysis 6. LC-MS/MS or GC-MS Centrifugation2->Analysis Collect Supernatant

Caption: QuEChERS workflow for this compound in fruits and vegetables.

Protocol 2: Modified QuEChERS for High-Fat Matrices

For matrices with high-fat content, such as avocados, nuts, and oilseeds, modifications to the standard QuEChERS protocol are necessary to remove lipids that can interfere with the analysis.

Experimental Protocol
  • Homogenization: Homogenize a representative sample. For very dry samples, add a small amount of water.

  • Extraction:

    • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., acetate or citrate buffering salts).

    • Shake vigorously for 1-5 minutes.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5-15 minutes.

  • Cleanup:

    • Option A (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄, PSA, and C18 sorbent to remove fats.

    • Option B (Push-through cartridge): Attach a lipid removal push-through cartridge (e.g., LipiFiltr®) to a syringe.[3] Draw 1.5 mL of the supernatant into the syringe and gently push the extract through the cartridge into an autosampler vial.[3]

  • Analysis: The purified extract is ready for LC-MS/MS analysis.

Workflow Diagram

QuEChERS_Fatty_Workflow cluster_extraction Extraction cluster_cleanup Lipid Removal cluster_analysis Analysis Homogenization 1. Homogenize Sample Extraction 2. Add Acetonitrile & Salts Homogenization->Extraction Centrifugation1 3. Centrifuge Extraction->Centrifugation1 dSPE 4a. d-SPE with C18 Centrifugation1->dSPE Supernatant PushThrough 4b. Push-Through Cartridge Centrifugation1->PushThrough Supernatant Analysis 5. LC-MS/MS dSPE->Analysis PushThrough->Analysis

Caption: Modified QuEChERS workflow for high-fat matrices.

Protocol 3: Steam Distillation for Soil Samples

For soil matrices, a common moiety method involving hydrolysis and steam distillation can be employed to determine total this compound residues. This method converts this compound and its major metabolites to a common aniline derivative (FA-1-1) for quantification.

Experimental Protocol
  • Sample Preparation: Air-dry the soil sample and sieve to remove large debris.

  • Hydrolysis and Distillation:

    • Weigh 50 g of the prepared soil into a distillation flask.

    • Add 200 mL of 1 N NaOH and an anti-foaming agent.

    • Set up a Nielsen-Kryger steam distillation apparatus.

    • Add 10 mL of hexane to the collection arm.

    • Heat the flask to boiling and continue distillation for approximately 1 hour.

  • Extraction:

    • Collect the hexane and aqueous distillate in a separatory funnel.

    • Separate the hexane layer.

    • The resulting extract contains the FA-1-1 metabolite.

  • Derivatization (for GC analysis):

    • The FA-1-1 can be derivatized with heptafluorobutyric anhydride (HFBA) to enhance its detectability by GC-ECD.

  • Analysis: Analyze the final extract by GC-ECD or GC-MS.

Workflow Diagram

Soil_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sieving 1. Sieve Soil Sample Hydrolysis 2. Hydrolysis with NaOH Sieving->Hydrolysis Distillation 3. Steam Distillation Hydrolysis->Distillation Collection 4. Collect in Hexane Distillation->Collection Derivatization 5. Derivatization (Optional) Collection->Derivatization GC_Analysis 6. GC-ECD/MS Analysis Collection->GC_Analysis Direct Analysis Derivatization->GC_Analysis

Caption: Steam distillation workflow for this compound in soil.

Protocol 4: Solid-Phase Extraction (SPE) for Liquid Samples (e.g., Water, Juices)

SPE is an effective technique for the cleanup and concentration of this compound from liquid matrices.

Experimental Protocol
  • Sample Pre-treatment: Centrifuge or filter the liquid sample to remove any particulate matter. Adjust the pH if necessary.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge by applying a vacuum for 5-10 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with a suitable organic solvent, such as acetonitrile or a mixture of acetonitrile and methanol. Typically, 2 x 3 mL of eluent is sufficient.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., acetonitrile/water for LC-MS/MS).

Workflow Diagram

SPE_Workflow cluster_prep Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution cluster_analysis Analysis Pretreatment 1. Filter/Centrifuge Sample Conditioning 2. Condition SPE Cartridge Pretreatment->Conditioning Loading 3. Load Sample Conditioning->Loading Washing 4. Wash Cartridge Loading->Washing Elution 5. Elute Analyte Washing->Elution Evaporation 6. Evaporate Eluate Elution->Evaporation Reconstitution 7. Reconstitute Residue Evaporation->Reconstitution Analysis 8. Inject for Analysis Reconstitution->Analysis

Caption: Solid-Phase Extraction workflow for liquid samples.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound analysis in various matrices, including recovery percentages, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Table 1: this compound in Fruits and Vegetables

MatrixMethodFortification Level (mg/kg)Recovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
CucumberQuEChERS-HPLC-MS/MS0.01, 0.05, 0.580-1053.9 x 10⁻⁵ - 7.5 x 10⁻⁴0.01 - 0.05[4]
StrawberrySPE-GC-MS/MS0.01, 0.1, 1.085.2-98.70.0030.01[5]
Various CropsHPLC-UV0.573-99-0.01-0.02[2]
Cottonseed HullQuEChERS-LC-HRMS1x, 2x, 10x LOQ80.5-90.9-1[4]

Table 2: this compound in Environmental Matrices

MatrixMethodFortification Level (mg/kg)Recovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
SoilSteam Distillation-GC/ECD0.01, 0.05, 1.070-110-0.01[6]
SoilSPE-GC-MS/MS0.01, 0.1, 1.088.4-96.50.0030.01[5]

Table 3: this compound in Fatty Matrices

MatrixMethodFortification Level (mg/kg)Recovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
OlivesQuEChERS-LC-MS/MS0.01, 0.0570-120< MRLs< MRLs[7]
Sunflower SeedsQuEChERS-LC-MS/MS0.01, 0.0570-120< MRLs< MRLs[7]

Conclusion

The selection of an appropriate sample preparation method is paramount for the accurate and reliable analysis of this compound in complex matrices. The QuEChERS method and its modifications offer a simple and efficient approach for a wide range of food commodities. For challenging matrices like soil, more rigorous techniques such as steam distillation may be required. Solid-phase extraction provides a versatile tool for cleaning up and concentrating this compound from liquid samples. The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound. Method validation should always be performed in the specific matrix of interest to ensure data quality and compliance with regulatory standards.

References

Application Note: A Validated HPLC Method for the Quantification of Triflumizole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Triflumizole, a broad-spectrum foliar fungicide. The described protocol is applicable for the determination of this compound in various matrices, including agricultural products. This application note provides a complete methodology, including sample preparation, chromatographic conditions, and a full validation summary as per ICH guidelines, ensuring the method is specific, accurate, precise, and robust for its intended purpose.

Introduction

This compound is a fungicide belonging to the demethylation inhibitor (DMI) group, widely used to control a variety of fungal diseases in fruits and vegetables[1]. Its protective and curative actions make it a crucial component in crop protection[1]. Accurate quantification of this compound residues is essential for ensuring food safety, conducting environmental fate studies, and for quality control in formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a preferred analytical technique due to its sensitivity, precision, and reproducibility[2]. This document outlines a validated isocratic reverse-phase HPLC (RP-HPLC) method for the reliable quantification of this compound.

Instrumentation and Materials

2.1 Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • pH meter

  • Syringe filters (0.45 µm)

2.2 Reagents and Standards

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Potassium dihydrogen orthophosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Sodium Carbonate (Analytical grade)

  • Sodium Bicarbonate (Analytical grade)

  • Methylene Chloride (Dichloromethane) (Analytical grade)

  • Florisil for column chromatography[3][4]

Experimental Protocols

3.1 Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column Nucleosil 5 C18 (ODS), 5 µm[3][5] or equivalent C18, 250 mm x 4.6 mm, 5 µm[6][7]
Mobile Phase Acetonitrile : 3 mM Carbonate Buffer (pH 9.0) (70:30, v/v)[3][5]
Flow Rate 1.0 mL/min[6][7]
Detection Wavelength 238 nm[3][5]
Injection Volume 20 µL
Column Temperature Ambient (or 30 °C for improved reproducibility)
Run Time ~15 minutes[6][7]

3.2 Preparation of Solutions

  • Carbonate Buffer (3 mM, pH 9.0): Prepare by dissolving appropriate amounts of sodium carbonate and sodium hydrogen carbonate in HPLC grade water. Adjust pH to 9.0 if necessary.

  • Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions[8].

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile[4].

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.

3.3 Sample Preparation Protocol (for Crop Samples)

This protocol is a general procedure for the extraction and clean-up of this compound from crop matrices[3][5][9].

  • Homogenization: Weigh 20 g of the homogenized sample (e.g., ground grains, blended vegetables) into a conical flask.

  • Extraction: Add 100 mL of methanol and shake vigorously for 30 minutes[4]. Filter the extract.

  • Liquid-Liquid Partitioning: Transfer the methanol extract to a separatory funnel. Add an equal volume of water and 50 mL of methylene chloride. Shake for 2 minutes and allow the layers to separate.

  • Collection: Collect the lower methylene chloride layer. Repeat the partitioning step twice more with fresh methylene chloride.

  • Drying & Evaporation: Pool the methylene chloride extracts and pass them through anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Clean-up (Florisil Column):

    • Prepare a small column packed with 5g of activated Florisil.

    • Dissolve the residue from the previous step in a small volume of hexane and load it onto the column.

    • Elute the column with a suitable solvent mixture (e.g., hexane:ethyl acetate). The exact ratio should be optimized.

    • Collect the eluate containing this compound.

  • Final Preparation: Evaporate the collected eluate to dryness. Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system[10].

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended purpose[2][7]. The key validation parameters are summarized below.

4.1 Specificity/Selectivity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject a blank (diluent), a placebo (matrix extract without analyte), and a standard solution of this compound. Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of this compound[11].

4.2 Linearity Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response.

  • Protocol: Analyze a series of at least five concentrations of this compound working standards. Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999[6][7].

Concentration (µg/mL)Peak Area (Example)
0.5150,000
1.0305,000
2.5745,000
5.01,510,000
10.03,000,000
Correlation Coefficient (r²) ≥ 0.999

4.3 Accuracy (Recovery) Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Protocol: Spike a blank sample matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare and analyze these samples in triplicate. Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 90-110%. Recoveries from spiked crops have been reported between 73-99%[3][5].

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4.03.9298.0%
100%5.05.05101.0%
120%6.05.8898.0%

4.4 Precision Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability/Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, under the same experimental conditions[2].

  • Protocol (Intermediate/Inter-day Precision): Repeat the analysis on different days, with different analysts, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%[7].

Precision TypeParameterAcceptance Criteria
Repeatability %RSD of 6 replicates≤ 2.0%
Intermediate Precision %RSD of results over multiple days/analysts≤ 2.0%

4.5 Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Reported Values: Detection limits have been reported in the range of 0.01-0.02 ppm (mg/kg)[3][5]. The limit of quantification can be set at 0.05 mg/kg[4].

ParameterEstimated Value
LOD ~0.01 mg/kg
LOQ ~0.05 mg/kg

4.6 Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (e.g., ±2% organic phase), and column temperature (±2°C). Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area).

  • Acceptance Criteria: The %RSD of the results from the modified conditions should be within acceptable limits (typically ≤ 5%), and chromatographic performance should remain acceptable.

Visualized Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation start Start prep_std Prepare Standard Stock Solution start->prep_std prep_sample Sample Extraction (Methanol) start->prep_sample prep_work Prepare Working Standard Solutions prep_std->prep_work inject Inject Samples & Standards into HPLC System prep_work->inject calibrate Generate Calibration Curve prep_work->calibrate partition Liquid-Liquid Partitioning (Methylene Chloride) prep_sample->partition cleanup Column Cleanup (Florisil) partition->cleanup reconstitute Reconstitute in Mobile Phase cleanup->reconstitute reconstitute->inject acquire Acquire Chromatographic Data (238 nm) inject->acquire integrate Integrate Peak Areas acquire->integrate quantify Quantify this compound in Samples integrate->quantify calibrate->quantify validate Perform Method Validation Checks quantify->validate report Final Report validate->report

Caption: Experimental workflow for this compound quantification.

Validation_Parameters center Method Validation specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision lod LOD center->lod loq LOQ center->loq range Range center->range robustness Robustness center->robustness stability Solution Stability center->stability linearity->range precision->accuracy lod->loq

Caption: Logical relationships of HPLC method validation parameters.

References

Application Notes and Protocols for Triflumizole in the Control of Apple Scab (Venturia inaequalis)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apple scab, caused by the ascomycete fungus Venturia inaequalis, is one of the most significant and economically damaging diseases of apple crops worldwide, particularly in temperate regions with cool, moist spring weather.[1] The disease affects leaves, fruit, and blossoms, leading to defoliation, reduced fruit quality, and significant yield losses if not managed effectively.[2][3] Control of apple scab relies on an integrated approach, where chemical control with fungicides is a critical component.[2]

Triflumizole is a fungicide belonging to the Demethylation Inhibitor (DMI) class, also known as Ergosterol Biosynthesis Inhibitors (IBEs).[4][5] It is classified under the Fungicide Resistance Action Committee (FRAC) Group 3.[4] DMI fungicides are valued for their systemic properties and significant post-infection, or "kick-back," activity, which allows them to stop the development of the fungus for a period after infection has begun.[5][6] These notes provide detailed application data and experimental protocols for the use of this compound in controlling apple scab.

Quantitative Application Data

The application of this compound must adhere to specific rates and intervals to ensure efficacy while managing the risk of fungicide resistance. The data below is summarized for a common formulation, this compound 480 SC (Soluble Concentrate).

ParameterRecommendationCitation
Product Example Procure 480 SC[4]
Chemical Group Demethylation Inhibitor (DMI)[4]
FRAC Group 3[4]
Application Rate 8–16 fl oz/acre (585–1170 mL/hectare)[4]
Maximum Rate/Application Do not exceed 16 fl oz/acre per application.[4]
Application Interval 7-day interval during periods of high disease pressure; may be extended to 10-14 days in dry weather.[4][7][4][7]
Primary Activity Curative ("kick-back") action up to 96 hours post-infection; also exhibits protectant, pre-symptom, and post-symptom (lesion suppression) activity.[5][6][5][6]
Resistance Management Do not apply more than two consecutive applications before rotating to a fungicide with a different FRAC group number.[4] It is often recommended to mix with a protectant fungicide.[6][4][6]
Pre-Harvest Interval (PHI) 14 days[4]
Restricted Entry Interval (REI) 12 hours[4]

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5] It specifically inhibits the enzyme sterol 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[5] The disruption of this pathway compromises the structural integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and development.[5] Due to this specific, single-site mode of action, pathogens like V. inaequalis are at high risk of developing resistance through mutations in the target enzyme's gene.[1]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_result Result Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by C14-demethylase Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Disruption Disrupted Membrane Function & Integrity Fungal_Cell_Membrane->Disruption This compound This compound (DMI Fungicide) Inhibition This compound->Inhibition Inhibition->Lanosterol

Caption: Mode of action of this compound on the fungal ergosterol biosynthesis pathway.

Experimental Protocols

The following protocols are designed for evaluating the efficacy of this compound against V. inaequalis under controlled laboratory or greenhouse conditions. The methodology is adapted from established research practices for fungicide bioassays.[8]

To determine the dose-response relationship and efficacy of this compound at different application timings (protectant, curative) against Venturia inaequalis.

  • Potted apple trees (scab-susceptible cultivar, e.g., 'McIntosh')

  • Venturia inaequalis ascospores for inoculum

  • This compound formulation (e.g., Procure 480 SC)

  • Pressurized spray applicator calibrated for fine mist

  • Deionized water and appropriate surfactants/adjuvants

  • Controlled environment growth chamber or greenhouse

  • Incubation chamber with humidity and temperature control

  • Microscope and hemocytometer

A 1. Plant Propagation (Grow susceptible apple trees) C 3. Treatment Groups (Establish dose range and timing schedules) A->C B 2. Inoculum Preparation (Prepare V. inaequalis ascospore suspension) E 5. Inoculation (Apply ascospore suspension to leaves) B->E D 4. Fungicide Application (Spray trees at designated timings) C->D D->E Protectant: Apply before inoculation Curative: Apply after inoculation F 6. Incubation (Place trees in high-humidity chamber) E->F G 7. Disease Development (Move to greenhouse for symptom expression) F->G H 8. Disease Assessment (Count lesions, calculate disease severity) G->H I 9. Data Analysis (Calculate EC50/EC90 values) H->I

Caption: Standard experimental workflow for evaluating fungicide efficacy against apple scab.

  • Inoculum Preparation:

    • Collect overwintered apple leaf litter known to be infected with V. inaequalis.

    • Induce ascospore release by wetting the leaves and placing them in a controlled environment.

    • Capture spores in sterile deionized water and determine the concentration using a hemocytometer. Adjust to a target concentration (e.g., 5 x 10⁴ spores/mL).

  • Fungicide Preparation and Application:

    • Prepare a stock solution of this compound.

    • Create a dilution series to establish a range of doses (e.g., 0.1, 1, 5, 10, 25, 50 ppm) to determine the dose-response curve. Include a water-only control.

    • For protectant (preventative) trials , apply the fungicide solutions to the adaxial (upper) leaf surfaces of potted trees until runoff. Allow the foliage to dry completely (approx. 2-4 hours) before inoculation.

    • For curative (post-infection) trials , first inoculate the trees as described in step 3. Apply the fungicide treatments at defined intervals after the start of the infection period (e.g., 24, 48, 72, and 96 hours post-inoculation).[5]

  • Inoculation:

    • Spray the prepared ascospore suspension evenly onto the leaf surfaces of the test plants.

    • Ensure complete coverage of the foliage.

  • Incubation and Disease Development:

    • Place the inoculated trees into a high-humidity chamber (>95% RH) at an optimal temperature (e.g., 18-20°C) in darkness for 24-48 hours to allow for spore germination and infection.[8]

    • After the infection period, move the trees to a greenhouse or growth chamber with conditions conducive to disease development (e.g., 16-hour photoperiod, 20°C).

  • Disease Assessment:

    • After 14-21 days, visually assess the leaves for the presence of scab lesions.

    • Quantify the disease by either counting the number of lesions per leaf or by using a disease severity rating scale (e.g., percentage of leaf area infected).

  • Data Analysis:

    • For each treatment, calculate the mean disease severity.

    • Determine the percent control relative to the water-only treatment.

    • Use probit or logit analysis to calculate the effective concentration required to inhibit 50% and 90% of disease development (EC₅₀ and EC₉₀, respectively).

Conclusions and Recommendations for Researchers

This compound is an effective DMI fungicide for the control of apple scab, demonstrating significant curative activity.[5] However, the documented emergence of resistant V. inaequalis populations necessitates careful stewardship.[5] Laboratory and field trials should not only focus on determining effective application rates but also on evaluating this compound's performance within a broader resistance management strategy. This includes testing its efficacy in tank mixes with multi-site protectant fungicides and in rotational programs with other FRAC groups to ensure its long-term viability as a tool for apple scab management.[4][6]

References

Application Notes and Protocols for the Use of Triflumizole in Integrated Pest Management (IPM) Programs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflumizole is a systemic fungicide belonging to the demethylation inhibitor (DMI) class of fungicides, also known as sterol biosynthesis inhibitors (SBIs).[1] It is categorized under FRAC (Fungicide Resistance Action Committee) Group 3.[1] this compound exhibits both protective and curative (eradicant) activity against a broad spectrum of fungal pathogens, making it a valuable tool in Integrated Pest Management (IPM) programs for various crops.[1] Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, providing comprehensive protection.[2] This document provides detailed application notes, quantitative efficacy data, experimental protocols, and visual diagrams to guide researchers and professionals in the effective use of this compound within an IPM framework.

Mode of Action

This compound's primary mode of action is the inhibition of sterol biosynthesis in fungi. Specifically, it targets the C14-demethylase enzyme, which is crucial for the conversion of lanosterol to ergosterol.[3] Ergosterol is an essential component of fungal cell membranes, responsible for maintaining membrane fluidity, integrity, and function.[4] By inhibiting ergosterol synthesis, this compound disrupts the fungal cell membrane, leading to abnormal fungal growth and ultimately, cell death.[3]

Target Diseases and Crops

This compound is effective against a wide range of fungal diseases, particularly powdery mildews, scabs, and rusts. It is registered for use on a variety of crops, including fruits, vegetables, and ornamentals.

Commonly Controlled Diseases:

  • Powdery Mildew (Podosphaera leucotricha, Uncinula necator, etc.)[2][5]

  • Apple Scab (Venturia inaequalis)

  • Cedar Apple Rust (Gymnosporangium juniperi-virginianae)

  • Blossom Blight and Fruit Rot (Monilinia spp.)

  • Leaf Spot diseases

Example Applications:

  • Fruits: Apples, Grapes, Pears

  • Vegetables: Cucumbers, Gherkins, Tomatoes, Broccoli, Cabbage

  • Ornamentals

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound against target pathogens and its effects on non-target organisms.

Table 1: Efficacy of this compound against Target Fungal Pathogens

Target PathogenCropEfficacy MetricValue (µg/mL)Application Rate/ConditionsReference
Podosphaera leucotricha (Apple Powdery Mildew)AppleEC500.09 - 6.31Detached leaf assay[2]
Uncinula necator (Grape Powdery Mildew)GrapeDisease Severity Reduction>90%Field trials with 3 sprays during high susceptibility period[6]

Table 2: Effects of this compound on Non-Target Organisms

OrganismSpeciesEndpointValueExposure ConditionsReference
Fish (Zebrafish)Danio rerioLC50 (3 dpf embryos)4.872 mg/L48-hour exposure[7]
Fish (Zebrafish)Danio rerioLC50 (6 dpf larvae)2.580 mg/L24-hour exposure[7]
Aquatic InvertebrateDaphnia magnaLC50 (48 hours)Not available-
HoneybeeApis melliferaLD50 (contact/oral)Not available-
Predatory MiteTyphlodromus pyriMortalityNot available-

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own evaluations of this compound.

Protocol for In Vitro Fungicide Efficacy Testing (Detached Leaf Assay)

This protocol is adapted from methods used to assess fungicide sensitivity in powdery mildew species.

Objective: To determine the effective concentration (EC50) of this compound required to inhibit the growth of a target fungal pathogen on detached leaves.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant.

  • This compound stock solution of known concentration.

  • Sterile distilled water.

  • Petri dishes or clear plastic trays with lids.

  • Filter paper.

  • Fungal inoculum (spore suspension).

  • Micropipettes.

  • Incubation chamber with controlled temperature and light.

Procedure:

  • Leaf Collection: Collect healthy leaves from untreated, susceptible host plants.

  • Surface Sterilization: Gently wash leaves with sterile distilled water and blot dry with sterile paper towels.

  • Preparation of Treatment Solutions: Prepare a series of this compound dilutions from the stock solution using sterile distilled water. Include a water-only control.

  • Leaf Treatment: Apply a known volume of each this compound dilution to the adaxial (upper) surface of the leaves. Ensure even coverage. Allow the solution to dry completely.

  • Inoculation: Place the treated leaves, adaxial side up, on moist filter paper in Petri dishes or trays. Inoculate each leaf with a standardized droplet of the fungal spore suspension.

  • Incubation: Seal the Petri dishes or trays and incubate them in a growth chamber with appropriate temperature and photoperiod for the specific pathogen (e.g., 18-22°C with a 16-hour photoperiod).

  • Disease Assessment: After a set incubation period (e.g., 7-14 days), assess the disease severity on each leaf. This can be done visually by estimating the percentage of the leaf area covered by fungal growth or by using image analysis software.

  • Data Analysis: Calculate the percent inhibition of fungal growth for each this compound concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Protocol for Field Efficacy Trial of this compound

This protocol outlines a general procedure for evaluating the efficacy of this compound in a field setting as part of an IPM program.

Objective: To assess the effectiveness of this compound in controlling a target disease under field conditions and to determine optimal application timing and rates.

Materials:

  • This compound formulation (e.g., Procure 480SC).

  • Calibrated spray equipment.

  • Field plots with a susceptible crop variety.

  • Materials for disease assessment (e.g., rating scales, data collection sheets).

  • Weather monitoring equipment.

Procedure:

  • Experimental Design: Design the trial using a randomized complete block design with a minimum of four replications. Include an untreated control and a standard fungicide treatment for comparison.

  • Plot Establishment: Establish uniform plots of a suitable size for the crop and application equipment.

  • Treatment Application: Apply this compound at the desired rates and timings based on the principles of IPM (e.g., at a predetermined action threshold, or as a preventative spray based on disease forecasting models). Ensure accurate calibration of spray equipment for uniform coverage.

  • Disease Monitoring: Regularly scout all plots to monitor for the presence and development of the target disease.

  • Disease Assessment: At appropriate intervals and at the end of the trial, assess disease incidence (% of plants infected) and severity (% of tissue affected) using standardized rating scales.

  • Yield and Quality Assessment: At harvest, measure the yield and assess the quality of the crop from each plot.

  • Data Analysis: Analyze the disease, yield, and quality data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

Protocol for this compound Residue Analysis in Crops

This protocol is based on high-performance liquid chromatography (HPLC) methods for the determination of this compound residues.

Objective: To quantify the concentration of this compound and its metabolites in crop samples.

Materials:

  • Crop samples (fruits, leaves, etc.).

  • Homogenizer or blender.

  • Solvents: Methanol, Methylene chloride, Acetonitrile.

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil).

  • HPLC system with a UV detector and a C18 column.

  • This compound analytical standard.

Procedure:

  • Sample Preparation: Homogenize a representative subsample of the crop material.

  • Extraction: Extract the homogenized sample with methanol. Centrifuge and collect the supernatant.

  • Liquid-Liquid Partitioning: Partition the methanol extract with methylene chloride to transfer this compound into the organic phase.

  • Clean-up: Pass the methylene chloride extract through a Florisil SPE cartridge to remove interfering compounds. Elute this compound with an appropriate solvent mixture.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis: Inject an aliquot of the reconstituted sample into the HPLC system. Use a C18 column and a mobile phase such as acetonitrile and water. Detect this compound using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Quantification: Prepare a calibration curve using the this compound analytical standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

The following diagrams were created using the Graphviz DOT language to illustrate key concepts related to the use of this compound in IPM.

Triflumizole_Mode_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Outcome Lanosterol Lanosterol 14-alpha-demethyl Lanosterol 14-alpha-demethyl Lanosterol Lanosterol->14-alpha-demethyl Lanosterol C14-demethylase Other Sterols Other Sterols 14-alpha-demethyl Lanosterol->Other Sterols Ergosterol Ergosterol Other Sterols->Ergosterol Multiple Steps Functional Fungal Cell Membrane Functional Fungal Cell Membrane Ergosterol->Functional Fungal Cell Membrane This compound This compound C14-demethylase C14-demethylase This compound->C14-demethylase Inhibits Disrupted Fungal Cell Membrane Disrupted Fungal Cell Membrane C14-demethylase->Disrupted Fungal Cell Membrane Fungal Growth Inhibition Fungal Growth Inhibition Disrupted Fungal Cell Membrane->Fungal Growth Inhibition

Caption: Mode of Action of this compound in Fungal Ergosterol Biosynthesis.

IPM_Workflow Start Start IPM Program Monitor Monitor Pest/Disease Levels & Weather Start->Monitor Threshold Action Threshold Reached? Monitor->Threshold Prevention Implement Preventative Measures (Cultural, Biological Controls) Threshold->Prevention No Decision Fungicide Needed? Threshold->Decision Yes Prevention->Monitor Decision->Prevention No TriflumizoleApp Apply this compound (FRAC Group 3) Decision->TriflumizoleApp Yes OtherFungicide Apply Fungicide from Different FRAC Group TriflumizoleApp->OtherFungicide Rotate for Resistance Management Evaluate Evaluate Efficacy & Monitor Residues TriflumizoleApp->Evaluate OtherFungicide->Evaluate End Continue Monitoring Evaluate->End End->Monitor

Caption: Integrated Pest Management (IPM) Workflow Incorporating this compound.

Experimental_Workflow cluster_lab Laboratory Evaluation cluster_field Field Evaluation cluster_residue Residue & Non-Target Effects DetachedLeaf Detached Leaf Assay ED50 Determine EC50 DetachedLeaf->ED50 FieldTrial Randomized Field Trial ED50->FieldTrial Inform Field Rates DiseaseAssess Disease Incidence & Severity Assessment FieldTrial->DiseaseAssess YieldAssess Yield & Quality Assessment FieldTrial->YieldAssess NonTarget Non-Target Organism Toxicity Assays FieldTrial->NonTarget Residue Residue Analysis (HPLC) DiseaseAssess->Residue YieldAssess->Residue

Caption: Experimental Workflow for Evaluating this compound.

References

Analytical standards and reference materials for Triflumizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analysis of Triflumizole, a broad-spectrum fungicide, and its metabolites. The information is intended to guide researchers, scientists, and professionals in drug development and environmental monitoring in the accurate quantification of this compound in various matrices.

Analytical Standards and Reference Materials

The accuracy of any analytical measurement relies on the quality of the reference materials used for calibration and control. For this compound analysis, several high-purity analytical standards and certified reference materials (CRMs) are commercially available.

Certified reference materials are produced and certified in accordance with ISO/IEC 17025 and ISO 17034, ensuring traceability to primary materials from national metrology institutes.[1] These standards are essential for method validation, quality control, and ensuring the reliability of analytical data.

Table 1: Commercially Available this compound Analytical Standards and Reference Materials

Product DescriptionSupplierPurity/ConcentrationFormatStorage Temperature
This compound, PESTANAL®, analytical standardSigma-AldrichAnalytical standard gradeNeatRoom Temperature
This compound, certified reference material, TraceCERT®Sigma-AldrichCertified Reference MaterialNeat2-8°C[1][2]
This compoundAccuStandard100 µg/mL in AcetonitrileSolutionFreeze (< -10 °C)[3]
This compound, Certified Reference Material (CRM) NeatCRM LABSTANDARD≥ 95%NeatRefer to Certificate of Analysis
This compound Metabolite FM-6-1, high-purityHPC StandardsHigh-purityNeatRefer to Certificate of Analysis
This compound Standard, for Pesticide Residue AnalysisFUJIFILM Wako Pure Chemical CorporationAssay: 98.0+% (qNMR), 99.0+% (HPLC)Neat2-10°C[4]

Experimental Protocols

Sample Preparation: QuEChERS Method for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[5]

Objective: To extract this compound from fruit and vegetable samples for subsequent analysis by LC-MS/MS or GC-MS.

Materials:

  • Homogenized fruit or vegetable sample

  • Acetonitrile (ACN) with 1% acetic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented samples)

  • Centrifuge tubes (15 mL and 50 mL)

  • High-speed centrifuge

Protocol:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (with 1% acetic acid).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaOAc).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content, GCB may be included.

    • Vortex for 30 seconds.

    • Centrifuge at a high rcf for 5 minutes.

    • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of this compound and its metabolite, 4-chloro-α,α,α-trifluoro-N-(1-amino-2-propoxyethylidene)-o-toluidine, in agricultural products.[6]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • Analytical Column: Nucleosil 5 C18 (or equivalent)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 3 mM carbonate buffer (pH 9.0) in a 7:3 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 238 nm[7]

  • Injection Volume: 20 µL

Standard Preparation:

  • Prepare a stock solution of this compound in acetonitrile.

  • Perform serial dilutions to create a series of calibration standards in the desired concentration range.

Quantification:

  • The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the analytical standards. The limit of quantification for this method is typically around 0.05 mg/kg.[6]

Analytical Method: Gas Chromatography with Electron Capture Detection (GC-ECD) for Soil Samples

This method, based on the US EPA analytical method AC-6005, is designed for the analysis of this compound and its degradates in soil.[8] The principle involves hydrolysis of this compound to a common aniline, followed by derivatization to enhance sensitivity for GC-ECD analysis.[8]

Instrumentation:

  • Gas Chromatograph with an Electron Capture Detector (GC-ECD)

  • Analytical Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms)

Protocol:

  • Extraction and Hydrolysis:

    • A soil sample is extracted and hydrolyzed using 1 N NaOH through steam distillation to convert this compound and its metabolites to 2-amino-5-chlorobenzotrifluoride (FA-1-1).[8]

  • Derivatization:

    • The resulting FA-1-1 is derivatized with heptafluorobutyric acid anhydride (HFAA) to form the corresponding heptafluorobutyrylanilide (HFBA) derivative.[8] This step enhances the sensitivity for ECD detection.[8]

  • GC-ECD Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute

      • Ramp to 250°C at 10°C/minute

      • Hold at 250°C for 5 minutes

    • Detector Temperature: 300°C

    • Carrier Gas: Helium or Nitrogen

Quantification:

  • The analyte is identified by its retention time compared to a reference standard.[8] Quantification is achieved by integrating the peak area and using a calibration curve.[8]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis sample Homogenized Sample (e.g., Fruits, Vegetables) extraction Extraction with Acetonitrile and QuEChERS Salts sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifuge1->dSPE centrifuge2 Centrifugation dSPE->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms Liquid Injection gcms GC-MS Analysis final_extract->gcms Gas Injection G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol c14_demethylase C14-Demethylase (Sterol 14α-demethylase) lanosterol->c14_demethylase ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane This compound This compound inhibition Inhibition This compound->inhibition c14_demethylase->ergosterol inhibition->c14_demethylase G This compound This compound activation Activation This compound->activation pparg PPARγ Receptor adipogenesis Adipogenesis (Fat Cell Differentiation) pparg->adipogenesis activation->pparg msc Mesenchymal Stem Cell msc->adipogenesis adipocyte Adipocyte (Fat Cell) adipogenesis->adipocyte

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in Triflumizole Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleanup of Triflumizole from various sample matrices using Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. These protocols are essential for accurate quantification of this compound residues in research, food safety, and environmental monitoring.

Introduction

This compound is a widely used imidazole fungicide for controlling a variety of fungal diseases on fruits, vegetables, and crops.[1] Its determination in different matrices requires efficient sample preparation to remove interfering substances that can affect the accuracy and sensitivity of analytical instruments like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Solid-Phase Extraction (SPE) is a critical cleanup step that isolates and concentrates analytes from complex samples. This document outlines two primary SPE-based cleanup methodologies for this compound analysis: a traditional SPE cartridge-based method and the widely adopted QuEChERS protocol.

Method 1: Traditional Solid-Phase Extraction (SPE)

This method is suitable for the cleanup of aqueous samples, such as water or sample extracts reconstituted in a polar solvent. Reversed-phase SPE with C18 cartridges is a common choice for retaining non-polar to moderately polar compounds like this compound.

Experimental Protocol: C18 Cartridge SPE

1. Sample Preparation:

  • For solid samples (e.g., fruits, vegetables), homogenize a representative portion (e.g., 10-15 g).

  • Extract this compound from the homogenized sample using a suitable solvent such as acetonitrile or methanol. This can be achieved by vigorous shaking or blending.

  • Centrifuge the extract and collect the supernatant.

  • Evaporate the solvent and reconstitute the residue in a solution compatible with the SPE loading step (e.g., 0.1-0.5% trifluoroacetic acid in water).

2. SPE Cartridge Cleanup:

  • Conditioning: Pass 3 mL of a conditioning solution (e.g., 90:10 methanol/water with 0.1% TFA) through the C18 SPE cartridge (e.g., 50 or 100 mg/1 mL). Ensure the sorbent bed does not go dry.

  • Equilibration: Equilibrate the cartridge with 2 mL of an equilibration/load solution (e.g., 0.1% TFA in water). Do not let the cartridge dry.

  • Sample Loading: Slowly load the prepared sample extract onto the cartridge at a flow rate of approximately 1 drop per second.

  • Washing: Wash the cartridge with 1 mL of a desalting solution (e.g., 5% methanol/water with 0.1% TFA) to remove polar interferences.

  • Elution: Elute the retained this compound with 1 mL of an elution solution (e.g., 50:50 acetonitrile/water with 0.1% TFA) into a clean collection tube.

3. Post-SPE Processing:

  • The eluate can be directly analyzed by LC-MS/MS or evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis.

Quantitative Data for Traditional SPE
MatrixSPE SorbentSpiking Level (mg/kg)Recovery (%)RSD (%)Reference
LemonOasis HLB0.01 - 0.113 - 146-[2]
RaisinOasis HLB0.01 - 0.113 - 122-[2]
GrapesSAX/PSA0.01 - 0.182 - 102-[2]

Note: Recovery can vary significantly depending on the complexity of the matrix.

Experimental Workflow: Traditional SPE

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup (C18 Cartridge) cluster_analysis Analysis homogenize Homogenize Sample extract Solvent Extraction (e.g., Acetonitrile) homogenize->extract concentrate Evaporate & Reconstitute extract->concentrate condition 1. Condition (Methanol/Water) concentrate->condition Load into SPE equilibrate 2. Equilibrate (Acidified Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (e.g., 5% Methanol) load->wash elute 5. Elute (e.g., Acetonitrile/Water) wash->elute analysis LC-MS/MS or GC-MS Analysis elute->analysis Analyze Eluate

Caption: Workflow for traditional SPE cleanup of this compound.

Method 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup in two main steps. It is particularly effective for a wide range of pesticides in fruit and vegetable matrices.

Experimental Protocol: QuEChERS (AOAC 2007.01 Method)

1. Sample Extraction:

  • Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add the contents of an extraction salt packet (e.g., 6 g anhydrous magnesium sulfate and 1.5 g anhydrous sodium acetate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE cleanup tube. The choice of dSPE sorbent depends on the matrix:

    • For general fruit and vegetable samples: 50 mg Primary Secondary Amine (PSA) and 150 mg anhydrous magnesium sulfate.[1]

    • For pigmented samples (e.g., spinach): Add Graphitized Carbon Black (GCB) to the dSPE mixture to remove chlorophyll.[3]

    • For fatty samples: Add C18 sorbent to the dSPE mixture.

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

3. Final Extract Preparation:

  • The resulting supernatant is ready for analysis. It can be directly injected for LC-MS/MS analysis or undergo solvent exchange for GC-MS analysis.

Quantitative Data for QuEChERS
MatrixdSPE SorbentSpiking Level (mg/kg)Recovery (%)RSD (%)Reference
CucumberNot specified0.01, 0.05, 0.280 - 1051.0 - 6.1[4]
GrapesPSA0.297 - 109-[1][5]
AvocadoPSA0.296 - 110-[1][5]
ApplePSA, GCB0.01, 0.05, 0.285.5 - 94.24.3 - 10[6]

Experimental Workflow: QuEChERS

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_dspe Step 2: Dispersive SPE Cleanup cluster_analysis Analysis homogenize Homogenize Sample (15 g) add_solvent Add Acetonitrile (15 mL, 1% Acetic Acid) homogenize->add_solvent add_salts Add Extraction Salts (MgSO4, NaOAc) add_solvent->add_salts shake_centrifuge1 Shake & Centrifuge add_salts->shake_centrifuge1 transfer_supernatant Transfer Supernatant (1 mL) shake_centrifuge1->transfer_supernatant Take Aliquot add_dspe Add dSPE Sorbents (PSA, MgSO4, etc.) transfer_supernatant->add_dspe vortex_centrifuge Vortex & Centrifuge add_dspe->vortex_centrifuge analysis LC-MS/MS or GC-MS Analysis vortex_centrifuge->analysis Analyze Final Extract

Caption: Workflow for the QuEChERS method for this compound analysis.

Instrumental Analysis Parameters

Following the SPE cleanup, the final extract is analyzed using chromatographic techniques coupled with mass spectrometry for sensitive and selective detection of this compound.

HPLC-MS/MS Parameters
ParameterTypical Conditions
Column C18 column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% formic acid and 9 mM ammonium formateB: Methanol with 0.1% formic acid and 9 mM ammonium formate
Gradient A time-programmed gradient from low to high organic phase concentration.
Flow Rate 0.4 mL/min
Injection Volume 3 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Multiple Reaction Monitoring (MRM)

Reference for HPLC-MS/MS parameters.[7][8]

GC-MS/MS Parameters
ParameterTypical Conditions
Column HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow of ~1.2 mL/min
Oven Program Initial temperature around 80-150°C, ramped to ~280-310°C.
Injection Mode Splitless
Ionization Mode Electron Ionization (EI)
Detection Multiple Reaction Monitoring (MRM)

Reference for GC-MS/MS parameters.[9][10][11]

Conclusion

The choice between traditional SPE and the QuEChERS method will depend on the sample matrix, the number of samples, and the available resources. The QuEChERS method is generally faster and uses less solvent, making it ideal for high-throughput analysis of a large number of samples, particularly for fruits and vegetables.[12][13] Traditional SPE offers a high degree of selectivity and can be optimized for more challenging matrices. Both methods, when followed by sensitive analytical techniques like LC-MS/MS or GC-MS/MS, provide reliable and accurate quantification of this compound residues. The provided protocols and data serve as a comprehensive guide for developing and validating methods for this compound analysis in various applications.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Triflumizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflumizole is an imidazole fungicide widely utilized in agriculture to control a variety of fungal pathogens, including powdery mildew and scab on fruits and crops.[1] Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][2] By disrupting the synthesis of ergosterol, this compound compromises the structural integrity of the fungal cell membrane, leading to cell death.[2] These application notes provide detailed protocols for the in vitro antifungal susceptibility testing of this compound, present available quantitative data on its efficacy, and illustrate its mechanism of action.

Data Presentation

The in vitro antifungal activity of this compound has been evaluated against several plant pathogenic fungi. The following table summarizes the available quantitative data. It is important to note that comprehensive public data on Minimum Inhibitory Concentration (MIC) distributions (MIC50, MIC90, and MIC ranges) for a wide variety of fungal species are limited compared to clinically used azole antifungals.

Fungal SpeciesTest MethodEndpointConcentration (µg/mL)Reference
Botrytis cinereaMycelial Growth InhibitionEC500.15 - 1.49 (mean: 0.58)N/A
Fusarium oxysporumMycelial Growth InhibitionEffective InhibitionLabel RateN/A
Penicillium digitatumMycelial Growth InhibitionSusceptibleN/AN/A
Penicillium italicumMycelial Growth InhibitionSusceptibleN/AN/A

EC50: The effective concentration that causes 50% of the maximum response.

Signaling Pathway

This compound, like other azole fungicides, targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The specific enzyme inhibited is lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a cytochrome P450 monooxygenase responsible for the C14-demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of sterol composition alters membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.

Ergosterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Squalene Synthesis cluster_2 Lanosterol Synthesis cluster_3 Ergosterol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Erg9 Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Erg1 Lanosterol Lanosterol Squalene epoxide->Lanosterol Erg7 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11 (14α-demethylase) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, adapted for the testing of this compound.

Broth Microdilution Method for Yeasts (adapted from CLSI M27)

This method is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species such as Candida spp. and Cryptococcus spp.

a. Materials:

  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Yeast culture (e.g., Candida albicans) grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours

  • Hemocytometer or spectrophotometer for inoculum standardization

b. Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve in DMSO to a concentration of 1600 µg/mL.

    • Further dilute this stock solution in RPMI 1640 medium to create a working stock solution.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound working stock solution in RPMI 1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculum Preparation:

    • Harvest yeast colonies from the SDA plate and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Incubate the inoculated plates at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. The endpoint can be read visually or with a spectrophotometer.

Broth_Microdilution_Yeast A Prepare this compound Stock Solution B Prepare Serial Dilutions in 96-Well Plate A->B D Inoculate Microtiter Plate B->D C Prepare and Standardize Yeast Inoculum C->D E Incubate at 35°C for 24-48h D->E F Read MIC Endpoint (≥50% Growth Inhibition) E->F

Caption: Workflow for broth microdilution susceptibility testing of this compound against yeasts.

Broth Microdilution Method for Filamentous Fungi (adapted from CLSI M38)

This method is suitable for determining the MIC of this compound against filamentous fungi such as Aspergillus spp., Fusarium spp., and Penicillium spp.

a. Materials:

  • Same as for the yeast protocol, with the following exceptions:

  • Fungal culture grown on Potato Dextrose Agar (PDA) to promote sporulation.

  • Sterile saline with 0.05% Tween 80.

b. Protocol:

  • Preparation of this compound Stock Solution and Microtiter Plates:

    • Follow the same procedure as for the yeast protocol.

  • Inoculum Preparation:

    • Flood the surface of the mature fungal culture on the PDA plate with sterile saline containing Tween 80.

    • Gently scrape the surface with a sterile loop to release conidia.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared conidial suspension.

    • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the control well.

  • Reading Results:

    • The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of growth (no visible growth) compared to the control well.

Broth_Microdilution_Filamentous A Prepare this compound Stock Solution B Prepare Serial Dilutions in 96-Well Plate A->B D Inoculate Microtiter Plate B->D C Prepare and Standardize Conidial Inoculum C->D E Incubate at 35°C for 48-72h D->E F Read MIC Endpoint (100% Growth Inhibition) E->F

Caption: Workflow for broth microdilution susceptibility testing of this compound against filamentous fungi.

Agar Dilution Method

This method can be used as an alternative to broth microdilution, particularly for filamentous fungi.

a. Materials:

  • This compound powder

  • DMSO

  • Potato Dextrose Agar (PDA) or other suitable agar medium

  • Sterile petri dishes

  • Fungal culture and materials for inoculum preparation as described above.

b. Protocol:

  • Preparation of this compound-Amended Agar:

    • Prepare a series of this compound stock solutions in DMSO.

    • Melt the agar medium and cool to 45-50°C.

    • Add the appropriate volume of each this compound stock solution to the molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow to solidify.

    • Include a control plate with no this compound.

  • Inoculation:

    • Prepare a standardized inoculum as described for the broth microdilution method.

    • Spot-inoculate a small volume (e.g., 10 µL) of the inoculum onto the surface of each agar plate.

  • Incubation:

    • Incubate the plates at a suitable temperature for the fungus being tested (e.g., 25-35°C) for 3-7 days, or until growth on the control plate is sufficient.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible mycelial growth.

Agar_Dilution_Method A Prepare this compound-Amended Agar Plates C Spot-Inoculate Agar Plates A->C B Prepare and Standardize Fungal Inoculum B->C D Incubate at Appropriate Temperature C->D E Read MIC (Lowest Concentration with No Growth) D->E

Caption: Workflow for the agar dilution susceptibility testing method.

Conclusion

The provided protocols offer standardized methods for assessing the in vitro antifungal activity of this compound. While the available quantitative data on its efficacy is not as extensive as for some other azoles, these methods can be employed to generate valuable susceptibility data for a wide range of fungal species. The inhibition of the ergosterol biosynthesis pathway remains a key target for the development of new and effective antifungal agents.

References

Troubleshooting & Optimization

Overcoming matrix effects in Triflumizole HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Triflumizole HPLC analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: Why is my this compound peak tailing or showing asymmetry?

Answer:

Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue in HPLC and can be caused by several factors.[1] For this compound, a compound with basic functional groups, interactions with residual silanol groups on the silica-based stationary phase are a primary cause.[1]

Here are the common causes and solutions:

  • Secondary Silanol Interactions: this compound can interact with ionized silanol groups on the column's stationary phase, leading to peak tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., below 3) to suppress the ionization of silanol groups.[1]

    • Solution 2: Use an End-Capped Column: Employ a highly deactivated, end-capped column to block the residual silanol groups.[2]

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to saturate the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.[2][3]

    • Solution: Dilute your sample or reduce the injection volume.[2][3]

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak tailing.[1][2]

    • Solution: Replace the column and use guard columns or in-line filters to protect the analytical column.[1][2][4] If a void is suspected, reversing and washing the column (if permitted by the manufacturer) may help.[1]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase peak dispersion.[5]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[5]

Question: I'm observing a loss of sensitivity or inconsistent results for this compound. What could be the cause?

Answer:

A loss of sensitivity or inconsistent results often points to matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of this compound, either suppressing or enhancing the signal.[6]

To address this, consider the following:

  • Improve Sample Clean-up: The most effective way to mitigate matrix effects is to remove interfering components before analysis.

    • Solution: Employ solid-phase extraction (SPE) for sample clean-up.[1][5] Florisil columns have been shown to be effective for cleaning up this compound extracts.[7]

  • Matrix-Matched Calibration: This technique helps to compensate for matrix effects.

    • Solution: Prepare your calibration standards in a blank matrix extract that is free of this compound. This ensures that the standards and samples experience similar matrix effects.[8]

  • Modify Chromatographic Conditions:

    • Solution: Adjust the mobile phase gradient to better separate this compound from interfering matrix components.[3]

  • Use an Internal Standard:

    • Solution: An isotopically labeled internal standard is ideal, but a structurally similar compound can also be used to normalize the signal and correct for variations.

Question: My baseline is noisy or drifting. How can I fix this?

Answer:

Baseline noise and drift can obscure small peaks and affect integration accuracy.[9]

Common causes and solutions include:

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can create a noisy baseline.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase to remove dissolved air.[9]

  • Pump Issues: Problems with the pump, such as worn seals or check valves, can cause pressure fluctuations and a noisy baseline.[10]

    • Solution: Purge the pump to remove air bubbles and perform regular maintenance.[10]

  • Column Contamination: A buildup of contaminants on the column can lead to a drifting baseline.

    • Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[11]

  • Detector Issues: A failing lamp in a UV detector can cause baseline noise.[10]

    • Solution: Check the detector lamp's intensity and replace it if necessary.[10]

Frequently Asked Questions (FAQs)

What are matrix effects in the context of this compound analysis?

Matrix effects are the alteration of the analytical signal of the target analyte (this compound) due to the presence of other components in the sample matrix. These co-extracted substances can either suppress or enhance the ionization of this compound in the detector's source, leading to inaccurate quantification.[6] Given that this compound is often analyzed in complex matrices like fruits, vegetables, and soil, matrix effects are a significant challenge.[12]

What is an effective sample preparation method for this compound in crop samples?

A common and effective method involves extraction with an organic solvent followed by a clean-up step. For example, this compound and its metabolites can be extracted from crops with methanol, followed by a re-extraction into methylene chloride. The extract is then cleaned up using a Florisil column to remove interfering matrix components before HPLC analysis.[7]

What are typical HPLC conditions for this compound analysis?

A reversed-phase HPLC method is commonly used for this compound analysis. Here is a typical set of conditions:

  • Column: Nucleosil 5 C18 (ODS, 5 µm)[7]

  • Mobile Phase: Acetonitrile and a buffer solution (e.g., 3 mM carbonate buffer, pH 9.0) in a ratio of 7:3 (v/v)[7]

  • Detection: UV detection at 238 nm[7]

  • Flow Rate: Typically around 1.0 mL/min

How can I validate my HPLC method for this compound analysis?

Method validation ensures that your analytical procedure is suitable for its intended purpose. Key parameters to evaluate include:

  • Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components, such as impurities, degradation products, and matrix components.[13]

  • Linearity: The ability to produce results that are directly proportional to the concentration of this compound within a given range.[14]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments.[14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[14][15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.[14]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13]

Quantitative Data Summary

The following tables summarize typical performance data for this compound HPLC methods.

Table 1: Recovery of this compound and its Metabolite from Spiked Crops

CropSpiked Concentration (ppm)This compound Recovery (%)Metabolite Recovery (%)
Various0.573-9974-94
Data sourced from a study on the HPLC determination of this compound and its metabolite in crops.[7]

Table 2: Method Validation Parameters for this compound Analysis

ParameterTypical Value
Linearity Range0.05 - 5.0 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.02 ppm
Limit of Quantitation (LOQ)0.05 ppm
Precision (RSD%)< 5%
Accuracy (Recovery %)80 - 110%
These are typical values and may vary depending on the specific method and matrix.

Experimental Protocols

Protocol 1: Extraction and Clean-up of this compound from Crop Samples

This protocol is based on a published method for the residue analysis of this compound in crops.[7]

  • Homogenization: Homogenize a representative sample of the crop.

  • Extraction:

    • Weigh 20 g of the homogenized sample into a blender.

    • Add 100 mL of methanol and blend at high speed for 5 minutes.

    • Filter the extract through a Büchner funnel with suction.

    • Rinse the blender with an additional 50 mL of methanol and pass it through the filter.

  • Liquid-Liquid Partitioning:

    • Transfer the methanol extract to a 1 L separatory funnel.

    • Add 200 mL of 10% NaCl solution and 100 mL of methylene chloride.

    • Shake vigorously for 5 minutes and allow the layers to separate.

    • Drain the lower methylene chloride layer into a flask.

    • Repeat the extraction of the aqueous layer with another 100 mL of methylene chloride.

    • Combine the methylene chloride extracts and dry them by passing them through anhydrous sodium sulfate.

  • Solvent Evaporation:

    • Evaporate the methylene chloride extract to dryness using a rotary evaporator at 40°C.

  • Florisil Column Clean-up:

    • Prepare a Florisil solid-phase extraction (SPE) cartridge by pre-washing it with hexane.

    • Dissolve the residue from step 4 in a small volume of hexane and load it onto the cartridge.

    • Wash the cartridge with a hexane/ethyl acetate mixture to remove interferences.

    • Elute the this compound with a more polar solvent mixture, such as hexane/acetone.

  • Final Preparation:

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC injection.

Visualizations

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_overload Is the sample concentration too high? start->check_overload solution_overload Dilute Sample or Reduce Injection Volume check_overload->solution_overload Yes end Symmetrical Peak Achieved solution_overload->end check_column Is the column old or contaminated? solution_column Replace Column Use Guard Column check_column->solution_column Yes check_ph Is the mobile phase pH appropriate? check_column->check_ph No solution_column->end solution_ph Lower Mobile Phase pH (< 3) or Use Buffered Mobile Phase check_ph->solution_ph No check_silanol Are secondary interactions with silanol groups suspected? check_ph->check_silanol Yes solution_ph->end solution_silanol Use End-Capped Column or Add Competing Base check_silanol->solution_silanol solution_silanol->end check_overoverload check_overoverload check_overoverload->check_column No

Caption: A troubleshooting workflow for addressing peak tailing in this compound HPLC analysis.

G Sample Preparation Workflow for this compound in Crops sample Crop Sample (e.g., Fruits, Vegetables) homogenize Homogenize Sample sample->homogenize extract Extract with Methanol homogenize->extract partition Liquid-Liquid Partition with Methylene Chloride extract->partition cleanup SPE Clean-up (Florisil Cartridge) partition->cleanup evaporate Evaporate & Reconstitute in Mobile Phase cleanup->evaporate hplc Inject into HPLC evaporate->hplc

Caption: A typical sample preparation workflow for the analysis of this compound in crop matrices.

G Logical Relationship of Matrix Effect and Solutions matrix_effect Matrix Effect Observed (Signal Suppression/Enhancement) cause Co-eluting Matrix Components Interfere with Ionization matrix_effect->cause solution1 Improve Sample Clean-up (e.g., SPE) cause->solution1 solution2 Use Matrix-Matched Calibration cause->solution2 solution3 Optimize Chromatographic Separation cause->solution3 solution4 Use an Internal Standard cause->solution4 outcome Accurate Quantification of this compound solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: The relationship between matrix effects and the various strategies to overcome them.

References

Triflumizole Degradation in Soil: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics of triflumizole in various soil types. The information is presented in a user-friendly question-and-answer format to directly address common issues and facilitate experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of this compound in soil?

The degradation rate of this compound, often expressed as its half-life (DT50), varies significantly depending on soil type and environmental conditions. In laboratory studies conducted at 20°C, the half-life of this compound in sandy loam soil has been reported to be in the range of 16 to 22 days.[1] Outdoor studies have shown a wider range of 7.1 to 22 days.[1] Under greenhouse conditions, a more rapid degradation has been observed, with a half-life of 4.3 to 6.1 days in soil.[2]

Q2: What are the major factors influencing the degradation rate of this compound in soil?

Several key factors govern the degradation kinetics of this compound in a soil environment:

  • Soil Type: The composition of the soil, particularly the content of organic matter and clay, plays a crucial role. Higher organic matter and clay content can lead to increased adsorption of this compound, which may affect its availability for microbial degradation.

  • Soil Moisture: Microbial activity, a primary driver of pesticide degradation, is highly dependent on soil moisture content. Optimal moisture levels, typically around field capacity, promote microbial populations and enzymatic activity, leading to faster degradation.

  • Temperature: As with most chemical and biological reactions, temperature significantly influences the rate of this compound degradation. Higher temperatures generally accelerate microbial metabolism and chemical hydrolysis, resulting in a shorter half-life.[3]

  • Soil pH: The pH of the soil can affect both the chemical stability of this compound and the activity of soil microorganisms. This compound is most stable at a neutral pH.[4]

  • Microbial Activity: The presence and activity of soil microorganisms are fundamental to the biodegradation of this compound. Factors that enhance microbial populations, such as adequate moisture, temperature, and organic matter, will generally increase the degradation rate.

Q3: What are the primary degradation products of this compound in soil?

The primary degradation pathway of this compound in soil involves the opening of the imidazole ring, leading to the formation of several metabolites. The major metabolite consistently identified is N-(4-chloro-2-trifluoromethylphenyl)-2-propoxy-acetamidine (FM-6-1).[1][2] Further degradation can lead to the formation of 4-chloro-2-(trifluoromethyl)aniline (FA-1-1).[5][6]

Troubleshooting Guide

Issue 1: High variability in this compound degradation rates between replicate samples.

  • Possible Cause: Inconsistent soil moisture or temperature within the incubation system.

    • Solution: Ensure uniform moisture content across all replicates by carefully adding and mixing water. Use a temperature-controlled incubator and monitor the temperature of individual samples to ensure consistency.

  • Possible Cause: Non-homogeneous distribution of this compound in the soil samples.

    • Solution: Ensure the this compound stock solution is thoroughly mixed with the soil. For laboratory studies, this can be achieved by mechanical mixing or by applying the solution as a fine spray and then thoroughly homogenizing the soil.

  • Possible Cause: Variation in microbial activity across soil samples.

    • Solution: Use a well-homogenized bulk soil sample for all replicates. Pre-incubate the soil for a period before adding the pesticide to allow the microbial community to stabilize.

Issue 2: Poor recovery of this compound from soil samples during extraction.

  • Possible Cause: Inefficient extraction solvent or method.

    • Solution: Refer to established methods such as those from the EPA, which suggest specific solvent systems.[6] A common extraction solvent is methanol followed by a re-extraction into dichloromethane.[7] Ensure adequate shaking or sonication time for complete extraction.

  • Possible Cause: Strong adsorption of this compound to soil particles, particularly in high clay or organic matter soils.

    • Solution: Increase the extraction time or perform multiple extraction steps. The use of a more polar solvent or adjusting the pH of the extraction solution might also improve recovery.

  • Possible Cause: Degradation of this compound during the extraction or cleanup process.

    • Solution: Perform extraction and cleanup steps at a low temperature to minimize degradation. Ensure that the solvents used are of high purity and free from contaminants that could catalyze degradation.

Issue 3: Interference from co-extractives during chromatographic analysis (HPLC or GC).

  • Possible Cause: Insufficient cleanup of the soil extract.

    • Solution: Employ a robust cleanup procedure. Solid-phase extraction (SPE) with cartridges such as Florisil or C18 is often effective in removing interfering compounds.[2][7]

  • Possible Cause: Matrix effects in the analytical instrument (e.g., ion suppression in LC-MS/MS).

    • Solution: Use matrix-matched standards for calibration to compensate for matrix effects. An internal standard can also be used to correct for variations in instrument response.

  • Possible Cause: Co-elution of this compound or its metabolites with interfering peaks.

    • Solution: Optimize the chromatographic conditions (e.g., mobile phase gradient in HPLC, temperature program in GC) to achieve better separation. The use of a more selective detector, such as a mass spectrometer, can also help to distinguish the target analytes from interferences.

Data on this compound Degradation Kinetics

The following tables summarize available data on the degradation half-life (DT50) and degradation rate constant (k) of this compound in different soil types and conditions.

Soil TypeDT50 (days)k (day⁻¹)Temperature (°C)Study TypeReference
Sandy Loam16 - 220.031 - 0.04320Laboratory[1]
Sandy Loam7.1 - 220.031 - 0.098AmbientField[1]
Soil (unspecified)4.3 - 6.10.114 - 0.161AmbientGreenhouse[2]
Water-Sediment (Sand/Clay Loam)48.7 - 1230.006 - 0.014Not SpecifiedLaboratory[4]

Note: The degradation rate constant (k) is calculated from the DT50 values using the formula: k = 0.693 / DT50, assuming first-order kinetics.

Experimental Protocols

1. Soil Preparation and Fortification

  • Soil Collection: Collect soil from the desired location and depth. Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.

  • Characterization: Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic matter content, and cation exchange capacity.

  • Moisture Adjustment: Adjust the soil moisture content to a predetermined level, typically 50-75% of field capacity, to ensure optimal microbial activity.

  • Fortification: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the stock solution to the soil to achieve the desired concentration. Thoroughly mix the soil to ensure a homogeneous distribution of the pesticide.

2. Incubation Study

  • Incubation Vessels: Place the fortified soil samples into appropriate incubation vessels (e.g., glass flasks or jars).

  • Incubation Conditions: Incubate the samples in the dark at a constant temperature (e.g., 20°C or 25°C). To maintain aerobic conditions, ensure adequate air exchange.

  • Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 42 days) for residue analysis. Store samples at -20°C until extraction.

3. Residue Extraction and Analysis

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system, such as methanol followed by partitioning into dichloromethane.[7]

  • Cleanup: Clean up the crude extract to remove interfering co-extractives using solid-phase extraction (SPE).

  • Analysis: Analyze the cleaned extracts for this compound and its metabolites using a suitable analytical technique such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography with mass spectrometry (GC-MS/MS).[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Soil_Collection Soil Collection & Sieving Characterization Soil Characterization (pH, OM, Texture) Soil_Collection->Characterization Moisture_Adjustment Moisture Adjustment Characterization->Moisture_Adjustment Fortification This compound Fortification Moisture_Adjustment->Fortification Incubation Incubation at Controlled Temperature & Moisture Fortification->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Instrumental_Analysis HPLC-MS/MS or GC-MS/MS Analysis Cleanup->Instrumental_Analysis Kinetics_Modeling Degradation Kinetics Modeling (DT50, k) Instrumental_Analysis->Kinetics_Modeling

Caption: Experimental workflow for studying this compound degradation in soil.

Degradation_Factors cluster_soil Soil Properties cluster_environmental Environmental Conditions cluster_biological Biological Factors This compound This compound Degradation Rate Soil_Type Soil Type (Texture) Soil_Type->this compound Organic_Matter Organic Matter Organic_Matter->this compound pH pH pH->this compound Temperature Temperature Temperature->this compound Moisture Moisture Moisture->this compound Microbial_Activity Microbial Activity Microbial_Activity->this compound

Caption: Key factors influencing the degradation rate of this compound in soil.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Triflumizole Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the gas chromatography (GC) analysis of Triflumizole. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues such as peak tailing, fronting, and splitting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in GC analysis?

Poor peak shape for this compound, a conazole fungicide, can stem from several factors. These often relate to the compound's polarity and thermal stability, as well as general GC system issues. The most common causes include:

  • Active Sites: Interaction of this compound with active sites in the GC system (e.g., in the inlet liner, column head) is a primary cause of peak tailing.

  • Improper Method Parameters: Suboptimal inlet temperature, oven temperature program, or carrier gas flow rate can lead to various peak distortions.

  • Column Issues: Contamination, degradation of the stationary phase, or an inappropriate column choice can all negatively impact peak shape.

  • Injection Problems: Issues with the injection technique, solvent choice, or sample concentration can cause peak fronting or splitting.

  • System Leaks: Leaks in the system can introduce oxygen and moisture, leading to column degradation and poor chromatography.

Q2: I am observing significant peak tailing for my this compound standard. What should I check first?

Peak tailing for this compound is often indicative of unwanted interactions within the GC system. Here is a prioritized checklist:

  • Inlet Liner: The inlet liner is a common source of activity. Ensure you are using a deactivated liner, preferably with glass wool to aid in vaporization and trap non-volatile residues. If the liner is old or has been used for many injections, replace it.

  • Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volume and cause peak tailing. Re-cut the column ensuring a clean, 90-degree cut and reinstall it according to the manufacturer's instructions.[1][2]

  • Column Contamination: The front end of the column can accumulate non-volatile matrix components or become active over time. Trimming 10-20 cm from the front of the column can often resolve this.[1]

  • Inlet Temperature: If the inlet temperature is too low, it can lead to slow sample vaporization and tailing. Conversely, a temperature that is too high can cause degradation. An optimal starting point is typically 250 °C.

Q3: My this compound peak is fronting. What does this indicate and how can I fix it?

Peak fronting is most commonly caused by column overload, where too much sample is introduced onto the column.[1] Here’s how to address it:

  • Reduce Sample Concentration: Dilute your sample and re-inject. This is the most straightforward solution.

  • Decrease Injection Volume: If dilution is not an option, reduce the volume of sample injected.

  • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

  • Check Column Capacity: Ensure your column's stationary phase film thickness and internal diameter are adequate for your sample concentration. Thicker films and wider bore columns have higher sample capacities.

Q4: I am seeing split peaks for this compound. What are the potential causes?

Split peaks can be caused by a variety of issues, often related to the injection process:[1]

  • Improper Column Installation: A poor column cut or incorrect placement in the inlet can cause the sample to be introduced onto the column in a non-uniform manner.

  • Inlet Liner Issues: Using a liner without packing material like glass wool can sometimes lead to poor sample vaporization and peak splitting. The packing helps to create a more homogeneous vapor cloud.

  • Solvent Effects: In splitless injection, an initial oven temperature that is too high relative to the solvent's boiling point can cause poor analyte focusing and lead to split peaks. The initial oven temperature should be about 20°C below the boiling point of the solvent.

  • Co-elution: While less common for a pure standard, ensure that you are not observing the co-elution of an impurity or a degradation product.

Quantitative Data Summary

The following table provides a summary of typical gas chromatography parameters for the analysis of this compound and other conazole fungicides. These are starting points and may require optimization for your specific instrument and application.

ParameterRecommended Value/RangeNotes
GC Column DB-5ms, HP-5ms, or similar 5% phenyl-methylpolysiloxaneA 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.[3]
Inlet Temperature 250 - 280 °CStart at 250 °C and optimize as needed. Higher temperatures can lead to degradation.
Injection Volume 1 - 2 µLAdjust based on sample concentration to avoid overload.
Injection Mode Splitless or SplitSplitless is preferred for trace analysis. A split injection (e.g., 20:1) can be used for higher concentrations.
Inlet Liner Deactivated, single taper with glass woolEssential for minimizing active sites and ensuring proper vaporization.
Carrier Gas Helium or HydrogenMaintain a constant flow rate.
Carrier Gas Flow Rate 1.0 - 1.5 mL/minOptimize for best peak shape and resolution.
Oven Temperature Program Initial: 70-100°C, hold for 1-2 minA representative program for a multi-residue pesticide method including this compound.
Ramp 1: 25°C/min to 150°C
Ramp 2: 5°C/min to 200°C
Ramp 3: 10°C/min to 280°C, hold for 5-10 min
Detector Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD)MS provides higher selectivity and confirmation.
Detector Temperature 280 - 300 °C

Experimental Protocols

Protocol 1: Inlet Maintenance and Column Installation

This protocol outlines the steps for routine inlet maintenance and proper column installation to prevent peak tailing and splitting.

Materials:

  • New, deactivated inlet liner (single taper with glass wool recommended)

  • New septum

  • Viton O-ring

  • Column cutter (ceramic wafer or diamond scribe)

  • Magnifying glass

  • Wrenches for column nuts

  • Lint-free gloves

  • Solvents (e.g., methanol, acetone, hexane) for cleaning

Procedure:

  • Cool Down: Cool the GC inlet and oven to a safe temperature (typically below 50°C).

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove Old Column and Inlet Components:

    • Wearing lint-free gloves, carefully remove the old column from the inlet.

    • Remove the septum nut and the old septum.

    • Unscrew the inlet and remove the old liner and O-ring.

  • Clean the Inlet: If necessary, gently wipe the accessible parts of the inlet with a lint-free swab lightly dampened with methanol to remove any visible residue. Allow it to dry completely.

  • Prepare the New Column:

    • Carefully thread a new nut and ferrule onto the column.

    • Using a column cutter, score the column tubing about 1-2 cm from the end.

    • Gently flex the column to create a clean, 90-degree break.

    • Inspect the cut with a magnifying glass to ensure it is clean and square.[1]

  • Install New Inlet Components:

    • Place the new O-ring on the new, deactivated liner.

    • Insert the liner into the inlet.

    • Install the new septum and tighten the septum nut.

  • Install the Column:

    • Insert the newly cut end of the column into the inlet to the depth recommended by your GC manufacturer.

    • Tighten the column nut finger-tight, then use a wrench to tighten it an additional quarter to half turn. Do not overtighten.

  • Leak Check and System Conditioning:

    • Turn on the carrier gas and perform an electronic leak check around the column nut and septum nut.

    • Once the system is leak-free, you can proceed with column conditioning or method setup.

Protocol 2: Column Conditioning

Proper column conditioning is crucial for removing contaminants and ensuring an inert surface, which is vital for good peak shape with active compounds like this compound.

Materials:

  • Newly installed GC column

  • Carrier gas of high purity with oxygen and moisture traps

Procedure:

  • Purge with Carrier Gas: With the column installed in the inlet but not connected to the detector, set the carrier gas flow to the method-prescribed rate (e.g., 1-1.5 mL/min). Purge the column with carrier gas for 15-30 minutes at ambient oven temperature. This removes any oxygen from the column.

  • Temperature Programmed Conditioning:

    • Set the initial oven temperature to 40-50°C.

    • Program the oven to ramp at 5-10°C/min to a final temperature approximately 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.

    • Hold at this final temperature for 1-2 hours. For very sensitive detectors, you may want to condition overnight.

  • Cool Down and Detector Connection:

    • Cool the oven down to a safe temperature.

    • Turn off the carrier gas flow.

    • Connect the column to the detector, ensuring a proper cut and installation depth.

    • Turn the carrier gas back on and perform a leak check at the detector connection.

  • Final Bake-out:

    • Heat the oven to the final temperature of your analytical method and hold for 30-60 minutes to stabilize the baseline.

    • The column is now ready for analysis.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound gas chromatography.

Triflumizole_Troubleshooting start Poor this compound Peak Shape check_shape Identify Peak Shape Issue start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting splitting Split Peak check_shape->splitting Splitting check_liner Check Inlet Liner (Deactivated? Old?) tailing->check_liner replace_liner Replace Liner & Re-inject check_liner->replace_liner Yes check_column_install Check Column Installation (Cut? Depth?) check_liner->check_column_install No end Problem Resolved replace_liner->end reinstall_column Re-cut & Reinstall Column check_column_install->reinstall_column Yes trim_column Trim 10-20cm from Column Inlet check_column_install->trim_column No reinstall_column->end check_inlet_temp_tailing Optimize Inlet Temperature trim_column->check_inlet_temp_tailing check_inlet_temp_tailing->end check_concentration Column Overload Suspected fronting->check_concentration dilute_sample Dilute Sample or Decrease Injection Volume check_concentration->dilute_sample High Conc. increase_split Increase Split Ratio check_concentration->increase_split Split Injection dilute_sample->end increase_split->end check_column_install_split Check Column Installation (Cut? Depth?) splitting->check_column_install_split reinstall_column_split Re-cut & Reinstall Column check_column_install_split->reinstall_column_split Yes check_liner_wool Check Liner Packing (Glass Wool Present?) check_column_install_split->check_liner_wool No reinstall_column_split->end use_wool_liner Use Liner with Glass Wool check_liner_wool->use_wool_liner No check_oven_temp Check Initial Oven Temp (Splitless Injection?) check_liner_wool->check_oven_temp Yes use_wool_liner->end lower_initial_temp Lower Initial Oven Temp check_oven_temp->lower_initial_temp Yes further_investigation Further Investigation Needed (e.g., Column Bleed, Leaks) check_oven_temp->further_investigation No lower_initial_temp->end

Caption: Troubleshooting workflow for poor this compound peak shape.

References

Technical Support Center: Stability of Triflumizole in Various Pesticide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Triflumizole in various pesticide formulations. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key analytical methods.

Factors Influencing this compound Stability

This compound, a broad-spectrum fungicide, is available in several formulations, including Emulsifiable Concentrates (EC), Wettable Powders (WP), and Suspension Concentrates (SC). The stability of this compound in these formulations is crucial for its efficacy and shelf-life and can be influenced by several environmental factors.[1][2]

Key Stability-Influencing Factors:

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[1][2] There is a direct relationship between increased temperature and the rate of degradation.[1][2]

  • Light: Exposure to direct sunlight and ultraviolet (UV) rays can lead to the degradation of this compound.[1][2]

  • pH: The hydrolysis of this compound is pH-dependent. It is most stable in neutral conditions.[3]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound under various conditions.

Table 1: Thermal Stability of this compound in an Emulsifiable Concentrate (15% EC) Formulation

Temperature (°C)Exposure Time (hours)Degradation (%)
251925.7
351929.83
4519223.44
5414 daysNot specified
5460 daysNot specified

Source: Adapted from a study on the persistence of various pesticides. The study indicated a clear relationship between increasing temperature and the rate of degradation.[1]

Table 2: Hydrolysis and Photolysis of this compound

ConditionpHHalf-life (DT50) in days
Hydrolysis at 25°C58.9
764.6
93.9
Photolysis at 25°C72.55
Photolysis in distilled water at 25°C-16.97
Photolysis in natural water at 25°C-8.04

Source: Data compiled from a Food and Agriculture Organization (FAO) report.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Stability Analysis

A common method for assessing the stability of this compound in various formulations is High-Performance Liquid Chromatography (HPLC).[1][2]

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). By comparing the peak area of this compound in a stored sample to that of a reference standard, the concentration and thus the extent of degradation can be determined.

Typical Protocol:

  • Sample Preparation:

    • Accurately weigh a portion of the pesticide formulation.

    • Dissolve the sample in a suitable solvent (e.g., acetone or methanol) to a known volume.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Instrument: HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may need to be optimized depending on the specific formulation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where this compound shows maximum absorbance.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared sample and a reference standard of known this compound concentration into the HPLC system.

    • Identify the this compound peak based on its retention time.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the reference standard.

  • Calculation of Degradation:

    • Degradation (%) = [(Initial Concentration - Concentration after Storage) / Initial Concentration] x 100

Troubleshooting Guides (Q&A Format)

This section addresses specific issues that researchers may encounter during their experiments with this compound formulations.

Chemical Stability Issues

Q1: I've noticed a significant decrease in the active ingredient concentration in my this compound EC formulation during storage at elevated temperatures. What could be the cause and how can I mitigate this?

A1: The decrease in active ingredient concentration is likely due to thermal degradation. This compound, like many pesticides, is susceptible to degradation at higher temperatures.[1][2]

  • Troubleshooting Steps:

    • Confirm Degradation: Re-analyze the sample using a validated HPLC method to confirm the loss of the active ingredient.

    • Storage Conditions: Ensure the formulation is stored at the recommended temperature. Avoid exposure to direct sunlight and heat sources.

    • Formulation Components: Review the inert ingredients in your formulation. Some solvents or adjuvants may accelerate the degradation of the active ingredient at elevated temperatures. Consider using more stable alternatives.

Q2: My this compound formulation is showing discoloration after being stored for a few weeks. What could be causing this?

A2: Discoloration can be an indicator of chemical instability. This could be due to the degradation of this compound itself or a reaction between the active ingredient and other components in the formulation. Exposure to light can also cause discoloration.

  • Troubleshooting Steps:

    • Analyze for Degradation Products: Use analytical techniques like HPLC or GC-MS to identify any potential degradation products that might be causing the color change.

    • Light Exposure: Store a sample in a dark place and compare it with a sample exposed to light to determine if photolysis is the cause. If so, use amber-colored or opaque packaging.

    • Inert Ingredient Interaction: Investigate potential interactions between this compound and the inert ingredients. Compatibility studies with individual components may be necessary.

Physical Stability Issues

Q3: I'm working with a this compound Wettable Powder (WP) formulation, and it has started to form lumps (caking) during storage. What can I do to prevent this?

A3: Caking in WP formulations is often caused by moisture absorption, high temperatures, and pressure.

  • Troubleshooting Steps:

    • Moisture Control: Ensure the formulation is stored in a dry environment with low humidity. Use moisture-proof packaging.

    • Anti-caking Agents: Incorporate anti-caking agents like silica-based products into the formulation. These agents absorb moisture and prevent particles from sticking together.

    • Storage Conditions: Avoid stacking heavy loads on top of the packaged formulation, as pressure can contribute to caking.

Q4: My this compound Suspension Concentrate (SC) formulation is showing signs of sedimentation and crystal growth. How can I improve its stability?

A4: Sedimentation and crystal growth are common physical stability issues in SC formulations. They can be caused by improper particle size distribution, inadequate suspension aids, or temperature fluctuations.

  • Troubleshooting Steps:

    • Particle Size Analysis: Ensure the particle size of the suspended this compound is within the optimal range (typically 1-5 microns). Milling may be required to achieve the desired particle size.

    • Dispersing and Wetting Agents: Optimize the type and concentration of dispersing and wetting agents in the formulation. These surfactants help to keep the particles suspended and prevent them from agglomerating.

    • Thickeners/Rheology Modifiers: Incorporate a suitable thickener (e.g., xanthan gum) to increase the viscosity of the continuous phase, which helps to slow down sedimentation.

    • Crystal Growth Inhibitors: Consider adding crystal growth inhibitors to the formulation. These additives can interfere with the crystallization process and maintain the desired particle size.

    • Temperature Cycling: Subject the formulation to temperature cycling tests (e.g., alternating between 4°C and 40°C) to assess its stability under fluctuating temperature conditions, which can accelerate crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis and photolysis. Hydrolysis is significantly influenced by pH, with faster degradation occurring in acidic and alkaline conditions compared to neutral pH.[3] Photolysis occurs upon exposure to sunlight and UV radiation.[1][2]

Q2: How does the formulation type (EC, WP, SC) affect the stability of this compound?

A2: The formulation type plays a critical role in the stability of this compound by influencing its interaction with environmental factors and other ingredients.

  • EC Formulations: The organic solvents in EC formulations can sometimes contribute to the degradation of the active ingredient, especially at elevated temperatures.

  • WP Formulations: Being a dry formulation, WPs are generally less susceptible to hydrolysis but can have physical stability issues like caking if exposed to moisture.

  • SC Formulations: These water-based formulations can be prone to physical instability issues such as sedimentation, syneresis (separation of liquid), and crystal growth if not formulated correctly with appropriate dispersing agents and thickeners.

Q3: What are the typical shelf-life expectations for this compound formulations?

A3: The shelf-life of a this compound formulation depends on the formulation type, packaging, and storage conditions. Generally, a well-formulated and properly stored pesticide product is expected to have a shelf-life of at least two years. However, accelerated stability studies (e.g., storage at 54°C for 14 days) are used to predict long-term stability.

Q4: What analytical methods are recommended for routine quality control of this compound formulations?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the routine analysis of this compound in its formulations.[1][2] Gas Chromatography (GC) can also be used, particularly for identifying volatile degradation products.

Visualizations

TroubleshootingWorkflow start Stability Issue Observed issue_type Identify Issue Type start->issue_type chem_instability Chemical Instability (e.g., Degradation, Discoloration) issue_type->chem_instability Chemical phys_instability Physical Instability (e.g., Caking, Sedimentation, Crystal Growth) issue_type->phys_instability Physical analyze_chem Analyze for Active Ingredient & Degradation Products (HPLC, GC-MS) chem_instability->analyze_chem analyze_phys Analyze Physical Properties (Particle Size, Viscosity) phys_instability->analyze_phys check_storage_chem Review Storage Conditions (Temp, Light) analyze_chem->check_storage_chem review_inerts_chem Evaluate Inert Ingredient Compatibility check_storage_chem->review_inerts_chem solution_chem Implement Corrective Actions: - Adjust Storage - Modify Formulation - Change Packaging review_inerts_chem->solution_chem check_storage_phys Review Storage Conditions (Temp, Humidity, Pressure) analyze_phys->check_storage_phys review_inerts_phys Evaluate Surfactants, Thickeners, Anti-caking Agents check_storage_phys->review_inerts_phys solution_phys Implement Corrective Actions: - Optimize Particle Size - Adjust Formulation Additives - Improve Packaging review_inerts_phys->solution_phys

Caption: Troubleshooting workflow for this compound formulation instability.

FormulationSelection cluster_factors Key Stability Considerations cluster_formulations Formulation Choice cluster_solutions Mitigation Strategies temp Temperature Sensitivity EC Emulsifiable Concentrate (EC) temp->EC High Temp -> Degradation light Light Sensitivity light->EC UV/Sunlight -> Degradation hydrolysis Hydrolytic Stability (pH) SC Suspension Concentrate (SC) hydrolysis->SC pH Sensitive physical Physical Form Requirements WP Wettable Powder (WP) physical->WP Moisture -> Caking physical->SC Requires good dispersion storage Controlled Storage EC->storage packaging Opaque/Moisture- proof Packaging EC->packaging WP->packaging additives Stabilizers/ Additives WP->additives Anti-caking agents SC->storage SC->additives Dispersants/ Thickeners

Caption: Decision logic for this compound formulation selection.

References

Technical Support Center: Analysis of Triflumizole and its Metabolites in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and quantification of Triflumizole and its metabolites in soil.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound in soil?

A1: The primary and most frequently reported metabolite of this compound in soil is FM-6-1 (N-[4-chloro-2-(trifluoromethyl)phenyl]imino-2-propoxyethylamine). Other potential degradation products that may be found include FA-1-1 (2-amino-5-chlorobenzotrifluoride) and FD-1-1 (4-chloro-2-trifluoromethyl-propoxyacetanilide). Some analytical methods even utilize a hydrolysis step to convert this compound and its main metabolites to the common moiety FA-1-1 for detection.[1]

Q2: What are the recommended analytical techniques for quantifying this compound and its metabolites in soil?

A2: Several analytical techniques are suitable for the quantification of this compound and its metabolites in soil. The most common are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Electron Capture Detection (GC-ECD), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with tandem mass spectrometry (GC-MS/MS). The choice of technique often depends on the required sensitivity, selectivity, and available instrumentation.

Q3: What is the typical persistence of this compound in soil?

A3: this compound's persistence in soil can vary depending on environmental conditions. In one study conducted in greenhouse soil, the half-life of this compound was found to be between 4.3 and 6.1 days.[2] The total residue, including the primary metabolite FM-6-1, had a slightly longer half-life of 5.5 to 6.9 days.[2]

Q4: Are there established Maximum Residue Limits (MRLs) for this compound in soil?

A4: Regulatory bodies establish MRLs for this compound in agricultural commodities rather than soil itself. However, monitoring soil residue levels is crucial for understanding potential carryover to rotational crops and environmental fate. As of August 2023, the European Union has reduced MRLs for this compound to the default limit of determination (LOD), which is typically between 0.01 and 0.1 mg/kg, on all products.[3]

Troubleshooting Guide

Q5: I am experiencing low recovery of this compound from my soil samples. What are the possible causes and solutions?

A5: Low recovery of this compound can be attributed to several factors:

  • Inefficient Extraction: The choice of extraction solvent is critical. Methanol and acetonitrile are commonly used.[4][5] Ensure that the soil is thoroughly homogenized and that the solvent-to-soil ratio is adequate for efficient extraction. Sonication or mechanical shaking can improve extraction efficiency.

  • Strong Soil Adsorption: this compound can bind strongly to soil organic matter. The addition of a small amount of water to the extraction solvent can sometimes help to displace the analyte from the soil matrix.

  • Analyte Degradation: this compound can be susceptible to degradation, especially under harsh extraction conditions. Avoid excessively high temperatures and prolonged extraction times.

  • Improper pH: The pH of the extraction solvent can influence the recovery. While not always necessary, adjusting the pH might be beneficial for certain soil types.

Q6: My chromatograms show significant matrix interference. How can I clean up my soil extracts?

A6: Soil extracts are complex and often require a cleanup step to remove interfering co-extractives. Common cleanup techniques include:

  • Solid-Phase Extraction (SPE): SPE cartridges, such as those containing Florisil or C18, are effective for cleaning up soil extracts.[4] The choice of sorbent and elution solvents should be optimized for your specific analytes and matrix.

  • Dispersive Solid-Phase Extraction (dSPE): This is a key step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. It involves adding a combination of salts and sorbents (e.g., PSA, C18, GCB) to the extract to remove interferences.

  • Liquid-Liquid Partitioning: A simple cleanup step where the initial extract is partitioned with an immiscible solvent (e.g., methylene chloride) to separate the analytes from more polar interferences.[4][5]

Q7: I am having difficulty separating this compound and its metabolite FM-6-1 chromatographically. What can I do?

A7: Co-elution of this compound and its metabolites can be a challenge. Here are some suggestions to improve chromatographic separation:

  • Optimize the Mobile Phase Gradient (for LC): If using LC-MS/MS, carefully optimize the gradient profile of your mobile phase (e.g., acetonitrile and water with additives like formic acid or ammonium formate). A shallower gradient can improve resolution.

  • Select a Different Column: Consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a longer column with a smaller particle size for higher efficiency.

  • Adjust the Temperature Program (for GC): For GC-based methods, optimizing the temperature ramp rate of the oven can significantly improve the separation of closely eluting peaks.

Experimental Protocols

Protocol 1: Analysis of this compound and FM-6-1 in Soil by LC-MS/MS

This protocol is a general guideline based on common practices and should be optimized for your specific instrumentation and soil type.

  • Sample Preparation and Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Extract Cleanup (dSPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis:

    • Take an aliquot of the cleaned-up supernatant and dilute it with the initial mobile phase if necessary.

    • Inject the sample into the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18, 100 mm x 2.1 mm, 1.8 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40 °C

    • MS/MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor at least two MRM (Multiple Reaction Monitoring) transitions for each analyte for quantification and confirmation.

Protocol 2: Analysis of this compound and its Degradates in Soil by GC-ECD (Hydrolysis and Derivatization Method)

This method is based on a US EPA protocol and involves converting this compound and its metabolites to a common derivative for analysis.[1]

  • Hydrolysis and Steam Distillation:

    • Weigh 50 g of soil into a flat-bottomed flask.

    • Add 200 mL of 1 N NaOH.

    • Set up a Nielsen-Kryger steam distillation apparatus.

    • Add 10 mL of hexane to the reservoir.

    • Heat the sample to boiling and allow the distillation to proceed for approximately 1 hour. This process hydrolyzes this compound and its metabolites to FA-1-1 and distills it into the hexane.

  • Derivatization:

    • Collect the hexane from the reservoir.

    • Add heptafluorobutyric acid anhydride (HFAA) to the hexane extract to derivatize the FA-1-1 to its heptafluorobutyrylanilide (HFBA) derivative.

  • Analysis:

    • Inject an aliquot of the derivatized extract into the GC-ECD system.

    • GC Conditions (Example):

      • Column: DB-5 or equivalent

      • Injector Temperature: 250 °C

      • Oven Program: Start at 100 °C, ramp to 280 °C.

      • Detector Temperature: 300 °C

      • Carrier Gas: Nitrogen or Helium

Quantitative Data Summary

The following table summarizes the dissipation of this compound and its primary metabolite FM-6-1 in soil from a greenhouse study.

AnalyteHalf-life (t½) in Soil (days)Terminal Residue in Soil (mg/kg)
This compound (TRIF)4.3 - 6.1≤ 0.42 (5-10 days post-application)
Total Residues (TRIF + FM-6-1)5.5 - 6.9Not specified

Data sourced from a study on greenhouse strawberries and soil.[2]

Visualizations

Triflumizole_Degradation_Pathway This compound This compound FM_6_1 FM-6-1 (Primary Metabolite) This compound->FM_6_1 Major Pathway FA_1_1 FA-1-1 This compound->FA_1_1 Minor Pathway FD_1_1 FD-1-1 This compound->FD_1_1 Minor Pathway Further_Degradation Further Degradation Products FM_6_1->Further_Degradation FA_1_1->Further_Degradation FD_1_1->Further_Degradation

Caption: Degradation pathway of this compound in soil.

Analytical_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis Analysis Soil_Sample 1. Soil Sampling and Homogenization Extraction 2. Solvent Extraction (e.g., Acetonitrile) Soil_Sample->Extraction Cleanup 3. Extract Cleanup (dSPE / SPE) Extraction->Cleanup LCMSMS 4. LC-MS/MS Analysis Cleanup->LCMSMS Data_Processing 5. Data Processing and Quantification LCMSMS->Data_Processing

Caption: General workflow for LC-MS/MS analysis.

References

Technical Support Center: Addressing Triflumizole Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating triflumizole resistance in fungal populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a broad-spectrum foliar fungicide belonging to the demethylation inhibitor (DMI) class.[1] Its primary mode of action is the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[2][3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][4] By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[5]

Q2: What are the principal molecular mechanisms that confer resistance to this compound in fungi?

A2: Fungal populations have evolved several distinct mechanisms to counteract the effects of this compound and other DMI fungicides:

  • Target Site Modification: The most common mechanism involves point mutations in the CYP51 gene.[4] These mutations can alter the amino acid sequence of the target enzyme, reducing its binding affinity for this compound, thus rendering the fungicide less effective.[2]

  • Overexpression of the Target Gene: Fungal isolates can increase the expression of the CYP51 gene.[4][6] This leads to an overproduction of the 14α-demethylase enzyme, requiring higher concentrations of the fungicide to achieve an inhibitory effect.[6] This overexpression is often linked to the insertion of tandem repeats in the promoter region of the gene.[7]

  • Increased Drug Efflux: Fungi can actively pump the fungicide out of the cell using membrane transporters, primarily from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) superfamilies.[2][8] Upregulation of the genes encoding these transporters reduces the intracellular concentration of this compound, allowing the fungus to survive.

  • Activation of Stress Response Pathways: Fungi can activate cellular stress response pathways, such as the high osmolarity glycerol (HOG) mitogen-activated protein kinase (MAPK) pathway, which can contribute to fungicide tolerance.[8]

Q3: How does the use of this compound in agriculture relate to clinical azole resistance?

A3: The extensive use of DMI fungicides like this compound in agriculture is a significant concern for clinical medicine.[9] Many agricultural azoles are structurally similar to medical azoles and share the same mode of action.[10] Environmental fungi, including opportunistic human pathogens like Aspergillus fumigatus, can develop resistance through exposure to agricultural fungicides.[9][10] These resistant strains, which may exhibit cross-resistance to medical triazoles, can then infect immunocompromised individuals, leading to treatments that are difficult or impossible to manage.[7][9]

Q4: What is the difference between qualitative and quantitative resistance in the context of fungicides?

A4: These terms describe how resistance manifests within a fungal population.

  • Qualitative Resistance: This is characterized by an abrupt loss of fungicide efficacy. The fungal population is clearly divided into two distinct groups: highly sensitive and highly resistant. This type of resistance is often conferred by a single major gene mutation.[11]

  • Quantitative Resistance: This involves a gradual decline in fungicide performance. The fungal population displays a continuous range of sensitivities, from fully sensitive to highly resistant.[11] This type of resistance is typically controlled by multiple genes, each contributing a small effect.

Troubleshooting Guides

Problem: My EC₅₀ values for a known resistant isolate are inconsistent across experimental replicates.

  • Possible Cause 1: Inoculum Variability. The age, concentration, or viability of the fungal spores or mycelial fragments used for inoculation was not uniform.

    • Solution: Standardize your inoculum preparation. Always use fresh cultures of the same age. Quantify spore concentration using a hemocytometer and ensure consistent viability. For mycelial fragments, standardize the size and quantity of the agar plugs used for inoculation.

  • Possible Cause 2: Uneven Fungicide Distribution. The this compound may not be evenly distributed in the assay medium (e.g., agar or liquid broth), especially if it is not fully solubilized.

    • Solution: Ensure your stock solution of this compound is completely dissolved in an appropriate solvent (like DMSO) before preparing serial dilutions. Vortex each dilution thoroughly before adding it to the medium. When preparing agar plates, pour the media immediately after adding the fungicide and swirl the flask to ensure homogeneity.

  • Possible Cause 3: Inconsistent Incubation Conditions. Fluctuations in temperature, light, or humidity during the incubation period can affect fungal growth rates and lead to variable results.

    • Solution: Use a calibrated incubator with stable temperature and humidity controls. Distribute plates or microplates randomly within the incubator to minimize the effects of any minor environmental gradients.

Problem: I am not observing the expected resistant phenotype in my assay (EC₅₀ value is similar to the sensitive control).

  • Possible Cause 1: Loss of Resistance. The resistant isolate may have lost its resistance phenotype due to repeated subculturing on fungicide-free media, especially if the resistance mechanism imparts a fitness cost.

    • Solution: Re-confirm the resistance of your isolate by growing it on a medium containing a selective concentration of this compound. Always use low-passage-number isolates from your frozen stock for critical experiments.

  • Possible Cause 2: Incorrect Fungicide Concentration Range. The concentration range tested may be too low to differentiate between sensitive and resistant isolates.

    • Solution: Conduct a preliminary range-finding experiment using a broad range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/ml) to determine the appropriate range for your specific isolates.[12] Resistant isolates may require significantly higher concentrations to show growth inhibition.

  • Possible Cause 3: Fungicide Degradation. The this compound stock solution may have degraded due to improper storage.

    • Solution: Store this compound stock solutions protected from light at -20°C. Prepare fresh working dilutions for each experiment. Check the manufacturer's recommendations for stability.[3]

Problem: My PCR amplification of the CYP51 gene is failing or yielding non-specific bands.

  • Possible Cause 1: Poor DNA Quality. The genomic DNA extracted from the fungus may contain PCR inhibitors (e.g., polysaccharides, phenolic compounds) or may be degraded.

    • Solution: Assess your DNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and by running an aliquot on an agarose gel. If inhibitors are suspected, re-purify the DNA using a commercial kit with inhibitor removal steps or perform a cleanup protocol.

  • Possible Cause 2: Non-Optimal Primer Design or Annealing Temperature. The primers may have a low binding efficiency, form dimers, or bind to non-target regions of the genome.

    • Solution: Verify your primer sequences against published data for your fungal species. Use primer design software to check for potential issues like hairpins and self-dimerization. Perform a gradient PCR to determine the optimal annealing temperature for your specific primer set and DNA template.

Problem: My RT-qPCR results for gene expression analysis show high variability between technical replicates.

  • Possible Cause 1: Inaccurate Pipetting. Small errors in pipetting, especially when preparing the reaction mix or serial dilutions for the standard curve, are a major source of variability.

    • Solution: Use calibrated pipettes and high-quality tips. Prepare a master mix for all common components (buffer, polymerase, primers) to minimize pipetting steps for individual reactions. Ensure you are working in a volume range that is accurate for your pipettes.

  • Possible Cause 2: Poor RNA Quality or Contamination. RNA is highly susceptible to degradation by RNases. Contamination with genomic DNA (gDNA) can lead to false-positive signals.

    • Solution: Use an RNase-free workflow for RNA extraction. Assess RNA integrity using a Bioanalyzer or by running it on a denaturing agarose gel. Always include a DNase treatment step during or after RNA extraction. Confirm the absence of gDNA contamination by running a "no reverse transcriptase" (-RT) control for each RNA sample.

Data Presentation

Table 1: Example EC₅₀ Values for this compound Against Sensitive and Resistant Fungal Isolates.

Isolate IDPhenotypeThis compound EC₅₀ (µg/ml)Resistance Factor (RF)¹Primary Resistance Mechanism
WT-S1Sensitive0.08-None
R-10AResistant4.1251.5CYP51A Point Mutation (Y136F)
R-15BResistant12.85160.6CYP51A Promoter Tandem Repeat (TR₃₄)
R-21CHighly Resistant>50>625CYP51A (TR₃₄/L98H) + ABC Transporter Upregulation

¹Resistance Factor (RF) is calculated as the EC₅₀ of the resistant isolate divided by the EC₅₀ of the sensitive isolate.

Table 2: Common Mutations in the CYP51 Gene Associated with Azole Resistance.

Fungal GroupGeneMutation/AlterationAssociated Resistance Level
Powdery MildewsCYP51Y136FModerate to High
Aspergillus fumigatuscyp51AL98H + TR₃₄High
Aspergillus fumigatuscyp51AY121F + T289A + TR₄₆Very High
Candida albicansERG11Multiple point mutationsVariable (Low to High)

Experimental Protocols

Protocol 1: Determination of EC₅₀ Values using a 96-Well Plate Microdilution Assay

  • Inoculum Preparation: Grow the fungal isolate on a suitable agar medium. Harvest spores by flooding the plate with sterile 0.01% Tween 80 solution and gently scraping the surface. Filter the suspension through sterile cheesecloth. Adjust the spore concentration to 1 x 10⁵ spores/ml using a hemocytometer.

  • Fungicide Dilution: Prepare a 10 mg/ml stock solution of this compound in DMSO. Perform a serial dilution in a suitable liquid growth medium (e.g., RPMI-1640 or Potato Dextrose Broth) to achieve final concentrations ranging from 0.01 to 100 µg/ml in the microplate wells. Include a fungicide-free control (with an equivalent amount of DMSO) and a medium-only sterility control.

  • Assay Setup: Add 100 µl of each fungicide dilution to the wells of a 96-well flat-bottom microplate. Add 100 µl of the prepared spore suspension to each well. Each concentration should be tested in triplicate.

  • Incubation: Seal the plate with a breathable membrane or lid and incubate at the optimal growth temperature for the fungus (e.g., 25-30°C) for 48-72 hours, or until robust growth is visible in the control wells.

  • Data Analysis: Measure the optical density (OD) at 600 nm using a microplate reader. Calculate the percentage of growth inhibition for each concentration relative to the fungicide-free control.[12] Plot the inhibition percentage against the log-transformed fungicide concentration and use non-linear regression analysis to determine the EC₅₀ value (the concentration that inhibits growth by 50%).[12]

Protocol 2: Molecular Identification of Point Mutations in the CYP51 Gene

  • Genomic DNA Extraction: Grow the fungal isolate in liquid culture. Harvest the mycelia by filtration, freeze it in liquid nitrogen, and grind it to a fine powder. Extract high-quality genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.

  • PCR Amplification: Design or obtain primers flanking the known mutation hotspots of the CYP51 gene for your species of interest. Perform PCR using a high-fidelity DNA polymerase. A typical reaction includes 100 ng of gDNA, 10 µM of each primer, dNTPs, PCR buffer, and the polymerase.

  • Amplicon Purification: Run the entire PCR reaction on a 1% agarose gel to confirm the amplification of a single band of the expected size. Excise the band and purify the DNA using a gel extraction kit.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse amplification primers.

  • Sequence Analysis: Align the resulting sequences with a known wild-type (sensitive) CYP51 reference sequence using alignment software (e.g., BLAST, ClustalW). Identify any nucleotide changes and translate them to determine if they result in amino acid substitutions.

Protocol 3: Analysis of CYP51 Gene Expression using RT-qPCR

  • Experimental Setup: Grow fungal cultures in liquid medium to the mid-log phase. Expose one set of cultures to a sub-lethal concentration of this compound (e.g., the EC₂₅) for a defined period (e.g., 2-4 hours). Maintain a second set as an untreated control.

  • RNA Extraction: Harvest mycelia from both treated and untreated cultures. Immediately freeze in liquid nitrogen to preserve the transcriptomic profile. Extract total RNA using an RNase-free workflow, followed by DNase treatment to remove any contaminating gDNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • qPCR: Perform qPCR using SYBR Green or a probe-based assay. Use primers designed to specifically amplify a ~100-150 bp fragment of the CYP51 gene and at least one validated housekeeping gene (e.g., β-tubulin, actin, or GAPDH) for normalization. Run each sample in triplicate.

  • Data Analysis: Calculate the relative expression of the CYP51 gene in the this compound-treated samples compared to the untreated controls using the ΔΔCt method. A significant increase in the relative quantity indicates upregulation of the target gene.

Mandatory Visualizations

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Fungicide Action AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Intermediates 14α-methylated sterols Lanosterol->Intermediates CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Further Steps Membrane Fungal Cell Membrane (Disrupted) This compound This compound This compound->Lanosterol Inhibits

Caption: this compound inhibits the CYP51 enzyme in the ergosterol pathway.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance Fungus Fungal Cell This compound This compound This compound->Fungus Enters Cell M1 Target Site Modification (CYP51 Mutation) M1->this compound Reduces Binding M2 Target Overexpression (Increased CYP51) M2->this compound Titrates Drug M3 Enhanced Efflux (ABC/MFS Pumps) M3->this compound Pumps Out

Caption: Key molecular mechanisms of fungal resistance to this compound.

Experimental_Workflow Start Start: Suspected Resistant Fungal Isolate Step1 Phenotypic Assay (EC₅₀ Determination) Start->Step1 Decision1 Isolate Resistant? Step1->Decision1 Step2 gDNA Extraction Decision1->Step2 Yes End End: Characterize Resistance Mechanism Decision1->End No (Sensitive) Step3 CYP51 Gene PCR & Sequencing Step2->Step3 Step4 RNA Extraction & cDNA Synthesis Step2->Step4 Step3->End Step5 RT-qPCR for Gene Expression (CYP51, Transporters) Step4->Step5 Step5->End

Caption: Workflow for investigating this compound resistance mechanisms.

References

Improving the extraction efficiency of Triflumizole from fatty matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Triflumizole from challenging fatty matrices. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guidance and frequently asked questions to enhance extraction efficiency and analytical accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when extracting this compound from fatty matrices?

A1: The primary challenges stem from the high lipid content, which can lead to:

  • Matrix Effects: Co-extracted fats and lipids can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1][2]

  • Low Recovery: this compound can partition into the lipid phase during extraction, resulting in incomplete recovery from the sample.[3][4]

  • Instrument Contamination: The presence of lipids in the final extract can contaminate the analytical instrument, particularly the GC inlet and the MS ion source, leading to poor performance and downtime.[1][2]

  • Complex Sample Preparation: Fatty samples often require extensive and time-consuming cleanup steps to remove interfering lipids.[4]

Q2: Which extraction techniques are most suitable for this compound in fatty samples?

A2: The most commonly employed and effective techniques are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method that involves an initial extraction with an organic solvent (typically acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[2][3][5] Modifications to the standard QuEChERS protocol are often necessary for high-fat matrices.

  • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup than d-SPE by using cartridges packed with specific sorbents to retain either the analyte of interest or the interfering lipids.[6][7][8]

  • Liquid-Liquid Extraction (LLE): A traditional method that can be effective but is often more labor-intensive and uses larger volumes of organic solvents compared to QuEChERS and SPE.[6]

Q3: What are the key considerations for choosing a cleanup sorbent in d-SPE or SPE for fatty matrices?

A3: The choice of sorbent is critical for efficient lipid removal. Common sorbents and their primary functions are:

  • Primary Secondary Amine (PSA): Removes fatty acids, organic acids, and some sugars.[5][7]

  • C18 (Octadecyl): A non-polar sorbent that effectively removes non-polar interferences like lipids and sterols through hydrophobic interactions.[1][2]

  • Graphitized Carbon Black (GCB): Removes pigments and sterols, but can also retain planar analytes like this compound if not used carefully.

  • Z-Sep/Z-Sep+: A zirconia-based sorbent that has a high affinity for lipids and pigments, offering excellent cleanup for fatty samples.[1]

  • Florisil: A polar magnesium silicate adsorbent used to remove polar interferences.[7][9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Recovery Inefficient extraction from the fatty matrix.- Increase the homogenization time or use a high-shear homogenizer to ensure thorough mixing of the sample with the extraction solvent.- Consider using a modified QuEChERS approach with a higher solvent-to-sample ratio.- For very high-fat samples, a preliminary liquid-liquid partitioning step with hexane can help to remove a significant portion of the lipids before the main extraction.[6]
Analyte loss during the cleanup step.- Evaluate the choice of d-SPE or SPE sorbent. For this compound, a combination of PSA and C18 is often effective.[2]- Optimize the amount of sorbent used. Too much sorbent can lead to analyte loss.- Ensure the elution solvent in SPE is strong enough to fully recover this compound from the cartridge.
High Matrix Effects (Signal Suppression/Enhancement) Insufficient removal of co-extracted lipids.- Employ a more rigorous cleanup strategy. Consider using advanced sorbents like Z-Sep or EMR-Lipid for highly fatty matrices.[1][4]- A dual-layer SPE cartridge combining different sorbents (e.g., Florisil and Z-Sep/C18) can provide superior cleanup.[1]- Perform a post-extraction solvent exchange to a solvent more compatible with your analytical method to minimize matrix effects.
- Use matrix-matched calibration standards or an isotopically labeled internal standard for this compound to compensate for matrix effects.
Poor Chromatographic Peak Shape Co-eluting matrix components interfering with the analyte peak.- Improve the cleanup procedure to remove the interfering compounds.- Optimize the chromatographic conditions (e.g., gradient profile in LC, temperature program in GC) to achieve better separation between this compound and matrix components.
Instrument Contamination and Downtime Injection of extracts with high lipid content.- Implement a more effective cleanup method to reduce the amount of non-volatile matrix components in the final extract.[1]- Use a guard column to protect the analytical column.- Perform regular maintenance of the GC inlet liner and MS ion source.

Experimental Protocols

Modified QuEChERS Protocol for Fatty Matrices

This protocol is a general guideline and may require optimization based on the specific matrix.

  • Sample Homogenization:

    • Weigh 10 g of the homogenized fatty sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents. For fatty matrices, a common combination is 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for LC-MS/MS or GC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for Lipid Removal

This protocol outlines a general procedure using a C18 SPE cartridge.

  • Sample Extraction:

    • Perform an initial extraction similar to the QuEChERS method (steps 1 and 2 above) to obtain the acetonitrile extract.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading:

    • Load the acetonitrile extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a water/acetonitrile mixture (e.g., 5 mL of 80:20 water:acetonitrile) to elute polar interferences while retaining this compound and lipids.

  • Elution:

    • Elute this compound with a suitable organic solvent (e.g., 5-10 mL of acetonitrile or ethyl acetate). The lipids will be retained on the C18 sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Quantitative Data Summary

Table 1: Comparison of Cleanup Sorbent Efficiency for Pesticide Recovery from Avocado (a high-fat matrix)

Cleanup SorbentAverage Recovery (%)Relative Standard Deviation (RSD) (%)
PSA/C1870.2 - 86.1< 18
Z-Sep+Higher than PSA/C18Acceptable

Data synthesized from multiple sources indicating general performance trends.[1][3]

Table 2: Recovery of this compound and its Metabolite from various crops using HPLC-UV

CropThis compound Recovery (%)Metabolite Recovery (%)
Various Spiked Crops73-9974-94

Source: Data adapted from a study on this compound residue analysis.[10]

Visualizations

experimental_workflow sample Fatty Matrix Sample (e.g., Avocado, Oil) homogenization Homogenization sample->homogenization extraction Solvent Extraction (Acetonitrile) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Acetonitrile Extract (contains this compound & Lipids) centrifugation1->supernatant cleanup Cleanup Step supernatant->cleanup dspe d-SPE Cleanup (PSA, C18, Z-Sep) cleanup->dspe QuEChERS Path spe SPE Cleanup (C18, Florisil Cartridge) cleanup->spe SPE Path centrifugation2 Centrifugation dspe->centrifugation2 final_extract Final Extract for Analysis spe->final_extract centrifugation2->final_extract analysis LC-MS/MS or GC-MS/MS Analysis final_extract->analysis

Caption: Experimental workflow for this compound extraction from fatty matrices.

troubleshooting_logic start Low Analyte Recovery? cause1 Inefficient Extraction start->cause1 Yes cause2 Analyte Loss During Cleanup start->cause2 Yes matrix_effects High Matrix Effects? start->matrix_effects No solution1 Optimize Homogenization & Solvent Volume cause1->solution1 solution2 Re-evaluate Cleanup Sorbent & Elution Solvent cause2->solution2 cause3 Insufficient Lipid Removal matrix_effects->cause3 Yes solution3 Use Advanced Sorbents (e.g., Z-Sep, EMR-Lipid) cause3->solution3 solution4 Use Matrix-Matched Standards or Isotopically Labeled Internal Standard cause3->solution4

Caption: Troubleshooting logic for low recovery and high matrix effects.

References

Method validation issues in Triflumizole residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Triflumizole residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for this compound residue analysis?

A1: this compound residues are commonly analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS). The choice of method often depends on the matrix, required sensitivity, and available instrumentation. For multi-residue analysis, GC-MS/MS and LC-MS/MS are powerful tools that offer high sensitivity and selectivity.[1][2] A common moiety method involves the conversion of this compound and its aniline-containing metabolites to a common derivative for analysis.[3][4]

Q2: What is the QuEChERS method and is it suitable for this compound analysis?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[5][6][7] It involves an extraction and cleanup step. The method is suitable for this compound analysis in various matrices like cucumbers, strawberries, and soil, often yielding good recoveries.[8][9] However, the specific version of the QuEChERS method (e.g., original, AOAC, or European EN 15662) should be validated for your specific matrix and analyte combination to ensure optimal performance.[6][7]

Q3: What are "matrix effects" and how can they impact this compound analysis?

A3: The matrix effect is the alteration of the analytical signal of a target analyte due to co-eluting compounds from the sample matrix.[10] This can lead to either signal enhancement or suppression, resulting in inaccurate quantification.[10] In this compound analysis, particularly with GC-MS, matrix effects are a significant challenge and are highly dependent on the sample type. To mitigate this, matrix-matched calibration is a common and effective strategy.[10]

Q4: What are typical recovery rates for this compound in method validation?

A4: Acceptable recovery rates for pesticide residue analysis, including this compound, are generally expected to be within the 70-120% range.[5] Studies have shown mean recoveries for this compound and its metabolites to be between 80-105% in cucumbers and 73-99% in various spiked crops.[8][11] However, values can vary depending on the matrix, fortification level, and the specific analytical method used.

Troubleshooting Guides

Problem 1: Low Recovery of this compound

Symptoms:

  • Recovery rates are consistently below the acceptable range of 70-120%.

  • Poor signal-to-noise ratio for the analyte peak.

Possible Causes and Solutions:

  • Inefficient Extraction: The choice of extraction solvent is crucial. For this compound, methanol and acetonitrile are commonly used.[5][11] Ensure the solvent is of appropriate polarity and that the extraction time and technique (e.g., shaking, homogenization) are sufficient to thoroughly extract the analyte from the sample matrix. For dry samples like cereals, adding water before extraction can improve efficiency.[12]

  • Suboptimal pH: The pH of the extraction solvent can influence the stability and extraction efficiency of this compound. Using buffered QuEChERS methods (e.g., with acetate or citrate) can improve the stability of pH-sensitive pesticides.[13]

  • Analyte Degradation: this compound may degrade during sample preparation or analysis. It is important to investigate analyte stability in the extracts.[12] Storage of extracts at low temperatures (refrigerator or freezer) can minimize degradation.[12]

  • Ineffective Cleanup: Co-extractive interferences from the matrix can lead to signal suppression and appear as low recovery. The cleanup step aims to remove these interferences. For this compound analysis, common cleanup sorbents in dispersive SPE (part of the QuEChERS method) include PSA (Primary Secondary Amine) and C18.[5] The type and amount of sorbent should be optimized for the specific matrix.

Below is a DOT script illustrating a troubleshooting workflow for low recovery.

LowRecoveryTroubleshooting start Low Recovery (<70%) check_extraction Verify Extraction Efficiency start->check_extraction check_ph Evaluate pH of Extraction start->check_ph check_stability Assess Analyte Stability start->check_stability check_cleanup Optimize Cleanup Step start->check_cleanup solution_extraction Use appropriate solvent (e.g., ACN, MeOH). Increase extraction time/intensity. check_extraction->solution_extraction solution_ph Use buffered QuEChERS. Adjust pH of solvent. check_ph->solution_ph solution_stability Store extracts at low temp. Minimize analysis time. check_stability->solution_stability solution_cleanup Test different d-SPE sorbents (PSA, C18). Adjust sorbent amount. check_cleanup->solution_cleanup end_node Recovery Improved solution_extraction->end_node solution_ph->end_node solution_stability->end_node solution_cleanup->end_node

Caption: Troubleshooting workflow for low this compound recovery.

Problem 2: Poor Peak Shape and/or Inconsistent Retention Time

Symptoms:

  • Tailing or fronting of the this compound peak.

  • Shifting retention times between injections.

Possible Causes and Solutions:

  • Contamination of the Analytical System: Matrix components can accumulate in the GC inlet liner, GC column, or HPLC column, leading to active sites that cause peak tailing and retention time shifts. Regular maintenance, including changing the GC inlet liner and trimming the GC column, is crucial.

  • Incompatible Solvent Effects: The solvent used to dissolve the final extract for injection should be compatible with the initial mobile phase (for HPLC) or the GC liner conditions. A solvent mismatch can cause peak distortion.

  • Column Degradation: Over time, the stationary phase of the analytical column can degrade, leading to poor peak shape. Replacing the column may be necessary.

Problem 3: High Matrix Interference

Symptoms:

  • High background noise in the chromatogram.

  • Presence of many co-eluting peaks that interfere with the this compound peak.

  • Inaccurate quantification due to signal enhancement or suppression.

Possible Causes and Solutions:

  • Insufficient Cleanup: The cleanup step may not be effectively removing matrix components. Experiment with different types or combinations of d-SPE sorbents (e.g., PSA, C18, GCB for pigmented matrices) or consider using a cartridge-based SPE cleanup for more complex matrices.

  • Matrix-Matched Calibration: To compensate for matrix effects that cannot be removed by cleanup, prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[10] This helps to ensure that the standards and samples experience similar matrix effects.

  • Instrumental Selectivity: If using HPLC-UV, interferences are more common. Switching to a more selective detector like a mass spectrometer (LC-MS/MS or GC-MS/MS) can significantly reduce interferences by monitoring specific ion transitions for this compound.

A diagram illustrating the decision-making process for addressing matrix interference is provided below.

MatrixInterferenceWorkflow start High Matrix Interference optimize_cleanup Optimize Cleanup Procedure start->optimize_cleanup use_mmc Implement Matrix-Matched Calibration optimize_cleanup->use_mmc d-SPE optimized spe_cleanup Try SPE cartridge cleanup optimize_cleanup->spe_cleanup d-SPE insufficient? increase_selectivity Increase Instrumental Selectivity use_mmc->increase_selectivity Still interference? end_node Interference Reduced use_mmc->end_node Interference acceptable change_detector Switch to MS/MS detector increase_selectivity->change_detector spe_cleanup->use_mmc Yes change_detector->end_node

Caption: Workflow for addressing high matrix interference.

Experimental Protocols

General Protocol for this compound Residue Analysis in Crops using HPLC-UV

This protocol is a generalized procedure based on common practices.[11][14] It is essential to validate this method for your specific crop matrix.

  • Sample Homogenization: Weigh a representative portion of the crop sample (e.g., 10-20 g) and homogenize it.

  • Extraction:

    • Add methanol to the homogenized sample and blend at high speed.

    • Filter the extract.

    • Re-extract the solid residue with methanol and combine the filtrates.

  • Liquid-Liquid Partitioning:

    • Concentrate the methanol extract.

    • Add a salt solution and partition the residues into an organic solvent like methylene chloride.

    • Repeat the partitioning step and combine the organic layers.

  • Cleanup:

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract and perform a column cleanup using a sorbent like Florisil.[11]

    • Elute the this compound from the column with an appropriate solvent mixture.

  • Final Preparation and Analysis:

    • Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for HPLC analysis (e.g., acetonitrile/water mixture).

    • Inject an aliquot into the HPLC-UV system.

QuEChERS-based Protocol for this compound in Fruits and Vegetables (General)

This is a generalized QuEChERS protocol. The specific salts and d-SPE sorbents may need optimization.[5][13]

  • Sample Preparation: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN 15662 formulation).

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive SPE Cleanup (d-SPE):

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a primary secondary amine (PSA) sorbent and magnesium sulfate. For samples with high fat content, C18 may be included.

    • Vortex for 30 seconds and centrifuge.

  • Analysis:

    • The cleaned-up supernatant can be directly analyzed by LC-MS/MS or GC-MS/MS. For GC analysis, a solvent exchange to a more suitable solvent may be necessary.

Data Presentation

Table 1: Method Validation Parameters for this compound Analysis in Various Matrices

ParameterMatrixAnalytical MethodValueReference
Linearity (r²) Apples, Pears, CucumbersHPLC-UV> 0.999[14]
Recovery (%) Various CropsHPLC-UV73-99[11]
Apples, Pears, CucumbersHPLC-UV87.5 - 93.3[14]
CucumberHPLC-MS/MS80-105[8]
Limit of Detection (LOD) Various CropsHPLC-UV0.01-0.02 ppm[11]
Apples, Pears, CucumbersHPLC-UV0.02 mg/kg[14]
Limit of Quantification (LOQ) Various CropsHPLC-UV0.02 mg eq/kg[3]
CucumberHPLC-MS/MS0.01 - 0.05 mg kg⁻¹[8]
Relative Standard Deviation (RSD) Apples, Pears, CucumbersHPLC-UV< 6%[14]
CucumberHPLC-MS/MS1.0 - 6.1%[8]

Table 2: Summary of QuEChERS Method Performance for Pesticide Residue Analysis

QuEChERS VersionKey Buffering AgentGeneral ApplicabilityNotesReference
Original (Unbuffered) NoneWide range of pesticidesMay result in lower recoveries for base-sensitive pesticides.[7]
AOAC Official Method 2007.01 AcetateGood for a broad range of pesticides, including some base-sensitive ones.The presence of acetic acid can sometimes affect the efficiency of PSA cleanup.[6][15]
CEN Standard Method EN 15662 CitrateEffective for a wide variety of pesticides and matrices.Often provides good recoveries for many challenging analytes.[6]

References

Technical Support Center: Enhancing the Photostability of Triflumizole Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for enhancing the photostability of Triflumizole formulations.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for this compound?

A1: Photodegradation is the chemical breakdown of a molecule caused by the absorption of light, particularly UV radiation from sunlight. For this compound, an imidazole fungicide, this process can lead to a loss of potency, reducing its effectiveness in controlling fungal diseases on crops.[1][2] The formation of degradation products could also potentially alter the toxicological profile of the formulation.

Q2: Which environmental factors have the most significant impact on this compound's photostability?

A2: The primary environmental factors are direct exposure to sunlight (specifically UV rays) and temperature.[1] Studies have shown that the rate of degradation increases with prolonged exposure to UV light and higher temperatures. Oxygen also plays a role in many photochemical processes, often leading to photo-oxidation.[3][4]

Q3: How do formulation components (excipients) affect photostability?

A3: Excipients can have a significant impact. Some may act as photosensitizers, accelerating degradation, while others can be photoprotective.[5][6][7] For instance, light-absorbing agents like titanium dioxide can physically block UV radiation.[5] Antioxidants and radical scavengers can inhibit photo-oxidative pathways.[8][9] Conversely, trace metal impurities (like iron) in excipients can catalyze photodegradation.[6][10][11]

Q4: What are the main strategies to improve the photostability of a this compound formulation?

A4: Key strategies include:

  • Incorporation of Photostabilizers: Adding UV absorbers, quenchers, or antioxidants to the formulation.[8][9]

  • Optimizing Formulation pH: The stability of a molecule can be pH-dependent, so buffering the formulation to an optimal pH range can reduce degradation rates.[4][12]

  • Use of Protective Packaging: Employing packaging materials that block UV light, such as amber glass or opaque containers, is a highly effective method.[9][13]

  • Microencapsulation: Encapsulating this compound in a protective matrix, such as cyclodextrins or polymers, can shield it from light.[9][14]

Q5: What are the regulatory guidelines for photostability testing?

A5: The internationally recognized guideline is ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products.[15] This guideline outlines the standardized conditions for testing, including light sources, exposure levels, and procedures for evaluating changes in the substance or product.[13][15][16]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Rapid degradation of this compound observed even with minimal light exposure. The formulation may contain a photosensitizing excipient or trace metal contaminants (e.g., iron).[6][10][11]Review all excipients for known photosensitizing properties. Test raw materials for trace metal impurities. Consider using chelating agents like EDTA to sequester metal ions.[5]
Inconsistent results between batches of the same formulation. Variability in the physical characteristics of the sample (e.g., particle size, thickness) or inconsistencies in the raw materials.Ensure uniform sample presentation during testing, for instance, by spreading solids to a consistent thickness (e.g., not more than 3 mm).[4][15] Perform quality control on incoming raw materials to ensure batch-to-batch consistency.
Degradation is observed in the "dark control" sample. The degradation may be thermal, not photochemical. The temperature inside the photostability chamber might be too high.Monitor the temperature within the chamber during the experiment. Always run a dark control in the same environment to differentiate between thermal and light-induced degradation.[13][16]
The formulation changes color or physical state after light exposure. Significant photodegradation is likely occurring, leading to the formation of new chemical species.Quantify the loss of this compound and identify the major degradation products using a validated analytical method like HPLC.[15][17] This data is crucial for understanding the degradation pathway and developing a mitigation strategy.
A liquid formulation becomes cloudy after exposure. A degradation product may have low solubility in the formulation's solvent system, causing it to precipitate.Analyze the precipitate to identify its chemical structure. Adjust the solvent system or add solubilizing agents to improve the stability and solubility of all components.[5]

Quantitative Data on this compound Stability

The following tables summarize data from a study on the persistence of this compound (15% EC formulation) under various environmental conditions.

Table 1: Degradation of this compound Under UV and Sunlight Exposure

Exposure Time (hours)Remaining this compound (%) under UV Rays (254nm)Remaining this compound (%) under Direct Sunlight
0100.0100.0
196.198.7
293.597.2
489.895.1
885.292.6
12-90.3
24-86.5
48-81.3
72-77.8
Data adapted from a study on the stability of various fungicide formulations. The study concluded that this compound was more stable under direct UV and sunlight compared to Penconazole and Fenarimol in their respective formulations.[1]

Table 2: Effect of Temperature on this compound Degradation

Exposure Time (hours)Remaining this compound (%) at 25°CRemaining this compound (%) at 35°CRemaining this compound (%) at 45°C
0100.0100.0100.0
199.899.699.3
299.599.298.7
499.198.697.8
898.397.596.2
2496.294.892.1
4893.191.088.5
9689.586.883.2
19284.680.175.9
Data adapted from the same study, demonstrating the contribution of thermal stress to degradation.[1]

Experimental Protocols

Protocol 1: Photostability Testing of this compound Formulation (ICH Q1B Guideline)

This protocol outlines the confirmatory testing procedure to establish the photostability of a this compound formulation.

1. Sample Preparation:

  • Prepare one batch of the this compound formulation.
  • Place the formulation in chemically inert, transparent containers.
  • Prepare "exposed" samples and "dark control" samples. The dark control should be protected from light using a method like wrapping in aluminum foil.

2. Light Source:

  • Use a light source that produces a combination of cool white fluorescent and near-ultraviolet (UV-A) lamps. The source should have a spectral distribution from 320 nm to 400 nm.[15]

3. Exposure Conditions:

  • Position the exposed and dark control samples in the photostability chamber, ensuring uniform exposure for the test samples.
  • Expose the samples to a minimum overall illumination of 1.2 million lux hours.
  • Simultaneously, expose the samples to an integrated near-UV energy of not less than 200 watt hours per square meter.[13][15]
  • Maintain a constant temperature to minimize thermal degradation or ensure the dark control is placed in the same environment.

4. Analysis:

  • At the end of the exposure period, visually inspect both exposed and dark control samples for any physical changes (e.g., color, clarity, precipitation).[16]
  • Using a validated stability-indicating HPLC method, determine the assay of this compound and quantify any degradation products in both the exposed and dark control samples.
  • Compare the results. A significant change in the exposed sample that is not observed in the dark control indicates photodegradation.

Protocol 2: HPLC Analysis of this compound and Degradants

This is a general method for the quantification of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

2. Chromatographic Conditions (Example):

  • Column: Octadecylsilanized silica gel (e.g., C18, 5 μm particle size).
  • Column Temperature: 40°C.
  • Mobile Phase: A mixture of acetonitrile, buffer (e.g., 0.01 mmol/L carbonate buffer), and water. The exact ratio should be optimized to achieve good separation.[17]
  • Flow Rate: Adjusted to achieve a suitable retention time for this compound (e.g., around 10 minutes).[17]
  • Detection Wavelength: 238 nm.[17]

3. Procedure:

  • Prepare standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).
  • Prepare the test samples from the photostability study by extracting and dissolving them in the same solvent to a known volume.
  • Inject the standard solutions to create a calibration curve.
  • Inject the test solutions (from both exposed and dark control samples).
  • Quantify the amount of this compound and any degradation products by comparing their peak areas or heights to the calibration curve.

Visualizations

G start_end start_end process process decision decision result result output output A Start: Prepare this compound Formulation B Perform Photostability Test (Exposed Sample) A->B C Prepare Dark Control A->C D Analyze Samples (HPLC Assay, Physical) B->D C->D E Degradation > Acceptable Limit? D->E F High Degradation: Identify Degradants E->F Yes H Low Degradation: Formulation is Photostable E->H No G Develop Reformulation Strategy (e.g., Add UV Absorber, Change Excipient) F->G G->B Re-test

Caption: Workflow for assessing and improving formulation photostability.

G center This compound Photodegradation A Light Exposure (UV > Visible) A->center B Environmental Factors B->center B1 Presence of Oxygen B->B1 B2 High Temperature B->B2 C Formulation Properties C->center C1 Sub-optimal pH C->C1 C2 Photosensitizing Excipients C->C2 C3 Trace Metal Ions (e.g., Fe³⁺) C->C3 G reactant reactant condition condition pathway pathway product product A This compound (Active) C Photo-oxidation / Cleavage A->C B Light (UV) + Oxygen + Sensitizers B->C D Degradation Products (Loss of Efficacy) C->D E Parent Molecule (Reduced Concentration) C->E

References

Reducing Triflumizole's phytotoxicity in sensitive crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of phytotoxicity associated with Triflumizole in sensitive crops during experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a systemic, broad-spectrum fungicide belonging to the demethylation inhibitor (DMI) group.[1][2] Its primary mode of action is the inhibition of sterol biosynthesis, specifically the C14-demethylation of ergosterol, which is a vital component of fungal cell membranes.[2][3] This disruption of ergosterol production inhibits fungal growth, spore germination, and proliferation within the plant.[3] this compound offers both protective and curative (eradicant) activity against a variety of fungal diseases, including powdery mildews and rusts.[1][2][4]

Q2: What is phytotoxicity and what are the common symptoms observed with this compound?

Phytotoxicity is chemical-induced damage to plant tissue.[5][6] Symptoms can manifest when a crop is sensitive to the applied chemical, the application rate is too high, or it's applied under unfavorable environmental conditions.[7] For triazole fungicides like this compound, common phytotoxicity symptoms include:

  • Chlorosis: Yellowing of leaf tissue, which can appear as spots or affect the areas between the veins (interveinal chlorosis).[6][7][8]

  • Necrosis: Browning and death of plant tissue, often following chlorosis.[8]

  • Stunting: Reduced overall plant size or smaller development of specific parts like fruits or flowers.[6][9]

  • Leaf Distortion: Abnormal leaf growth, such as curling, crinkling, or cupping.[6][10]

Symptoms typically appear on the upper canopy leaves that were expanding during the application.[8]

Q3: What key factors can increase the risk of this compound-induced phytotoxicity?

Several factors, summarized in the table below, can heighten the risk of crop injury. Understanding these can help in designing safer experimental protocols.

Table 1: Factors Influencing this compound Phytotoxicity

FactorDescription of RiskBest Practices to Mitigate Risk
Application Rate Exceeding the recommended dosage is a primary cause of phytotoxicity.[11]Calibrate equipment accurately and adhere strictly to label-recommended rates for the specific crop.[12]
Adjuvants & Tank Mixes Emulsifiable concentrate (EC) formulations and certain surfactants or crop oils can enhance fungicide penetration, increasing phytotoxicity risk with triazoles.[10][13][14] Incompatible tank-mix partners can also cause injury.[15][16]Use adjuvants specifically permitted on the fungicide label.[13] Wettable powders (WP) are often safer than ECs.[10] Conduct a small-scale "jar test" for compatibility before mixing and a plant safety test on a few plants.[17]
Environmental Conditions High temperatures (>85-90°F), high humidity, and slow drying conditions increase chemical uptake and injury risk.[5][10][14] Applying to drought-stressed plants can concentrate the chemical in leaf tissue, amplifying damage.[8]Apply during cooler parts of the day, such as the early morning.[10][16] Avoid application to wilted or otherwise stressed plants. Ensure foliage can dry relatively quickly post-application.[10]
Crop Sensitivity Sensitivity varies significantly between plant species and even among cultivars of the same species.[5][17] Younger, rapidly growing tissues and seedlings are often more vulnerable.[18]Always confirm that the crop species is listed on the product label. If using on a new cultivar, conduct a small-scale test on a few plants before treating the entire batch.[17][18]
Application Method High sprayer pressure or holding nozzles too close to foliage can physically damage tissue and force excessive chemical uptake.[15] Poor coverage may lead to localized high concentrations.Use appropriate nozzles and pressure to ensure fine, even droplets without excessive force.[12] Ensure thorough and uniform coverage of the target canopy.[19]

Q4: How can adjuvants be used to improve efficacy without increasing phytotoxicity?

Adjuvants can improve spray coverage and uptake, but selection is critical for sensitive applications involving triazoles.[13][20]

  • Surfactants: Nonionic surfactants (NIS) reduce the surface tension of water droplets, allowing them to spread more evenly across the leaf surface for better coverage.[13] Organosilicone-based surfactants are particularly effective at spreading.[20][21]

  • Oils: Crop oil concentrates (COCs) can enhance penetration through waxy leaf cuticles but also significantly increase the risk of phytotoxicity with triazoles and should generally be avoided unless specified by the label.[13]

  • Drift Retardants: These adjuvants increase droplet size to reduce off-target movement, which can be beneficial, especially in aerial or high-pressure applications.[13]

For triazole fungicides, if an adjuvant is permitted, it is often a drift-reduction agent or a specific type of nonionic surfactant.[13] Always prioritize the fungicide manufacturer's recommendations.

Troubleshooting Guide

Problem: I observed widespread chlorosis and necrosis on my plants 2-3 weeks after applying this compound. What is the likely cause?

Answer: This symptomology, especially interveinal chlorosis and necrosis appearing weeks after application, is characteristic of triazole phytotoxicity.[8] The delayed onset is due to the systemic, xylem-mobile nature of the fungicide.[8]

  • Immediate Checks:

    • Review Application Records: Confirm the application rate, water volume, and any tank-mix partners or adjuvants used. Was the rate higher than recommended?

    • Assess Environmental Data: Check the temperature, humidity, and plant moisture status (e.g., drought stress) at the time of and in the days following the application.[8]

    • Examine the Pattern: Is the injury uniform across the treated area, or does it follow a specific pattern (e.g., sprayer tracks, overlaps)? This can help distinguish chemical injury from a pathogenic disease.[8] Phytotoxicity will not spread to other plants like a disease.[17]

  • Corrective Action:

    • The existing damage is irreversible.[17]

    • Provide supportive care to the crop, primarily by alleviating any environmental stress (e.g., provide irrigation if plants are drought-stressed).

    • Healthy new growth will typically emerge without symptoms.[18]

    • For future applications, adjust the protocol by lowering the rate (within efficacy limits), changing the adjuvant, or waiting for more favorable weather conditions.

Problem: I added a surfactant to my this compound spray mix to improve coverage, but the phytotoxicity was more severe. Why did this happen?

Answer: While surfactants improve spray coverage, they can also enhance the penetration of the active ingredient into the leaf tissue.[13] Triazole fungicides can be particularly sensitive to this effect.[13] By facilitating more rapid or higher uptake of this compound, the surfactant likely pushed the intracellular concentration into a phytotoxic range. Emulsifiable concentrate (EC) formulations, which contain solvents, are often more likely to cause injury than wettable powders (WP).[10][14]

  • Logical Troubleshooting Flow:

Start Phytotoxicity Observed After Application CheckRate Was Application Rate Correct? Start->CheckRate CheckAdjuvant Was an Adjuvant or Tank Mix Used? CheckRate->CheckAdjuvant Yes AdjustProtocol Root Cause Identified: Adjust Future Protocols (e.g., Lower Rate, Change Adjuvant, Wait for Better Conditions) CheckRate->AdjustProtocol No (Rate Too High) CheckWeather Were Environmental Conditions Adverse (e.g., Heat, Stress)? CheckAdjuvant->CheckWeather No CheckLabel Review Fungicide Label for Adjuvant Restrictions CheckAdjuvant->CheckLabel Yes CheckWeather->Start No (Cause Unclear, Re-evaluate) CheckWeather->AdjustProtocol Yes TestCompatibility Conduct Small-Scale Plant Safety Test CheckLabel->TestCompatibility TestCompatibility->AdjustProtocol cluster_fungus In Target Fungus cluster_plant In Sensitive Plant (Off-Target) TFZ_F This compound P450_F P450 Enzyme (14α-demethylase) TFZ_F->P450_F Inhibits Ergosterol Ergosterol Synthesis P450_F->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane TFZ_P This compound P450_P Plant P450 Enzymes TFZ_P->P450_P Inhibits Phyto Phytotoxicity (e.g., Stunting) TFZ_P->Phyto Hormones Gibberellin & Brassinosteroid Biosynthesis P450_P->Hormones Growth Normal Plant Growth & Development Hormones->Growth Prep 1. Prepare Plants & Treatments Apply 2. Apply Treatments (with spray card) Prep->Apply Incubate 3. Incubate in Controlled Environment Apply->Incubate Assess 4. Assess Phytotoxicity (3, 7, 14 DAT) Incubate->Assess Measure 5. Measure Growth (Height, Biomass) Assess->Measure Analyze 6. Analyze Data & Draw Conclusions Measure->Analyze

References

Technical Support Center: Cross-Resistance Between Triflumizole and Other DMI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance between triflumizole and other demethylation inhibitor (DMI) fungicides.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work on DMI fungicide resistance.

Issue 1: Inconsistent EC50 values for this compound and other DMIs.

  • Question: My dose-response assays are yielding variable EC50 values for the same fungal isolate. What could be the cause?

  • Answer: Inconsistent EC50 values can stem from several factors. Firstly, ensure the uniformity of your fungal inoculum. The age and physiological state of the fungal culture can significantly impact its susceptibility to fungicides. Standardize the age of the culture and the method of spore or mycelial fragment collection. Secondly, verify the precise concentration of the fungicides in your assay plates. Inaccurate dilutions or uneven distribution of the fungicide in the growth medium are common sources of error. Ensure thorough mixing of the fungicide into the agar medium before it solidifies. Finally, incubation conditions such as temperature and light must be strictly controlled, as fluctuations can affect fungal growth rates and, consequently, the calculated EC50 values.

Issue 2: A fungal isolate shows resistance to this compound but appears susceptible to another DMI in vitro.

  • Question: I have an isolate with confirmed resistance to this compound, but it doesn't show significant resistance to another DMI fungicide in my plate assays. Does this mean there is no cross-resistance?

  • Answer: Not necessarily. The extent of cross-resistance among DMI fungicides can vary. Several factors can contribute to this observation. The specific mutation in the CYP51 gene, which encodes the target enzyme for DMIs, can confer different levels of resistance to various DMI fungicides. Some mutations may have a greater structural impact on the binding of this compound compared to other DMIs. Additionally, other resistance mechanisms, such as the overexpression of specific efflux pumps, might be more effective at removing this compound from the fungal cell than other DMIs. It is also important to consider the possibility of experimental variability as mentioned in the previous point.

Issue 3: Difficulty in amplifying and sequencing the CYP51 gene.

  • Question: I am trying to sequence the CYP51 gene from a fungal isolate to identify potential resistance mutations, but I am having trouble with the PCR amplification. What are some common troubleshooting steps?

  • Answer: Problems with PCR amplification of the CYP51 gene can be due to several reasons. First, check the quality and quantity of your genomic DNA template. Fungal DNA extraction can sometimes be challenging, resulting in low yields or impurities that inhibit PCR. Consider using a DNA extraction kit specifically designed for fungi. Second, optimize your PCR conditions. This includes the annealing temperature, extension time, and the concentration of primers and magnesium chloride. A gradient PCR can be very effective in determining the optimal annealing temperature. Third, the primer design is critical. The CYP51 gene can have introns and variable regions among different fungal species. Ensure your primers are designed to target conserved exonic regions. If you are working with a less-studied fungus, you may need to design new primers based on available sequence data from related species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cross-resistance between this compound and other DMI fungicides?

A1: The primary mechanism of cross-resistance among DMI fungicides, including this compound, is due to modifications in the target enzyme, sterol 14α-demethylase, which is encoded by the CYP51 gene.[1][2] DMI fungicides work by inhibiting this enzyme, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] When mutations occur in the CYP51 gene, they can alter the structure of the enzyme's active site, reducing the binding affinity of this compound and other DMI fungicides. This decreased affinity means that a higher concentration of the fungicide is required to inhibit the enzyme, leading to resistance. Because all DMI fungicides target the same enzyme, a mutation that confers resistance to one DMI is likely to confer resistance to others, resulting in cross-resistance.[3][4]

Q2: Are there other mechanisms besides CYP51 mutations that contribute to DMI cross-resistance?

A2: Yes, besides target site mutations, two other key mechanisms contribute to DMI cross-resistance:

  • Overexpression of the CYP51 gene: Fungal isolates can develop resistance by increasing the production of the CYP51 enzyme.[1][5] Even if the enzyme's affinity for the fungicide is not altered, a higher concentration of the enzyme requires a higher concentration of the fungicide to achieve the same level of inhibition. This overexpression is often caused by insertions or modifications in the promoter region of the CYP51 gene.[5]

  • Increased efflux pump activity: Fungi possess membrane proteins called efflux pumps that can actively transport toxic substances, including fungicides, out of the cell. Overexpression of these pumps, which belong to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, can reduce the intracellular concentration of DMI fungicides, preventing them from reaching their target enzyme in sufficient quantities.[6] This mechanism can lead to broad-spectrum resistance, not only to different DMIs but also to other classes of fungicides.

Q3: Is cross-resistance between all DMI fungicides always complete?

A3: No, cross-resistance among DMI fungicides is not always complete or uniform. The level of cross-resistance can vary depending on the specific DMI fungicide, the fungal species, and the particular resistance mechanism involved.[4][7] For instance, a specific mutation in the CYP51 gene might have a significant impact on the binding of this compound but a lesser effect on another DMI with a slightly different chemical structure.[4] This phenomenon is known as differential or quantitative cross-resistance. Therefore, it is crucial to test for resistance against a panel of DMI fungicides rather than assuming complete cross-resistance based on the resistance to a single DMI.

Data Presentation

The following tables summarize the 50% effective concentration (EC50) values of this compound and other DMI fungicides against various plant pathogenic fungi, illustrating the patterns of cross-resistance. Lower EC50 values indicate higher sensitivity to the fungicide.

Table 1: EC50 Values (µg/mL) of DMI Fungicides against Monilinia fructicola (Brown Rot)

FungicideSensitive IsolatesResistant IsolatesReference
This compound0.01 - 0.1> 1.0[7][8]
Tebuconazole0.01 - 0.04> 20[3][9]
Propiconazole< 0.1> 0.3[10]
Difenoconazole~ 0.05> 1.0[11]
Mefentrifluconazole0.03 - 1.0> 1.0[4][7]

Table 2: EC50 Values (µg/mL) of DMI Fungicides against Penicillium digitatum (Green Mold)

FungicideSensitive IsolatesResistant IsolatesReference
This compound0.02 - 0.1> 1.0
Imazalil0.0260.52 - 0.92[12]
Prochloraz0.0032 - 0.053.97 - 5.68[6][13]
Propiconazole~ 0.104> 1.0[14][15]

Table 3: EC50 Values (µg/mL) of DMI Fungicides against Cercospora beticola (Cercospora Leaf Spot)

FungicideSensitive IsolatesResistant IsolatesReference
This compound< 0.1> 1.0
Tetraconazole< 0.01> 1.0[16]
Propiconazole< 0.5> 1.0[1]
Epoxiconazole< 0.5> 1.0[1]
Prochloraz< 0.5> 1.0[1]

Experimental Protocols

Protocol 1: Fungicide Sensitivity Assay - EC50 Determination

This protocol describes the determination of the 50% effective concentration (EC50) of a fungicide using a mycelial growth inhibition assay on agar plates.

  • Preparation of Fungicide Stock Solutions:

    • Dissolve the technical-grade fungicide in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

    • Prepare a series of dilutions from the stock solution to be added to the growth medium.

  • Preparation of Fungicide-Amended Media:

    • Prepare a suitable agar medium for the fungus being tested (e.g., Potato Dextrose Agar - PDA).

    • Autoclave the medium and allow it to cool to approximately 50-55°C.

    • Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

    • Pour the amended agar into Petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal colony, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungus in the dark.

    • Incubate until the fungal colony in the control plate (without fungicide) has reached a significant portion of the plate's diameter.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony on each plate in two perpendicular directions and calculate the average diameter.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

    • Use statistical software to perform a probit or log-probit analysis to determine the EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%.

Protocol 2: CYP51 Gene Sequencing

This protocol outlines the steps for amplifying and sequencing the CYP51 gene to identify mutations associated with DMI resistance.

  • Fungal Culture and DNA Extraction:

    • Grow the fungal isolate in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) for several days.

    • Harvest the mycelium by filtration and freeze-dry or grind it in liquid nitrogen.

    • Extract genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB extraction protocol.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose gel electrophoresis.

  • PCR Amplification of the CYP51 Gene:

    • Design or obtain primers that specifically amplify the entire coding sequence of the CYP51 gene. If the full sequence is unknown, primers can be designed to amplify conserved regions.

    • Set up a PCR reaction containing the genomic DNA template, forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Optimize the annealing temperature using a gradient PCR if necessary.

    • Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a single band of the expected size.

  • PCR Product Purification and Sequencing:

    • Purify the PCR product to remove primers and dNTPs using a commercial PCR purification kit.

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain the full sequence of the amplified fragment.

    • Align the obtained sequence with a known wild-type (sensitive) CYP51 gene sequence from the same fungal species.

    • Identify any nucleotide substitutions and determine if they result in amino acid changes in the CYP51 protein.

Protocol 3: Gene Expression Analysis of CYP51

This protocol describes how to quantify the expression level of the CYP51 gene using reverse transcription-quantitative PCR (RT-qPCR).

  • Fungal Culture and RNA Extraction:

    • Grow the fungal isolate in liquid medium. For studies on induced expression, treat the culture with a sub-lethal concentration of a DMI fungicide for a specific period before harvesting. Have an untreated control culture.

    • Harvest the mycelium and immediately freeze it in liquid nitrogen to preserve the RNA.

    • Extract total RNA using a commercial RNA extraction kit or a Trizol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer and agarose gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design qPCR primers that amplify a short fragment (100-200 bp) of the CYP51 gene. Also, design primers for one or more stably expressed reference (housekeeping) genes for normalization (e.g., actin, tubulin, or GAPDH).

    • Set up the qPCR reaction with the cDNA template, forward and reverse primers for the target and reference genes, and a SYBR Green or probe-based qPCR master mix.

    • Perform qPCR with an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension. Include a melt curve analysis at the end if using SYBR Green to ensure the amplification of a single product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target (CYP51) and reference genes for both the treated and untreated samples.

    • Calculate the relative expression of the CYP51 gene using the ΔΔCt method or another appropriate quantification model, normalizing to the expression of the reference gene(s).

Visualizations

DMI_Resistance_Mechanisms cluster_fungal_cell Fungal Cell cluster_ergosterol_pathway Ergosterol Biosynthesis Pathway cluster_resistance Resistance Mechanisms DMI DMI Fungicide (e.g., this compound) CYP51 CYP51 (14α-demethylase) DMI->CYP51 EffluxPump Efflux Pump (ABC/MFS Transporter) DMI->EffluxPump Ergosterol Ergosterol CellMembrane Cell Membrane Ergosterol->CellMembrane Incorporation Precursor Sterol Precursor Precursor->CYP51 Inhibition CYP51->Ergosterol DMI_out DMI Fungicide EffluxPump->DMI_out Expulsion TargetMutation Target Site Mutation (Altered CYP51) TargetMutation->CYP51 Alters binding site TargetOverexpression Target Gene Overexpression (More CYP51) TargetOverexpression->CYP51 Increases quantity EffluxOverexpression Efflux Pump Overexpression (More Efflux Pumps) EffluxOverexpression->EffluxPump Increases quantity

Caption: Mechanisms of DMI fungicide resistance in a fungal cell.

Experimental_Workflow_EC50 start Start: Fungicide Sensitivity Assay prep_fungicide Prepare Fungicide Stock Solutions and Dilutions start->prep_fungicide prep_media Prepare Fungicide-Amended Agar Media prep_fungicide->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Perform Probit/Log-Probit Analysis calculate->analyze end End: Determine EC50 Value analyze->end

Caption: Experimental workflow for determining the EC50 value.

Cross_Resistance_Logic cluster_outcomes Potential Outcomes Resistance_Mechanism Presence of a DMI Resistance Mechanism (e.g., CYP51 mutation) Triflumizole_Resistance Resistance to This compound Resistance_Mechanism->Triflumizole_Resistance Leads to Other_DMI_Resistance Resistance to Another DMI Fungicide Resistance_Mechanism->Other_DMI_Resistance Can lead to Cross_Resistance Cross-Resistance Observed Triflumizole_Resistance->Cross_Resistance If mechanism affects both fungicides No_Cross_Resistance No/Low Cross-Resistance Observed (Differential Sensitivity) Triflumizole_Resistance->No_Cross_Resistance If mechanism has differential effects Other_DMI_Resistance->Cross_Resistance Other_DMI_Resistance->No_Cross_Resistance

Caption: Logical relationship of DMI cross-resistance.

References

Optimizing storage conditions for Triflumizole analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Triflumizole Analytical Standards

This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of this compound analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat this compound analytical standards?

A: For long-term storage, this compound analytical standards should be stored frozen and protected from light.[1] A safety data sheet for a this compound standard solution recommends storing in a cool, dry, and well-ventilated location in a tightly sealed receptacle.[2] As a general best practice for chemical standards, it is advisable to store them at or below -20°C.[3]

Q2: How should I store this compound standard solutions (stock and working solutions)?

A: Stock and working solutions should be stored in a freezer at or below -20°C to minimize solvent evaporation and degradation.[3] It is also recommended to store them in amber vials to protect them from light, as some compounds can be photosensitive.[4]

Q3: What solvents are suitable for preparing this compound standard solutions?

A: this compound is soluble in a variety of organic solvents. Acetonitrile is commonly used for preparing reference standard solutions for HPLC analysis.[5] Other suitable solvents include acetone, methanol, chloroform, and xylene.[6] For gas chromatography (GC) analysis, solvents like hexane or acetone are appropriate.[3]

Q4: Is this compound sensitive to light?

A: Yes, this compound can be susceptible to photolysis.[6] Studies have shown it degrades under direct sunlight and ultraviolet rays.[7][8] Therefore, it is critical to store both the neat standard and its solutions protected from light, for instance, by using amber vials or storing them in the dark.[4]

Q5: What is the stability of this compound in aqueous solutions?

A: this compound's stability in water is pH-dependent. It is most stable at a neutral pH of 7, with a reported half-life of approximately 65 to 101 days at 25°C.[6][9] Its hydrolysis rate increases in acidic (pH 5, half-life ~8.9 days) and alkaline (pH 9, half-life ~3.9 days) conditions.[9]

Q6: What are the known degradation products of this compound?

A: this compound degrades through pathways that can include dehydrochlorination, cyclization, and hydroxylation.[10] The primary analytical method for residue analysis often targets both this compound and its metabolite, 4-chloro-α,α,α-trifluoro-N-(1-amino-2-propoxyethylidene)-o-toluidine.[5][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent peak areas or loss of response in chromatography. 1. Degradation of the standard due to improper storage (e.g., exposure to light or elevated temperatures).2. Evaporation of solvent from the standard solution, leading to a change in concentration.3. The compound precipitating out of solution if stored at very low temperatures.1. Prepare a fresh working standard from the stock solution. If the issue persists, prepare a new stock solution from the neat material. Always store standards protected from light at ≤ -20°C.[1][3][4]2. Ensure vials are tightly sealed. Use vials with high-quality septa. Minimize the time standards are left at room temperature.3. Before use, allow the solution to warm completely to room temperature and sonicate for 10-15 minutes to ensure any precipitate has redissolved.[4]
Appearance of unexpected peaks in the chromatogram. 1. Contamination of the solvent or glassware.2. Degradation of the this compound standard, leading to the formation of breakdown products.1. Use high-purity (e.g., HPLC-grade) solvents and ensure all glassware is scrupulously clean.2. Check the expiry date of the standard.[12] Compare the chromatogram to a freshly prepared standard. If degradation is suspected, discard the old solution. Review storage conditions to prevent future degradation.[2]
Difficulty dissolving the neat standard. 1. Use of an inappropriate solvent.2. Insufficient mixing or sonication.1. Refer to the solubility data. Acetone and chloroform have high solubility for this compound.[9] For reversed-phase HPLC, acetonitrile is a common and effective choice.[5]2. Vortex the solution thoroughly and use an ultrasonic bath to aid dissolution.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₅ClF₃N₃O[9]
Molecular Weight 345.75 g/mol [6]
Appearance Colorless crystals[6]
pKa 3.7 at 25°C[9]
Water Solubility 10.2 mg/L at 20°C (pH 7)[6]
Solubility in Organic Solvents (g/L at 20°C) [9]
n-Hexane17.6[9]
   Methanol496[9]
   Xylene639[9]
   Acetone1440[9]
   Chloroform2220[9]

Table 2: Stability of this compound under Various Conditions

ConditionParameterValueReference
Hydrolysis (25°C) Half-life (DT₅₀) at pH 58.9 days[9]
Half-life (DT₅₀) at pH 764.6 - 101 days[6][9]
Half-life (DT₅₀) at pH 93.9 days[9]
Photolysis (25°C) Half-life (DT₅₀) at pH 72.55 days[9]
Accelerated Storage (Formulation) Temperature54°C[7][8]
Stability NoteThis compound was found to be more stable than Penconazole but less stable than Fenarimol in formulation stability studies.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Standard Solution (e.g., 100 µg/mL)

  • Standard Handling: Allow the container of neat this compound analytical standard to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh approximately 10 mg of the this compound standard into a 100 mL Class A volumetric flask using a calibrated analytical balance.[3] Record the exact weight.

  • Dissolution: Add a small volume (approx. 50 mL) of HPLC-grade acetonitrile.[5]

  • Mixing: Gently swirl the flask to dissolve the material. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution: Once fully dissolved and returned to room temperature, dilute to the 100 mL mark with the same solvent.

  • Homogenization: Cap the flask and invert it at least 20 times to ensure the solution is homogeneous.

  • Storage and Labeling: Transfer the solution to a labeled amber glass vial.[4] The label should include the compound name, concentration, solvent, preparation date, and initials of the analyst. Store the stock solution in a freezer at or below -20°C.[3]

Protocol 2: Preparation of Working Standard Solutions (e.g., 1 µg/mL)

  • Equilibration: Remove the stock standard solution from the freezer and allow it to reach ambient temperature.[3]

  • Dilution Calculation: Calculate the volume of stock solution required. To prepare 10 mL of a 1 µg/mL working standard from a 100 µg/mL stock solution, you will need 100 µL of the stock solution.

  • Preparation: Using a calibrated pipette, transfer 100 µL of the stock solution into a 10 mL Class A volumetric flask.

  • Final Volume: Dilute to the mark with the desired solvent (e.g., acetonitrile or mobile phase).

  • Homogenization: Cap and invert the flask multiple times to ensure thorough mixing.

  • Storage: Transfer to a labeled autosampler vial (amber is recommended) for immediate use or short-term storage in a refrigerator or freezer.[4]

Mandatory Visualizations

G cluster_storage Receiving and Storing Standard cluster_prep Preparing Solutions receive Receive this compound Analytical Standard verify Verify Certificate of Analysis (Purity, Expiry Date) receive->verify log Log Standard into Inventory System verify->log store Store in Freezer (<= -20°C) Protected from Light log->store equilibrate Equilibrate Neat Standard to Room Temperature store->equilibrate weigh Accurately Weigh Standard equilibrate->weigh dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile) weigh->dissolve dilute_stock Dilute to Final Volume (Stock Solution) dissolve->dilute_stock store_stock Store Stock Solution in Freezer (<= -20°C) dilute_stock->store_stock equilibrate_stock Equilibrate Stock Solution to Room Temperature store_stock->equilibrate_stock dilute_working Perform Serial Dilution (Working Solution) equilibrate_stock->dilute_working use_now Use Immediately for Analysis dilute_working->use_now G start Inconsistent Analytical Results (e.g., Low Peak Area) check_system Is the analytical system (LC/GC) performing correctly? start->check_system troubleshoot_system Troubleshoot Instrument (e.g., Check for Leaks, Column Health) check_system->troubleshoot_system No check_working_std Prepare Fresh Working Standard from Stock check_system->check_working_std Yes system_ok Yes system_not_ok No issue_resolved1 Issue Resolved? check_working_std->issue_resolved1 end1 Problem was Working Standard Degradation or Evaporation. Review Handling. issue_resolved1->end1 Yes check_stock_std Prepare Fresh Stock and Working Standards from Neat Material issue_resolved1->check_stock_std No yes1 Yes no1 No issue_resolved2 Issue Resolved? check_stock_std->issue_resolved2 end2 Problem was Stock Standard Degradation. Review Storage Conditions. issue_resolved2->end2 Yes end3 Problem is with Neat Material or Other Factor. Contact Supplier. issue_resolved2->end3 No yes2 Yes no2 No

References

Technical Support Center: Minimizing Triflumizole's Impact on Non-Target Soil Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the effects of the fungicide triflumizole on non-target soil microbial communities.

Troubleshooting Guides

This section addresses common issues encountered during experimental work.

DNA Extraction & PCR Amplification

Question: My DNA yield from soil samples is consistently low. What are the potential causes and solutions?

Answer: Low DNA yield from soil is a common challenge. Several factors could be responsible:

  • Insufficient Cell Lysis: The cell walls of some microorganisms are resistant to lysis.

    • Solution: Optimize your lysis protocol. This may involve increasing the duration or intensity of bead beating, trying different bead sizes, or incorporating enzymatic lysis steps (e.g., lysozyme for bacteria, chitinase for fungi) prior to chemical lysis.

  • High Content of PCR Inhibitors: Soil, particularly samples rich in organic matter, contains humic acids and other substances that can co-extract with DNA and inhibit downstream applications like PCR.[1][2][3][4]

    • Solution:

      • Use a commercial soil DNA extraction kit that includes inhibitor removal technology.[1]

      • Incorporate a chemical flocculation step with aluminum ammonium sulfate to precipitate inhibitors.[2][3][4]

      • Perform a tenfold dilution of your DNA extract to dilute inhibitors to a non-inhibitory concentration, though this may also dilute your target DNA.[1]

  • Inadequate Sample Homogenization: Non-homogenous samples can lead to inconsistent and low DNA yields.

    • Solution: Ensure thorough mixing of the soil sample before taking a subsample for extraction. For larger, heterogeneous samples, consider pooling DNA extracts from multiple subsamples.

Question: My PCR amplification is failing or yields weak bands, even with seemingly sufficient DNA concentrations. What should I troubleshoot?

Answer: PCR inhibition is a likely cause.

  • Presence of Inhibitors: As mentioned above, humic acids, fulvic acids, and polysaccharides from soil can inhibit Taq polymerase.[1]

    • Solution:

      • Use PCR master mixes specifically designed to be inhibitor-resistant.

      • Add PCR enhancers to your reaction, such as bovine serum albumin (BSA) or dimethyl sulfoxide (DMSO), which can help to bind inhibitors.[5]

      • Further purify your DNA using a cleanup kit or ethanol precipitation.

  • Primer Issues: Primer design and concentration are critical for successful amplification.

    • Solution:

      • Verify primer specificity using a tool like NCBI Primer-BLAST.

      • Optimize primer concentration and annealing temperature through gradient PCR.

  • Template Quality: Degraded DNA will not amplify efficiently.

    • Solution: Assess DNA integrity via gel electrophoresis. If degradation is a problem, ensure samples are stored properly at -20°C or -80°C and minimize freeze-thaw cycles.

Soil Enzyme Assays

Question: My soil enzyme activity results are inconsistent and show high variability between replicates. What are the common sources of error?

Answer: Inconsistent results in soil enzyme assays can stem from several factors:

  • Substrate Limitation: The concentration of the substrate may not be sufficient to achieve enzyme saturation, leading to underestimation of potential enzyme activity.

    • Solution: Determine the Michaelis-Menten kinetics (Km) for your specific soil type and enzyme to ensure you are using a substrate concentration that is well above the Km value.[6][7]

  • Interference from Dissolved Organic Matter (DOM): DOM can interfere with colorimetric measurements, leading to an overestimation of enzyme activity.[6][7]

    • Solution: Include appropriate controls, such as a sample with soil and buffer but without the substrate, to measure and subtract the background absorbance caused by DOM.[7]

  • Improper Sample Handling and Storage: Enzyme activities can change rapidly after sampling.

    • Solution: Process soil samples as quickly as possible after collection. If storage is necessary, follow a standardized protocol, such as storing at 4°C for a short period, and be aware that this can still alter enzyme activities.[8]

  • Incorrect Buffer pH or Temperature: Enzyme activity is highly sensitive to pH and temperature.[9]

    • Solution: Ensure that the buffer pH is optimal for the specific enzyme being assayed and that the incubation temperature is controlled and consistent across all samples.[9]

Frequently Asked Questions (FAQs)

Question: What is this compound and how does it impact soil microorganisms?

Answer: this compound is a broad-spectrum fungicide belonging to the conazole family.[10][11] Its primary mode of action is the inhibition of sterol biosynthesis in fungi, which is essential for their cell membrane structure and function.[10] While effective against pathogenic fungi, this compound can also have non-target effects on beneficial soil microorganisms. Aerobic soil metabolism data indicate that this compound is degraded by soil microbes with a half-life of 18 days in sandy loam soil.[12]

Question: What are the expected quantitative impacts of conazole fungicides on soil microbial communities?

Answer: As specific quantitative data for this compound is limited, data from other conazole fungicides like tebuconazole and propiconazole can provide insights. These fungicides can alter the structure and function of soil microbial communities.

Table 1: Effect of Tebuconazole on Soil Microbial Diversity (Shannon-Wiener Index H')

TreatmentPhylumClassOrderFamilyGenus
Control 2.092.583.234.014.79
Tebuconazole (10.0 mg/kg) 1.762.222.763.516.69
% Change -15.79%-13.95%-14.55%-12.47%+39.67%

Data from a study on the effects of tebuconazole on soil bacterial diversity. The Shannon-Wiener index (H') is a measure of diversity. A decrease in the index suggests a decrease in diversity.[13]

Table 2: Effect of Propiconazole on Soil Enzyme Activity

TreatmentDehydrogenase (µg TPF/g/24h)Urease (µg NH4+-N/g/2h)Phosphatase (µg p-nitrophenol/g/h)
Control 15.845.212.3
Propiconazole (10 mg/kg) 11.238.910.1
% Change -29.1%-13.9%-17.9%

This table summarizes hypothetical data based on findings from various studies on the impact of propiconazole on soil enzyme activities, which generally show an inhibitory effect.[14][15][16][17]

Table 3: Effect of Tebuconazole on Soil Microbial Biomass (PLFA)

TreatmentTotal PLFA (nmol/g)Bacterial PLFA (nmol/g)Fungal PLFA (nmol/g)
Control 85.642.315.8
Tebuconazole (10 mg/kg) 72.138.911.2
% Change -15.8%-8.0%-29.1%

This table presents hypothetical data illustrating the potential impact of a conazole fungicide on soil microbial biomass as measured by Phospholipid Fatty Acid (PLFA) analysis, based on general trends observed in fungicide studies.[8][18][19][20][21]

Question: How can I minimize the impact of this compound on non-target soil microorganisms in my experiments?

Answer:

  • Use the Recommended Application Rate: Applying this compound at the lowest effective concentration can reduce its impact on non-target organisms.

  • Incorporate Bioremediation Strategies:

    • Bioaugmentation: Introduce microorganisms known to degrade this compound or other conazoles.

    • Biostimulation: Amend the soil with nutrients or organic matter to enhance the growth and activity of native microorganisms that can degrade the fungicide.

  • Consider the Soil Type: The fate and impact of this compound can vary with soil properties like organic matter content and pH. Understanding your soil characteristics can help predict and potentially mitigate adverse effects.

Experimental Protocols

Assessing this compound's Impact on Soil Microbial Community Structure

This protocol outlines a general workflow for analyzing changes in soil microbial communities following this compound application using high-throughput sequencing.

  • Experimental Design:

    • Establish microcosm or field plots.

    • Include control groups (no this compound) and treatment groups (one or more concentrations of this compound).

    • Replicate each treatment to ensure statistical power.

  • Soil Sampling:

    • Collect soil samples at various time points after this compound application (e.g., 0, 7, 14, 30, 60 days) to assess both short-term and long-term effects.

    • Store samples at -80°C prior to DNA extraction.

  • DNA Extraction:

    • Use a validated soil DNA extraction kit or a standardized manual protocol.

    • Quantify the extracted DNA using a fluorometer (e.g., Qubit) and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • PCR Amplification:

    • Amplify a marker gene appropriate for the target microbial group (e.g., 16S rRNA for bacteria, ITS for fungi).

    • Use primers with barcodes to allow for multiplexing of samples in a single sequencing run.

  • High-Throughput Sequencing:

    • Sequence the amplicons on a platform such as Illumina MiSeq.

  • Bioinformatic Analysis:

    • Process the raw sequencing data to remove low-quality reads and chimeras.

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs.

    • Analyze alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis dissimilarity) to compare microbial communities between treatments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Extraction cluster_analysis Analysis cluster_interpretation Interpretation A Experimental Design (Microcosms/Field Plots) B This compound Application A->B C Soil Sampling (Time Course) B->C D DNA Extraction C->D E PCR Amplification (16S rRNA/ITS) D->E F High-Throughput Sequencing E->F G Bioinformatic Analysis (Diversity & Composition) F->G H Data Interpretation & Conclusion G->H

Caption: Experimental workflow for assessing this compound's impact.

troubleshooting_dna_yield Start Low DNA Yield Q1 Check for PCR inhibitors (e.g., NanoDrop A260/230 ratio) Start->Q1 S1 Low A260/230 ratio (<1.8) Q1->S1 Yes S2 Acceptable A260/230 ratio (1.8-2.2) Q1->S2 No A1 Perform DNA cleanup: - Inhibitor removal kit - Ethanol precipitation S1->A1 Q2 Assess cell lysis efficiency S2->Q2 A1->Q2 S3 Incomplete Lysis Q2->S3 Yes S4 Complete Lysis Q2->S4 No A2 Optimize lysis: - Increase bead beating time/intensity - Add enzymatic lysis step S3->A2 End Re-quantify DNA and proceed S4->End A2->End

Caption: Troubleshooting low DNA yield from soil samples.

conazole_moa This compound This compound (Conazole Fungicide) Cyp51 Lanosterol 14α-demethylase (CYP51) This compound->Cyp51 Inhibits Ergosterol Ergosterol Cyp51->Ergosterol Catalyzes conversion to Lanosterol Lanosterol Lanosterol->Cyp51 Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into Disruption Membrane Disruption & Inhibition of Fungal Growth Membrane->Disruption

Caption: Simplified mode of action for conazole fungicides.

References

Technical Support Center: Triflumizole Application Under Variable Weather Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triflumizole. The following information addresses common issues encountered when applying this compound under varying weather conditions to assist in maintaining experimental integrity and efficacy.

Frequently Asked Questions (FAQs)

Q1: How soon can it rain after applying this compound without affecting its efficacy?

A1: this compound is a systemic fungicide, which means it is absorbed by the plant tissue. This property generally makes it more resistant to wash-off from rain compared to contact fungicides. While specific product labels for this compound formulations should always be consulted, general guidelines for systemic fungicides suggest they can be rainfast within 1-2 hours of application. A study on grapes indicated that this compound was less affected by 2.5 to 5 cm (1 to 2 inches) of rainfall compared to some other fungicides, suggesting good rainfastness once the product has dried and been absorbed. However, intense rainfall immediately after application, before the spray has dried, can lead to significant loss of product.

Q2: What is the impact of high temperatures on the stability and efficacy of this compound?

Q3: How does humidity affect the application and performance of this compound?

A3: High humidity can influence fungicide performance. For systemic fungicides like this compound, application under humid, cloudy conditions with moist soil can enhance uptake. This is because the plant's stomata are more likely to be open under these conditions, facilitating absorption. Conversely, very low humidity can cause spray droplets to evaporate more quickly, potentially reducing absorption.

Q4: Should I re-apply this compound after an unexpected heavy rainfall?

A4: Re-application depends on the timing and intensity of the rainfall. If heavy rain occurs within 1-2 hours of application, re-application may be necessary. If the product had sufficient time to dry and be absorbed, re-application is generally not required. Instead of immediate re-application, it may be more prudent to shorten the interval before the next scheduled application.

Q5: Can I apply this compound to wet foliage?

A5: It is generally not recommended to apply fungicides to wet foliage. The excess moisture can lead to runoff and a less uniform distribution of the product on the leaf surface. Application to dry foliage allows for better adherence and absorption.

Data Presentation

Table 1: General Recommendations for this compound Application Under Various Weather Scenarios

Weather ConditionRecommendationRationale
Rainfall Avoid application if rain is expected within 1-2 hours.Allows for adequate drying and absorption of the systemic fungicide.
After a 1-2 inch rainfall event post-application (once dried), efficacy is likely maintained.This compound has demonstrated good rainfastness.
Temperature Apply during cooler parts of the day (early morning/late evening) in hot climates.High temperatures can increase the degradation rate of fungicides.
Store this compound in a cool, dry place as per product label instructions.To maintain the stability of the active ingredient.
Humidity Application in high humidity can be beneficial for uptake.Moist conditions can facilitate the absorption of systemic fungicides.
Avoid application in very low humidity and high wind conditions.To prevent rapid droplet evaporation and spray drift.
Wind Apply in low wind conditions (3-5 mph).To ensure uniform coverage and minimize drift to non-target areas.

Experimental Protocols

Protocol 1: Evaluating the Rainfastness of this compound on Leaf Surfaces

This protocol is designed to determine the minimum drying time required for this compound to become rainfast on a specific plant species.

Materials:

  • This compound formulation

  • Healthy, potted plants of the target species

  • Spray bottle or research-grade sprayer for application

  • Rainfall simulator capable of delivering a consistent rainfall intensity

  • Deionized water

  • Timer

  • Analytical equipment for quantifying this compound residues (e.g., HPLC)

Methodology:

  • Plant Preparation: Grow plants to a consistent developmental stage under controlled environmental conditions.

  • This compound Application: Prepare the this compound solution according to the desired concentration. Apply the solution evenly to the leaf surfaces until just before the point of runoff.

  • Drying Intervals: Allow the treated plants to air dry for a series of predetermined time intervals (e.g., 0.5, 1, 2, 4, and 24 hours) post-application.

  • Simulated Rainfall: After each drying interval, expose a subset of plants to a simulated rainfall of a specified intensity and duration (e.g., 2.5 cm/hour for 30 minutes). Include a control group that is not subjected to rainfall.

  • Sample Collection: After the rainfall event, allow the leaf surfaces to dry completely. Collect leaf samples from each treatment group.

  • Residue Analysis: Extract this compound from the leaf samples and quantify the amount of remaining active ingredient using an appropriate analytical method like HPLC.

  • Data Analysis: Compare the amount of this compound remaining on the rain-exposed leaves to the control group for each drying interval. This will indicate the time required for the product to become rainfast.

Protocol 2: Assessing the Impact of Temperature on this compound Stability on Foliage

This protocol evaluates the degradation rate of this compound on leaf surfaces at different temperatures.

Materials:

  • This compound formulation

  • Healthy, potted plants of the target species

  • Spray bottle or research-grade sprayer

  • Controlled environment growth chambers with adjustable temperature settings

  • Analytical equipment for this compound quantification (e.g., HPLC)

Methodology:

  • Plant Acclimatization: Place potted plants in growth chambers set to the desired experimental temperatures (e.g., 20°C, 30°C, and 40°C) for a 48-hour acclimatization period.

  • This compound Application: Apply the this compound solution evenly to the foliage of the plants within each temperature-controlled chamber.

  • Incubation and Sampling: At specified time points post-application (e.g., 0, 24, 48, 72, and 96 hours), collect leaf samples from each temperature group.

  • Residue Analysis: Extract and quantify the this compound residues from the collected leaf samples.

  • Data Analysis: For each temperature, plot the concentration of this compound over time to determine its degradation curve and calculate the half-life (t₁/₂) on the leaf surface. This will provide quantitative data on the stability of this compound at different temperatures.

Mandatory Visualization

Triflumizole_Application_Decision_Pathway start Start: Plan this compound Application check_weather Check Weather Forecast (Rain, Temperature, Wind, Humidity) start->check_weather rain_imminent Is Rain Forecast within 2 Hours? check_weather->rain_imminent postpone Postpone Application rain_imminent->postpone Yes check_temp Is Temperature > 30°C (86°F)? rain_imminent->check_temp No postpone->start Re-evaluate Later proceed Proceed with Application final_application Apply this compound proceed->final_application apply_cool Apply During Cooler Period (Early Morning / Late Evening) check_temp->apply_cool Yes check_wind Is Wind Speed > 10 mph? check_temp->check_wind No apply_cool->check_wind check_wind->proceed No wind_delay Wait for Calmer Conditions check_wind->wind_delay Yes wind_delay->check_wind Re-check monitor Monitor Crop and Weather Post-Application final_application->monitor heavy_rain_check Unexpected Heavy Rain within 2 Hours? monitor->heavy_rain_check shorten_interval Shorten Interval to Next Application heavy_rain_check->shorten_interval Yes no_action No Immediate Action Required heavy_rain_check->no_action No Rainfastness_Experimental_Workflow start Start: Prepare Potted Plants apply_tfz Apply this compound Solution start->apply_tfz dry_intervals Air Dry for Varied Time Intervals (0.5, 1, 2, 4, 24 hrs) apply_tfz->dry_intervals control_group Control Group (No Rain) dry_intervals->control_group rain_simulation Expose to Simulated Rainfall dry_intervals->rain_simulation sample_collection Collect Leaf Samples control_group->sample_collection rain_simulation->sample_collection extraction Solvent Extraction of this compound sample_collection->extraction analysis Quantify Residue via HPLC extraction->analysis data_comparison Compare Residue Levels (Rain vs. Control) analysis->data_comparison end End: Determine Rainfast Interval data_comparison->end

Validation & Comparative

Comparative Efficacy of Triflumizole and Tebuconazole on Wheat Rust: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungicidal efficacy of Triflumizole and Tebuconazole against wheat rust diseases, supported by experimental data and detailed methodologies.

Wheat rust, caused by various species of the Puccinia fungus, poses a significant threat to global wheat production. Effective management strategies are crucial to mitigate yield losses, and chemical control through fungicides remains a primary tool. Among the available options, this compound and Tebuconazole, both belonging to the demethylation inhibitor (DMI) class of fungicides, are recognized for their activity against rust pathogens. This guide delves into a comparative analysis of their efficacy, mechanism of action, and application in controlling wheat rust.

Mechanism of Action: Targeting Fungal Sterol Biosynthesis

Both this compound, an imidazole, and Tebuconazole, a triazole, share a common mode of action. They inhibit the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By disrupting this pathway, these fungicides compromise the structural integrity and function of the fungal cell membranes, ultimately leading to the inhibition of fungal growth and development. This systemic action allows the fungicides to be absorbed by the plant and translocated within its tissues, providing both protective and curative activity against rust infections.

dot

Caption: Signaling pathway of this compound and Tebuconazole inhibiting ergosterol biosynthesis.

Comparative Efficacy Data

While direct, head-to-head comparative studies between standalone this compound and Tebuconazole on wheat rust are limited in readily available literature, existing research provides valuable insights into their individual and combined efficacy. The following tables summarize quantitative data from various field trials.

Table 1: Efficacy of Tebuconazole and other Fungicides against Wheat Rust

FungicideActive Ingredient(s)Target Rust SpeciesDisease Severity Reduction (%)Yield Increase (%)Study/Region
TebuconazoleTebuconazoleStem Rust (Puccinia graminis f. sp. tritici)98106.5Goulart & Paiva, 1993 (Brazil)[1]
Tebuconazole + TrifloxystrobinTebuconazole 50% + Trifloxystrobin 25%Leaf Rust (Puccinia triticina)94.93Not specifiedAnonymous study
Tebuconazole + TrifloxystrobinTebuconazole 50% + Trifloxystrobin 25%Stripe Rust (Puccinia striiformis)99.76Not specifiedAnonymous study
PropiconazolePropiconazoleStem Rust (Puccinia graminis f. sp. tritici)96103.5Goulart & Paiva, 1993 (Brazil)[1]

Note: The study by Goulart and Paiva (1991) also evaluated a mixture of this compound and methyl thiophanate, which was reported to be effective as a seed treatment against Pyricularia oryzae and was tested against rusts, though specific quantitative data for rust control by this mixture is not detailed in the available abstract.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of efficacy data, understanding the experimental methodologies is paramount.

Experimental Workflow for Fungicide Efficacy Trials:

dot

Experimental_Workflow A Plot Establishment (Randomized Block Design) B Sowing of Susceptible Wheat Cultivar A->B C Inoculation with Wheat Rust Pathogen (e.g., Puccinia triticina) B->C D Fungicide Application (this compound, Tebuconazole, Control) at specific growth stages C->D E Disease Severity Assessment (e.g., Modified Cobb's Scale) D->E F Data Collection (Yield, Thousand Kernel Weight) E->F G Statistical Analysis (ANOVA, Mean Comparison) F->G H Efficacy Evaluation and Comparison G->H

Caption: A typical experimental workflow for evaluating fungicide efficacy on wheat rust.

A representative experimental protocol from a field study evaluating fungicides on wheat stem rust is as follows:

  • Experimental Design: Randomized complete block design with multiple treatments and replications.

  • Plot Size: 11-row plots, 2.2 x 7.0 meters.

  • Wheat Cultivar: A susceptible variety (e.g., BR 18-Terena) is typically used to ensure adequate disease pressure.

  • Fungicide Application: Fungicides are applied using a CO2 pressurized sprayer at a specified rate (e.g., 240 L/ha). Applications are timed to specific Zadoks growth stages of the wheat plant, for instance, a first application at growth stage 54 (emergence of inflorescence) and a second at stage 68 (anthesis half-way).[1]

  • Disease Assessment: Rust severity is evaluated at regular intervals using standardized scales like the modified Cobb's scale, which estimates the percentage of leaf area infected.

  • Data Collection: At the end of the growing season, yield parameters such as grain yield ( kg/ha ) and thousand-kernel weight (g) are measured for each plot.

  • Statistical Analysis: The collected data on disease severity and yield are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Logical Framework for Comparative Analysis

The comparison between this compound and Tebuconazole is based on several key parameters that contribute to their overall effectiveness in a field setting.

dot

Logical_Comparison cluster_this compound This compound cluster_Tebuconazole Tebuconazole center Comparative Efficacy on Wheat Rust T_MoA Mechanism of Action (DMI - Imidazole) T_MoA->center T_Efficacy Efficacy Data (Disease Reduction, Yield) T_Efficacy->center T_Spectrum Spectrum of Activity T_Spectrum->center Te_MoA Mechanism of Action (DMI - Triazole) Te_MoA->center Te_Efficacy Efficacy Data (Disease Reduction, Yield) Te_Efficacy->center Te_Spectrum Spectrum of Activity Te_Spectrum->center

Caption: Logical relationship for comparing this compound and Tebuconazole efficacy.

Conclusion

Both this compound and Tebuconazole are effective fungicides for the management of wheat rust, operating through the inhibition of ergosterol biosynthesis. The available data strongly supports the high efficacy of Tebuconazole in controlling wheat rust, leading to significant reductions in disease severity and substantial yield increases.[1] While direct comparative data for this compound as a standalone treatment on wheat rust is less prevalent in recent literature, its known fungicidal activity against rusts on various crops and its similar mode of action to Tebuconazole suggest its potential as a valuable tool in wheat rust management programs.

For drug development professionals, the consistent performance of the DMI class, exemplified by Tebuconazole, underscores the continued importance of targeting the sterol biosynthesis pathway in fungi. Future research should focus on direct comparative trials of this compound and Tebuconazole to provide a more definitive assessment of their relative efficacy and to explore potential synergistic effects when used in combination or rotation. Such studies will be invaluable in developing robust and sustainable integrated pest management (IPM) strategies for wheat rust control.

References

Validating Triflumizole's Performance Against a Known Resistant Fungal Strain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Triflumizole's performance against a representative demethylation inhibitor (DMI)-resistant fungal strain, with supporting data from various studies. The focus is on Botrytis cinerea, a high-risk pathogen known for developing resistance to multiple fungicides.

Executive Summary

This compound, a DMI fungicide, is effective against sensitive strains of various fungal pathogens. However, the emergence of resistant strains, particularly those with mutations in the CYP51 gene (the target of DMI fungicides), poses a significant challenge. This guide synthesizes available data to illustrate the performance of this compound and other fungicides against both sensitive and resistant fungal populations. While direct comparative studies on this compound against a known resistant Botrytis cinerea strain are limited, this guide draws on data from closely related DMI fungicides and established resistance mechanisms to provide a comprehensive overview.

Data Presentation: Fungicide Efficacy Against Botrytis cinerea

The following table summarizes the 50% effective concentration (EC50) values of this compound and other fungicides against sensitive and DMI-resistant isolates of Botrytis cinerea. The data is compiled from multiple studies to provide a comparative perspective.

FungicideClass (FRAC Group)Target SiteSensitive B. cinerea EC50 (µg/mL)DMI-Resistant B. cinerea EC50 (µg/mL)Resistance Factor (RF)
This compound DMI (3) CYP51 0.58[1] >5.0 (estimated) >8.6
TebuconazoleDMI (3)CYP51~0.19>10.0>52
IprodioneDicarboximide (2)MAP kinase signaling~0.1-1.42~0.1-1.42~1
BoscalidSDHI (7)Succinate dehydrogenase~0.01-69.91~0.01-69.91~1
PyraclostrobinQoI (11)Cytochrome bc1<0.1>100>1000
FludioxonilPhenylpyrrole (12)MAP kinase signaling<0.1<0.1~1

Note: The EC50 value for DMI-resistant B. cinerea against this compound is an estimation based on the observed cross-resistance among DMI fungicides. The resistance factor is calculated as the ratio of the EC50 of the resistant isolate to the EC50 of the sensitive isolate.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

1. Fungal Isolate Preparation:

  • A known DMI-resistant strain of Botrytis cinerea (e.g., containing a characterized mutation in the CYP51 gene) and a sensitive wild-type strain are cultured on potato dextrose agar (PDA) for 7-10 days to promote sporulation.
  • Conidia are harvested by flooding the plates with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
  • The conidial suspension is filtered through sterile cheesecloth to remove mycelial fragments.
  • The conidia are counted using a hemocytometer and the suspension is adjusted to a final concentration of 1 x 10^5 conidia/mL in RPMI-1640 medium.

2. Antifungal Stock Solution and Dilution Preparation:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
  • Serial twofold dilutions of this compound are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.01 to 128 µg/mL).
  • Control wells containing medium with DMSO (without fungicide) and medium alone are included.

3. Inoculation and Incubation:

  • Each well is inoculated with the fungal conidial suspension.
  • The microtiter plates are incubated at 25°C for 72 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the fungicide that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the fungicide-free control, assessed visually or by measuring absorbance at a specific wavelength (e.g., 530 nm).

5. Calculation of EC50:

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration.
  • The EC50 value is determined by probit analysis of the dose-response curve.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Culture Fungal Strains (Resistant & Sensitive) harvest Harvest & Filter Conidia start->harvest adjust Adjust Conidial Concentration harvest->adjust inoculate Inoculate Microtiter Plates adjust->inoculate prepare_fungicide Prepare Fungicide Stock & Dilutions prepare_fungicide->inoculate incubate Incubate Plates (25°C, 72h) inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic calc_ec50 Calculate EC50 Values read_mic->calc_ec50 compare Compare Performance calc_ec50->compare

Antifungal Susceptibility Testing Workflow

signaling_pathway cluster_fungicide Fungicide Action cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms This compound This compound (DMI) cyp51 CYP51 Enzyme (14α-demethylase) This compound->cyp51 Inhibition efflux Efflux Pump Overexpression (ABC or MFS Transporters) This compound->efflux Pumped out of cell ergosterol Ergosterol Biosynthesis cyp51->ergosterol membrane Fungal Cell Membrane (Altered Fluidity & Function) ergosterol->membrane mutation Target Site Mutation (Altered CYP51) mutation->cyp51 Reduces Binding overexpression Target Overexpression (Increased CYP51 production) overexpression->cyp51 Increases Target Amount

This compound's Mode of Action and Fungal Resistance Mechanisms

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Triflumizole Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Triflumizole, a broad-spectrum fungicide. The following sections present a summary of their performance based on experimental data, detailed analytical protocols, and a visual representation of the cross-validation workflow.

Quantitative Performance Data

The selection of an analytical method hinges on its performance characteristics. Below is a summary of validation parameters for HPLC and GC-MS in the analysis of this compound, compiled from various studies.

Performance ParameterHPLCGC-MS
Limit of Detection (LOD) 0.01 - 0.02 ppm[1][2]Not explicitly stated, but method is sensitive for trace analysis[3]
Limit of Quantification (LOQ) 0.05 mg/kg[4]2 µg/kg (for a multi-residue method)[5]
Linearity r ≥ 0.9991 (for a similar compound)[6]Excellent linearity over 0.1 to 1,000 ppb[7]
Accuracy (Recovery) 73 - 99%[1][2]Satisfactory for control work[5]
Precision (%RSD) < 5% (Intra- and Inter-day)[8]Not explicitly stated for this compound
Specificity/Selectivity Good, with UV detection[1]High, due to mass fragmentation patterns[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following are representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of this compound residues in crops.[1][2]

1. Sample Preparation:

  • Extract this compound and its metabolites from the sample matrix using methanol.
  • Perform a liquid-liquid re-extraction into methylene chloride.
  • Clean up the extract using a Florisil column to remove interfering substances.[1][2]

2. HPLC-UV Analysis:

  • Instrument: High-Performance Liquid Chromatograph with a UV spectrophotometric detector.[4]
  • Column: Nucleosil 5 C18 (ODS, 5 µm).[1][2]
  • Mobile Phase: Acetonitrile-3 mM carbonate buffer (7:3, v/v, pH 9.0).[1][2]
  • Flow Rate: 1.0 ml/min.[6]
  • Detection: UV at 238 nm.[1][2]
  • Quantification: Based on the peak area of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds like this compound.[10]

1. Sample Preparation:

  • For soil samples, this compound and its degradates can be extracted and converted to a common moiety (2-amino-5-chlorobenzotrifluoride).[11]
  • This is followed by derivatization with heptafluorobutyric acid anhydride (HFAA) to enhance sensitivity for GC-Electron Capture Detection (ECD), a similar principle can be applied for GC-MS.[11]
  • Alternatively, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction from food matrices.[12]

2. GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole).[7]
  • Column: Rxi-5ms or similar non-polar column.[3]
  • Injection: Splitless mode.
  • Carrier Gas: Helium.
  • Oven Temperature Program: A gradient is typically used, for example, starting at 80°C and ramping up to 260°C.[11]
  • Ionization: Electron Ionization (EI).
  • Detection: Mass Spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13]
  • Quantification: Based on the integrated peak areas of characteristic ions compared to a calibration curve.[14]

Method Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC-MS methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Comparison cluster_conclusion Conclusion Sample Homogenized Sample Extraction Common Extraction Sample->Extraction Cleanup Extract Cleanup Extraction->Cleanup HPLC HPLC Analysis Cleanup->HPLC GCMS GC-MS Analysis Cleanup->GCMS Data_HPLC HPLC Data (LOD, LOQ, Linearity, Accuracy, Precision) HPLC->Data_HPLC Data_GCMS GC-MS Data (LOD, LOQ, Linearity, Accuracy, Precision) GCMS->Data_GCMS Comparison Statistical Comparison of Data (e.g., t-test, F-test) Data_HPLC->Comparison Data_GCMS->Comparison Conclusion Method Equivalency Assessment Comparison->Conclusion

Caption: Workflow for HPLC and GC-MS cross-validation.

References

A Comparative Analysis of Triflumizole and Myclobutanil for Turfgrass Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicides triflumizole and myclobutanil in controlling key turfgrass diseases. The information presented is based on available experimental data to assist researchers and professionals in turfgrass pathology and fungicide development in their understanding and evaluation of these two active ingredients.

Overview and Mode of Action

Both this compound and myclobutanil belong to the Demethylation Inhibitor (DMI) class of fungicides, also known as sterol biosynthesis inhibitors (SBIs). They share a common mode of action by disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes. Specifically, they inhibit the C14-demethylase enzyme, which leads to the accumulation of toxic sterol precursors and ultimately disrupts fungal growth and development. This systemic action allows the fungicides to be absorbed and translocated within the plant, providing both preventative and curative activity against a range of fungal pathogens.

Comparative Efficacy in Turfgrass Diseases

While both fungicides are effective against a broad spectrum of turfgrass diseases, their performance can vary depending on the specific pathogen, turfgrass species, and environmental conditions. The following sections summarize their efficacy against three major turfgrass diseases: dollar spot, brown patch, and anthracnose.

Dollar Spot (Clarireedia jacksonii)

Dollar spot is one of the most common and economically important diseases of turfgrass worldwide. Both this compound and myclobutanil are recognized for their efficacy in controlling this disease.

Table 1: Comparative Efficacy Data for Dollar Spot Control

FungicideApplication Rate (fl. oz. per 1,000 sq. ft.)Application Interval (days)Disease Severity (% of plot area)Turfgrass Quality (1-9 scale)Reference
This compound 1.014Data not available in direct comparisonData not available in direct comparison
Myclobutanil 1.2145.37.5[1]
Untreated Control --23.05.0[1]
Brown Patch (Rhizoctonia solani)

Brown patch is a prevalent foliar disease, particularly in tall fescue and other cool-season grasses during hot and humid weather. Myclobutanil is frequently cited for its effectiveness against this disease.

Table 2: Comparative Efficacy Data for Brown Patch Control

FungicideApplication RateApplication Interval (days)Disease Control Efficacy Rating (1-4 scale)Reference
This compound Not specifiedNot specifiedData not available in direct comparison
Myclobutanil Not specified14-212+ (Fair to Good)[2]
Untreated Control --N/A[2]

Note: The efficacy rating for myclobutanil is based on a summary of multiple research trials. A direct comparative study with this compound for brown patch was not found in the reviewed literature.

Anthracnose (Colletotrichum cereale)

Anthracnose is a significant disease affecting annual bluegrass and creeping bentgrass, especially on golf course putting greens. Both fungicides are listed as options for anthracnose management.

Table 3: Comparative Efficacy Data for Anthracnose Control

FungicideApplication RateApplication Interval (days)Disease Control Efficacy Rating (1-4 scale)Reference
This compound Not specifiedNot specifiedData not available in direct comparison
Myclobutanil Not specified14-212 (Fair to Good)[3]
Untreated Control --N/A[3]

Note: The efficacy rating for myclobutanil is derived from a compilation of research findings. Direct comparative data with this compound for anthracnose control was not available in the reviewed sources.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of fungicide efficacy trials. The following outlines a general methodology for conducting such trials on turfgrass.

General Experimental Workflow for Fungicide Efficacy Trials

G cluster_setup Trial Setup cluster_application Fungicide Application cluster_data Data Collection & Analysis Site Select Research Site (e.g., University Research Center) Plots Establish Turfgrass Plots (e.g., 3 ft x 6 ft) Site->Plots Design Implement Experimental Design (e.g., Randomized Complete Block) Plots->Design Inoculation Inoculate with Pathogen (if necessary) Design->Inoculation Application Apply Fungicide Treatments (e.g., CO2 pressurized sprayer) Inoculation->Application Rating Rate Disease Severity & Turf Quality (e.g., weekly) Application->Rating Analysis Statistical Analysis (e.g., ANOVA, LSD) Rating->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General workflow for a turfgrass fungicide efficacy trial.

Key Methodological Components
  • Trial Location and Turfgrass Species: Trials are typically conducted at university turfgrass research centers or on operational golf courses. The turfgrass species and cultivar (e.g., 'Penncross' creeping bentgrass, 'Bullseye' tall fescue) are selected based on the target disease.

  • Plot Design: Research is often conducted in small plots (e.g., 3 ft x 6 ft or 5 ft x 5 ft) arranged in a randomized complete block design with three to four replications to minimize the effects of spatial variability.[4][5]

  • Fungicide Application: Treatments are applied using calibrated equipment, such as a CO2-pressurized backpack sprayer with appropriate nozzles (e.g., TeeJet 8002VS), to ensure uniform coverage.[6] Application rates and intervals are determined by the specific objectives of the study and product labels.

  • Inoculation: In some studies, plots are artificially inoculated with the target pathogen to ensure uniform disease pressure.

  • Data Collection: Disease severity is typically assessed visually as the percentage of the plot area exhibiting symptoms. Turfgrass quality is often rated on a scale of 1 to 9, where 1 represents dead turf and 9 represents optimal health and density.[4]

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences among treatments, and mean separation tests (e.g., Fisher's Least Significant Difference) are used to compare treatment means.[5]

Signaling Pathway: Sterol Biosynthesis Inhibition

The following diagram illustrates the targeted step in the fungal ergosterol biosynthesis pathway that is inhibited by both this compound and myclobutanil.

G cluster_inhibition Inhibition by DMI Fungicides Lanosterol Lanosterol Enzyme C14-Demethylase Lanosterol->Enzyme substrate for Episterol Episterol Ergosterol Ergosterol Episterol->Ergosterol ...further steps Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane essential component of Inhibitor This compound or Myclobutanil Inhibitor->Enzyme inhibits Enzyme->Episterol catalyzes conversion to

References

A Comparative Analysis of Triflumizole and Propiconazole Dissipation in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Triflumizole and propiconazole are two widely used triazole fungicides in agriculture. Understanding their environmental fate, particularly their dissipation in soil, is crucial for assessing their potential environmental impact and ensuring food safety. This guide provides a comparative overview of the dissipation of this compound and propiconazole in soil, supported by experimental data from various studies.

Quantitative Dissipation Data

The dissipation of this compound and propiconazole in soil is influenced by various factors, including soil type, microbial activity, temperature, and moisture. The following tables summarize the dissipation kinetics, specifically the half-life (t½), of both fungicides as reported in different studies.

Table 1: Dissipation Half-life of this compound in Soil

Soil Type/ConditionHalf-life (t½) in daysReference
Greenhouse Soil4.3 - 6.1[1][2]

Table 2: Dissipation Half-life of Propiconazole in Soil

Soil Type/ConditionHalf-life (t½) in daysReference
Non-sterilized Soil (Technical Grade)20.3[3][4]
Non-sterilized Soil (Commercial Grade)36.5[3][4]
Sterilized Soil (Technical Grade)69.22[3][4]
Sterilized Soil (Commercial Grade)86.6[3][4]
Soil with Ginseng10.66 - 13.33[5][6]
Soil with Wheat6.1 - 8.4[7]
Bare Soil29[8]
Turfgrass Soil12 - 15[8]

Experimental Protocols

The data presented above were obtained through various experimental methodologies. Below are detailed protocols for key experiments cited in the studies.

Protocol 1: this compound Dissipation in Greenhouse Soil

This protocol is based on the study of this compound dissipation in greenhouse strawberries and soil.[1][2]

  • Field Trial: The experiment was conducted in a greenhouse environment. Strawberries were grown in plots, and a this compound formulation was applied as a foliar spray.

  • Soil Sampling: Soil samples (0-10 cm depth) were collected from the plots at 2 hours and on days 1, 2, 3, 5, 7, 10, 15, 21, and 30 after application.

  • Sample Preparation and Extraction:

    • A 10 g homogenized soil sample was mixed with 10 mL of water and 20 mL of acetonitrile.

    • The mixture was homogenized and centrifuged.

    • An aliquot of the supernatant was taken and subjected to solid-phase extraction (SPE) for cleanup.

  • Residue Analysis: The final extract was analyzed using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) to determine the concentration of this compound and its primary metabolite, FM-6-1.

  • Data Analysis: The dissipation kinetics were calculated using the first-order kinetic model: Ct = C0e-kt, where Ct is the concentration at time t, C0 is the initial concentration, and k is the dissipation rate constant. The half-life was calculated as t1/2 = ln(2)/k.

Protocol 2: Propiconazole Dissipation in Laboratory Incubator

This protocol is derived from a comparative study of commercial and technical grade propiconazole dissipation in soil.[3][4]

  • Soil Preparation: Soil was collected, air-dried, and sieved. For the sterilized soil experiment, a portion of the soil was autoclaved.

  • Fungicide Application: Technical grade propiconazole (97.4% a.i.) and a commercial formulation (25% a.i.) were applied to the non-sterilized and sterilized soil samples.

  • Incubation: The treated soil samples were incubated in a laboratory incubator at a constant temperature of 28.0°C for 60 days. Samples were collected at 0, 1, 3, 5, 7, 15, 30, and 60 days.

  • Sample Preparation and Extraction (QuEChERS):

    • A 10 g soil sample was mixed with 10 mL of water and 10 mL of acetonitrile.

    • Magnesium sulfate and sodium chloride were added, and the mixture was shaken and centrifuged.

    • The supernatant was cleaned up using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents.

  • Residue Analysis: The final extract was analyzed by High-Performance Liquid Chromatography with a UV-Visible Detector (HPLC-UVD) to quantify the propiconazole residues.

  • Data Analysis: Similar to the this compound study, the dissipation data was fitted to a first-order kinetics model to determine the half-lives.

Visualizing Experimental and Logical Relationships

To better understand the experimental process and the factors influencing fungicide dissipation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_incubation Incubation & Sampling cluster_analysis Residue Analysis cluster_data Data Interpretation Soil_Collection Soil Collection Sieving Sieving & Homogenization Soil_Collection->Sieving Sterilization Sterilization (Optional) Sieving->Sterilization Fungicide_Application Fungicide Application (this compound or Propiconazole) Sieving->Fungicide_Application Sterilization->Fungicide_Application Incubation Incubation (Field or Lab) Fungicide_Application->Incubation Time_Series_Sampling Time-Series Sampling Incubation->Time_Series_Sampling Extraction Extraction (e.g., QuEChERS, SPE) Time_Series_Sampling->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Instrumental_Analysis Instrumental Analysis (GC-MS/MS, HPLC) Cleanup->Instrumental_Analysis Data_Analysis Kinetic Modeling Instrumental_Analysis->Data_Analysis Half_Life Half-life Determination Data_Analysis->Half_Life

Experimental workflow for soil dissipation studies.

Dissipation_Factors cluster_biotic Biotic Factors cluster_abiotic Abiotic Factors cluster_environmental Environmental Conditions Fungicide_Dissipation Fungicide Dissipation in Soil Microbial_Degradation Microbial Degradation Fungicide_Dissipation->Microbial_Degradation Enzymatic_Activity Soil Enzyme Activity Fungicide_Dissipation->Enzymatic_Activity Photodegradation Photodegradation Fungicide_Dissipation->Photodegradation Hydrolysis Chemical Hydrolysis Fungicide_Dissipation->Hydrolysis Temperature Temperature Microbial_Degradation->Temperature Moisture Soil Moisture Microbial_Degradation->Moisture pH Soil pH Microbial_Degradation->pH Organic_Matter Soil Organic Matter Microbial_Degradation->Organic_Matter Hydrolysis->Temperature Hydrolysis->pH

Factors influencing fungicide dissipation in soil.

Comparative Discussion

Based on the available data, propiconazole appears to be more persistent in soil than this compound. The half-life of this compound in a greenhouse soil environment was reported to be between 4.3 and 6.1 days.[1][2] In contrast, propiconazole's half-life can range from approximately 6 to over 86 days, depending on the specific soil conditions and the formulation of the product.[3][4][7][8]

The significant difference in propiconazole's half-life between non-sterilized and sterilized soil (e.g., 20.3 days vs. 69.22 days for the technical grade) strongly indicates that microbial degradation is a primary pathway for its dissipation.[3][4] The presence of turfgrass also appears to accelerate the dissipation of propiconazole when compared to bare soil (12-15 days vs. 29 days), which could be attributed to enhanced microbial activity in the rhizosphere.[8]

It is important to note that a direct, side-by-side comparative study of this compound and propiconazole dissipation under identical soil and environmental conditions was not found in the reviewed literature. Therefore, the comparison presented here is a synthesis of data from separate studies. For a definitive comparison, a dedicated study employing the same experimental setup for both fungicides would be necessary.

Factors such as temperature, moisture, soil pH, and organic matter content are known to influence the rate of both biotic and abiotic degradation of pesticides in soil.[9] For instance, higher temperatures and optimal moisture levels generally enhance microbial activity, leading to faster degradation of fungicides. The formulation of the pesticide product can also play a role, as seen in the different dissipation rates between technical and commercial grades of propiconazole.[3][4]

References

Triflumizole MRL Validation in Fruit Crops: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Triflumizole's Maximum Residue Limits (MRLs) and performance with alternative fungicides in various fruit crops. The information is intended to support research, scientific analysis, and drug development by offering a consolidated view of publicly available experimental data.

This compound is a broad-spectrum imidazole fungicide that acts as a demethylation inhibitor (DMI), disrupting ergosterol biosynthesis in fungi, a critical component of their cell membranes.[1][2][3] This mode of action provides both protective and curative control against a variety of fungal diseases in fruits and vegetables, including powdery mildew and scab.[3][4]

Comparative Analysis of Maximum Residue Limits (MRLs)

The following tables summarize the established MRLs for this compound and three common alternative fungicides—Azoxystrobin, Boscalid, and Pyraclostrobin—in various fruit crops. It is important to note that direct comparative studies under identical conditions are limited. Therefore, the data presented is a compilation from various sources and jurisdictions.

Table 1: Maximum Residue Limits (MRLs) for this compound and Alternative Fungicides in Pome Fruits (mg/kg)

FungicideApplePear
This compound 0.5 (Canada)[5]2.0 (Codex)
Azoxystrobin 0.5 (Codex)0.5 (Codex)
Boscalid 2 (JMPR)-
Pyraclostrobin 0.5 (Codex)0.5 (Codex)

Table 2: Maximum Residue Limits (MRLs) for this compound and Alternative Fungicides in Stone Fruits (mg/kg)

FungicideCherriesPeachesPlums
This compound 4 (Codex)[6]--
Azoxystrobin 2 (Codex)2 (Codex)0.7 (Codex)
Boscalid ---
Pyraclostrobin 2 (Codex)2 (Codex)0.5 (Codex)

Table 3: Maximum Residue Limits (MRLs) for this compound and Alternative Fungicides in Berries (mg/kg)

FungicideGrapesStrawberries
This compound 3 (Codex)[6]2 (USA)[6]
Azoxystrobin 2 (Codex)5 (Codex)
Boscalid 5 (Codex)5 (EU)
Pyraclostrobin 2 (Codex)1.5 (EU)

Table 4: Maximum Residue Limits (MRLs) for this compound and Alternative Fungicides in Citrus Fruits (mg/kg)

FungicideCitrus Fruits
This compound 0.01* (EU)[7][8]
Azoxystrobin 15 (Codex)
Boscalid -
Pyraclostrobin -

*Default MRL in the EU due to expired approval.[7][8]

Performance and Efficacy Insights

Direct, side-by-side comparisons of the efficacy of this compound with Azoxystrobin, Boscalid, and Pyraclostrobin in the same field trials are not extensively available in the reviewed literature. However, individual studies provide insights into their effectiveness against specific pathogens.

  • This compound: Demonstrates good to very good efficacy against powdery mildew in grapes and apples.[9][10]

  • Azoxystrobin: Shows high effectiveness against a broad spectrum of fungal diseases in various fruits.

  • Boscalid: Provides good to excellent control of Botrytis bunch rot and powdery mildew in grapes.[10]

  • Pyraclostrobin: In combination with boscalid (Pristine), it offers good preventative and post-infection activity against bunch rot in grapes.

Experimental Protocols for MRL Validation

The validation of analytical methods for determining pesticide residues is crucial for ensuring data accuracy and reliability. A widely accepted and validated method for multi-residue analysis in fruits is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[11][12][13][14]

General QuEChERS Protocol for Fruit Samples
  • Sample Homogenization: A representative sample of the fruit commodity is homogenized to ensure uniformity. For dry fruits, a wetting step is included.[11]

  • Extraction: A subsample of the homogenate (typically 10-15 g) is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously.[13][14]

  • Salting-Out/Partitioning: Magnesium sulfate and sodium chloride (or other salts depending on the specific QuEChERS variation) are added to induce phase separation between the aqueous and organic layers. The tube is shaken and then centrifuged.[13][14]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a clean centrifuge tube containing a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences. The tube is vortexed and centrifuged.[13][14]

  • Analysis: The final cleaned extract is analyzed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of the pesticide residues.[14][15][16]

Method Validation Parameters

The validation of the analytical method should include the following parameters to ensure its fitness for purpose:[17][18][19][20]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the target analyte from other components in the sample matrix.

  • Linearity: The establishment of a linear relationship between the concentration of the analyte and the instrumental response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies by analyzing spiked samples at known concentrations.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical instrument.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Ruggedness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

  • Measurement Uncertainty: An estimation of the range within which the true value of the measurement is believed to lie.

Visualizing Mechanisms and Workflows

Fungal Ergosterol Biosynthesis Pathway and the Action of this compound

This compound, as a demethylation inhibitor (DMI), specifically targets the C14-demethylase enzyme (encoded by the ERG11 gene) in the ergosterol biosynthesis pathway of fungi.[1][2] This inhibition disrupts the production of ergosterol, a vital component for maintaining the integrity and function of the fungal cell membrane.[21][22][23]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol _44_dimethylcholesta 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->_44_dimethylcholesta C14-demethylase (ERG11) Zymosterol Zymosterol _44_dimethylcholesta->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol This compound This compound (DMI Fungicide) This compound->Lanosterol Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Experimental Workflow for MRL Validation

The following diagram illustrates a typical workflow for the validation of a pesticide's Maximum Residue Limit in a fruit crop, from sample preparation to data analysis.

MRL_Validation_Workflow cluster_prep Sample Preparation cluster_extraction Extraction and Cleanup (QuEChERS) cluster_analysis Analysis cluster_validation Validation & Reporting Start Fruit Sample Collection Homogenize Homogenization Start->Homogenize Spike Spiking with Standard Homogenize->Spike Extraction Acetonitrile Extraction Spike->Extraction Partition Salting Out & Centrifugation Extraction->Partition dSPE Dispersive SPE Cleanup Partition->dSPE LCMS LC-MS/MS or GC-MS/MS Analysis dSPE->LCMS Quantify Quantification LCMS->Quantify Data Data Analysis & Performance Parameter Check Quantify->Data Report Final Report Data->Report

Caption: MRL Validation Experimental Workflow.

References

A Comparative Analysis of the In Vitro Efficacy of Triflumizole and Other Azole Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of Triflumizole, a broad-spectrum imidazole fungicide, with other widely used azole fungicides. The information presented herein is curated from scientific literature and is intended to assist researchers in evaluating the relative efficacy of these compounds for developmental and academic purposes.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole fungicides, including this compound, share a common mechanism of action: the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[1][2][3] Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[4][5]

The key target of azole fungicides is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[2][4] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By binding to the heme iron cofactor of this enzyme, azoles effectively block the demethylation of lanosterol, leading to an accumulation of toxic 14α-methylated sterols and a depletion of ergosterol. This disruption of the cell membrane structure ultimately results in the inhibition of fungal growth and, in some cases, cell death.[2][4]

acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51/ERG11) lanosterol->cyp51 ergosterol Ergosterol fungal_cell_membrane Functional Fungal Cell Membrane ergosterol->fungal_cell_membrane toxic_sterols Accumulation of 14α-methylated sterols disrupted_membrane Disrupted Fungal Cell Membrane toxic_sterols->disrupted_membrane inhibition_of_growth Inhibition of Fungal Growth disrupted_membrane->inhibition_of_growth azole Azole Fungicides (e.g., this compound) azole->cyp51 Inhibition cyp51->ergosterol Demethylation cyp51->toxic_sterols

Mechanism of action of azole fungicides.

Comparative In Vitro Activity

The in vitro activity of fungicides is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) or the Half-Maximal Effective Concentration (EC50). The MIC is the lowest concentration of a fungicide that prevents visible growth of a microorganism, while the EC50 is the concentration that inhibits 50% of the microbial growth. Lower MIC or EC50 values indicate higher antifungal activity.

The following table summarizes the in vitro activity of this compound and other selected azole fungicides against various fungal pathogens as reported in the scientific literature. It is important to note that direct comparisons between studies can be challenging due to variations in experimental methodologies.

FungicideFungal SpeciesEC50 (µg/mL)Reference
This compound Botrytis cinerea0.58 (mean)[6]
Tebuconazole Botrytis cinerea0.30[7]
Tebuconazole Monilinia fructicola0.04 - 21.17[8]
Propiconazole Monilinia fructicola-[9]
Myclobutanil Monilinia fructicola-[9]

Note: A dash (-) indicates that specific EC50 or MIC values were not provided in the cited reference, although the study evaluated the fungicide's activity.

Experimental Protocols

Standardized methods for in vitro antifungal susceptibility testing are crucial for obtaining reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) has established guidelines, such as the M38-A2 document for filamentous fungi, which are widely used in research.[10][11] Two common methods are broth microdilution and agar dilution.

Broth Microdilution Method (based on CLSI M38-A2)

The broth microdilution method is a widely used technique to determine the MIC of antifungal agents.[1][2]

  • Preparation of Antifungal Solutions: Stock solutions of the fungicides are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using a liquid culture medium, such as RPMI-1640 with L-glutamine, buffered with MOPS.[1]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., potato dextrose agar) to induce sporulation. A spore suspension is prepared and the concentration is adjusted spectrophotometrically to a standardized density (e.g., 0.5 McFarland standard).[2] This suspension is then further diluted in the culture medium to achieve the desired final inoculum concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted fungicide is inoculated with the fungal spore suspension. The plates are then incubated at a specific temperature (e.g., 25-35°C) for a defined period (e.g., 48-96 hours), depending on the fungal species.[1][2]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the fungicide at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth in the drug-free control well. This can be assessed visually or by using a spectrophotometric plate reader.

start Start prep_fungicide Prepare serial dilutions of fungicides in microtiter plate start->prep_fungicide prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum inoculate Inoculate microtiter plate with fungal suspension prep_fungicide->inoculate prep_inoculum->inoculate incubate Incubate at controlled temperature and duration inoculate->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine MIC (Minimum Inhibitory Concentration) read_results->determine_mic end End determine_mic->end

Workflow for broth microdilution antifungal susceptibility testing.
Agar Dilution Method

The agar dilution method is another common technique for determining the MIC of antifungal agents.[3][12]

  • Preparation of Fungicide-Amended Agar: A stock solution of the fungicide is prepared. A series of twofold dilutions of the fungicide are then incorporated into molten agar medium (e.g., potato dextrose agar or yeast nitrogen base medium) at a temperature that does not degrade the compound (typically 45-50°C).[3][5] The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared as described for the broth microdilution method.

  • Inoculation: The surface of the agar plates, including a fungicide-free control plate, is inoculated with a standardized amount of the fungal suspension. This can be done by spotting, streaking, or using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth on the control plate.

  • MIC Determination: The MIC is recorded as the lowest concentration of the fungicide that completely inhibits visible fungal growth on the agar surface.[3]

Conclusion

This compound, like other azole fungicides, is an effective inhibitor of ergosterol biosynthesis, a critical pathway for fungal survival. The available in vitro data suggests that its efficacy is comparable to other commonly used azoles against certain pathogens. However, the relative performance can vary depending on the specific fungal species and isolate. For a definitive assessment of its potential in specific applications, direct comparative studies using standardized methodologies are recommended. The experimental protocols outlined in this guide provide a framework for conducting such evaluations in a reliable and reproducible manner.

References

Comparative analysis of Triflumizole's environmental fate with other DMIs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Environmental Fate of Triflumizole and Other Demethylation Inhibitor (DMI) Fungicides

This compound is a broad-spectrum foliar fungicide belonging to the demethylation inhibitor (DMI) class of fungicides, which act by inhibiting sterol biosynthesis in fungi.[1] As with any agricultural chemical, understanding its environmental fate—how it moves and persists in the soil, water, and biota—is crucial for assessing its ecological impact. This guide provides a comparative analysis of the key environmental fate parameters of this compound against other widely used DMI fungicides, supported by experimental data and standardized testing protocols.

Comparative Environmental Fate Parameters

The environmental behavior of a pesticide is primarily governed by its sorption, persistence (degradation), and potential for bioaccumulation. The following table summarizes these key parameters for this compound and five other DMI fungicides: Tebuconazole, Propiconazole, Myclobutanil, Epoxiconazole, and Difenoconazole.

FungicideSoil Sorption Coefficient (Koc) (L/kg)Soil Aerobic Half-Life (DT50) (days)Hydrolysis Half-Life (DT50) at pH 7 (days)Bioconcentration Factor (BCF) (L/kg)
This compound 1,400 - 12,500[2][3]13 - 18[4][5]>30 - 101[2][5]390 - 1,417[2]
Tebuconazole 470 - 6,000[6][7]58 - 365[8]Stable73 - 138
Propiconazole 1,000[3]40 - 116[9][10]Stable146 - 180[10][11]
Myclobutanil 500 - 950[3][12]66[3]Stable (at 28°C for 28 days)[12]16 - 37[12][13]
Epoxiconazole 2,455 - 3,02098 - 694[14]Stable70[14]
Difenoconazole 2,089 - 4,26545 - 147Stable330 - 570[15]

Experimental Protocols

The data presented in this guide are determined using standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that the data are reproducible and comparable across different studies and substances.

Soil Sorption Coefficient (Koc)

The soil sorption coefficient, normalized to organic carbon (Koc), indicates a chemical's tendency to bind to soil particles versus remaining in the soil water. A high Koc value suggests low mobility, meaning the substance is less likely to leach into groundwater.

  • Methodology (OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method):

    • Preparation: A known mass of soil is equilibrated with an aqueous solution of the test substance of a known concentration.[16] Several soil types with varying organic carbon and clay content are typically used.[17]

    • Equilibration: The soil-solution slurry is agitated for a defined period to reach equilibrium.[16]

    • Analysis: The slurry is centrifuged to separate the solid and aqueous phases. The concentration of the substance remaining in the aqueous phase is measured.[17]

    • Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The adsorption distribution coefficient (Kd) is determined, and then normalized to the organic carbon content of the soil to yield the Koc value.[18]

Degradation Half-Life (DT50)

The half-life (DT50) is the time required for 50% of the applied substance to degrade. This is a key indicator of its persistence in a particular environmental compartment.

  • Soil Half-Life Methodology (OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil):

    • Incubation: The test substance is applied to fresh soil samples.

    • Controlled Conditions: The soil samples are incubated in the dark under controlled temperature, moisture, and aerobic or anaerobic conditions.

    • Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound.

    • Calculation: The DT50 is calculated from the rate of decline of the substance's concentration over time.

  • Hydrolysis Half-Life Methodology (OECD Guideline 111: Hydrolysis as a Function of pH):

    • Incubation: The test substance is dissolved in sterile aqueous buffer solutions at different environmentally relevant pH values (typically 4, 7, and 9).[1][2][5]

    • Controlled Conditions: The solutions are incubated in the dark at a constant temperature.[8][19]

    • Sampling and Analysis: Aliquots of the solutions are taken at different time points and analyzed for the concentration of the parent substance.[1]

    • Calculation: The rate of hydrolysis and the corresponding half-life are determined for each pH level.[1]

Bioconcentration Factor (BCF)

The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in living organisms from the surrounding environment (typically water).[20] A high BCF indicates a higher likelihood of bioaccumulation.[21]

  • Methodology (OECD Guideline 305: Bioconcentration: Flow-Through Fish Test):

    • Uptake Phase: Fish are exposed to a constant, low concentration of the test substance in a flow-through aquarium system for an extended period (e.g., 28 days).[4][22]

    • Depuration Phase: After the uptake phase, the fish are transferred to clean water and observed for a period to measure the rate at which they eliminate the substance.[23][24]

    • Sampling and Analysis: Water and fish tissue samples are collected periodically during both phases and analyzed for the concentration of the test substance.

    • Calculation: The BCF is calculated as the ratio of the chemical's concentration in the fish tissue to its concentration in the water at a steady state.[25]

Visualizations

Environmental Fate Pathways of DMI Fungicides

G cluster_application Application Application DMI Fungicide Application (e.g., this compound) Soil Soil Application->Soil Direct Application & Deposition Air Atmosphere Application->Air Volatilization Soil->Soil Soil->Soil Water Surface Water Soil->Water Runoff Groundwater Groundwater Soil->Groundwater Leaching Soil->Air Volatilization Water->Water Biota Aquatic Organisms Water->Biota Uptake (BCF)

Caption: Environmental fate pathways of DMI fungicides after application.

Generalized Experimental Workflow for Environmental Fate Assessment

G cluster_planning Phase 1: Study Design cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting A Select Parameter (Koc, DT50, BCF) B Choose OECD Guideline (e.g., 106, 307, 305) A->B C Prepare Test System (Soil, Water, Organisms) B->C D Introduce Test Substance C->D E Incubate under Controlled Conditions D->E F Collect Samples at Time Intervals E->F G Chemical Analysis (e.g., HPLC, GC-MS) F->G H Data Processing & Calculation G->H I Final Report H->I

Caption: Generalized workflow for assessing a fungicide's environmental fate.

References

Efficacy Showdown: Triflumizole EC vs. WP Formulations in Fungal Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and crop protection professionals on the comparative efficacy and practical considerations of Emulsifiable Concentrate (EC) and Wettable Powder (WP) formulations of the fungicide Triflumizole.

Executive Summary

This compound is a broad-spectrum systemic fungicide widely utilized for the control of various fungal diseases, including powdery mildew and scab, on a range of crops.[1][2] Its efficacy is derived from the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2][3] While the active ingredient remains the same, its formulation as either an Emulsifiable Concentrate (EC) or a Wettable Powder (WP) can significantly influence its handling, application, and potentially its biological performance.

This guide provides a detailed comparison of this compound EC and WP formulations. Despite a comprehensive review of available scientific literature, direct comparative studies with quantitative efficacy data between the two formulations were not found. Therefore, this comparison is based on the general characteristics, advantages, and disadvantages inherent to EC and WP formulations, supported by established principles of pesticide formulation science.

Comparative Analysis of this compound Formulations

The choice between an EC and a WP formulation often depends on the specific application equipment available, the target crop's sensitivity, and the user's handling preferences. The following table summarizes the key characteristics of each formulation type.

FeatureThis compound Emulsifiable Concentrate (EC)This compound Wettable Powder (WP)
Composition Active ingredient dissolved in a solvent with an emulsifier.[4]Active ingredient mixed with inert carriers, wetting, and dispersing agents.[5]
Mixing with Water Forms a milky emulsion spontaneously with minimal agitation.[6]Requires pre-mixing into a slurry before adding to the spray tank; requires constant agitation to maintain suspension.[7]
Phytotoxicity Risk Higher potential for phytotoxicity (plant injury) due to solvents, especially on sensitive crops or in hot weather.Generally lower risk of phytotoxicity as it does not contain solvents.
Handling & Safety Liquid form can splash, leading to higher dermal exposure risk. Solvents may be flammable and have a strong odor.[8]Inhalation hazard from dust during mixing.[5] Modern water-dispersible granule (WDG) formulations can mitigate this.[4]
Storage Stability Generally good, but can be sensitive to temperature fluctuations which may affect the solvent and emulsifier.Excellent storage stability as a dry powder.[5]
Compatibility Generally compatible with other liquid formulations.May have compatibility issues with some tank-mix partners.
Residue on Plants Less visible residue on treated surfaces.Can leave a visible powdery residue on leaves and fruit.
Equipment Abrasion Less abrasive to spray nozzles and pumps.Can be abrasive to application equipment due to the solid particles.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the imidazole group of fungicides and functions as a demethylation inhibitor (DMI).[2] Its primary mode of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity. By blocking this step, this compound disrupts the fungal cell membrane structure and function, ultimately leading to the inhibition of fungal growth.

Triflumizole_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_result Result AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Disruption Membrane Disruption & Fungal Growth Inhibition This compound This compound This compound->Inhibition CYP51->Ergosterol Experimental_Workflow start Trial Initiation design Experimental Design (RCBD, 4 Reps) start->design treatments Define Treatments (Control, EC, WP, Standard) design->treatments application Fungicide Application (Calibrated Sprayer) treatments->application assessment Data Collection (Disease, Yield, Phytotoxicity) application->assessment Repeat per schedule assessment->application analysis Statistical Analysis (ANOVA, Mean Separation) assessment->analysis conclusion Efficacy Comparison & Conclusion analysis->conclusion

References

Validating the Economic Threshold for Triflumizole Application in Orchards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Triflumizole's performance with alternative fungicides for managing key orchard diseases. It synthesizes experimental data to validate the economic threshold for this compound application, offering a basis for cost-effective disease management strategies.

Comparative Efficacy and Economic Analysis

Effective management of orchard diseases requires a careful balance between fungicide efficacy and application cost. This compound, a demethylation inhibitor (DMI) fungicide, is a widely used option for diseases like powdery mildew and apple scab. However, determining the precise economic threshold for its application—the point at which the cost of control is less than the expected crop loss—is critical for maximizing profitability and minimizing environmental impact.

This guide compares this compound with two common alternatives: Myclobutanil, another DMI fungicide, and Captan, a multi-site contact fungicide.

Data Summary

The following tables summarize the comparative efficacy and cost of this compound and its alternatives. Efficacy is often rated on a scale from poor to excellent, and costs are presented per acre.

Table 1: Relative Efficacy of Fungicides Against Common Orchard Diseases

FungicideFRAC GroupApple ScabPowdery Mildew
This compound3Fair to GoodVery Good
Myclobutanil3GoodExcellent
CaptanM4GoodPoor

Source: Adapted from various university extension publications.

Table 2: Comparative Cost of DMI Fungicides for Orchard Diseases

FungicideCropCost per Acre (USD)
This compoundApple, Cherry$6 - $20 higher than other DMIs
MyclobutanilApple, CherryBaseline
TebuconazoleApple, CherryBaseline

Source: Adapted from a 2013 EPA report on this compound.[1]

Experimental Protocols

Establishing an economic threshold for fungicide application involves rigorous experimental protocols. Below are methodologies for key experiments cited in the validation of these thresholds.

Protocol 1: Determining Fungicide Efficacy and Economic Injury Level

Objective: To determine the efficacy of different fungicides at various concentrations and to establish the economic injury level (EIL) for a specific disease.

Methodology:

  • Orchard Setup: Select a research orchard with a history of the target disease (e.g., apple scab or powdery mildew). The orchard should have a uniform stand of a susceptible cultivar.

  • Treatment Plots: Establish replicated plots for each fungicide treatment, including an untreated control. A common design is a randomized complete block design.

  • Fungicide Application: Apply fungicides at different rates and timings based on the manufacturer's recommendations and potential threshold models. Applications are typically made using a calibrated airblast sprayer to ensure uniform coverage.

  • Disease Assessment:

    • Incidence: At regular intervals (e.g., weekly), randomly select a predetermined number of shoots or fruit clusters (e.g., 10 shoots on 5 trees per plot) and record the percentage of infected units.[2]

    • Severity: For infected leaves or fruit, estimate the percentage of tissue affected by the disease.

  • Yield and Quality Assessment: At harvest, measure the total yield per tree or plot. Assess fruit quality by grading for size, color, and the presence of disease lesions.

  • Economic Analysis:

    • Calculate the cost of each fungicide program (product cost + application cost).

    • Determine the value of the harvested crop for each treatment based on yield and quality.

    • The Economic Injury Level (EIL) is the lowest pest population density that will cause economic damage. It is calculated as: EIL = C / (V * I * D) Where:

      • C = Cost of the control measure per unit area

      • V = Market value of the crop per unit

      • I = Injury per pest

      • D = Damage per unit of injury

    • The Economic Threshold (ET) is the pest density at which control measures should be applied to prevent an increasing pest population from reaching the EIL. The ET is typically set at a percentage (e.g., 75%) of the EIL to allow for lead time in applying the control measure.[3]

Protocol 2: Threshold-Based Application Strategy

Objective: To evaluate the effectiveness of a threshold-based fungicide spray program compared to a standard calendar-based program.

Methodology:

  • Disease Monitoring: Regularly monitor the orchard for the presence and development of the target disease. This involves weekly scouting to assess disease incidence (e.g., percentage of infected leaves).

  • Action Threshold: Establish a pre-determined action threshold. For example, a study on apple scab management proposed action thresholds based on the number of scabbed leaves found on 600 extension shoots in the autumn to determine the risk level for the following season.[4] Another approach for in-season management is to set a threshold for the percentage of infected leaves (e.g., 20% for powdery mildew).

  • Spray Application:

    • Threshold-Based Plots: Apply fungicide only when the disease incidence reaches the pre-determined action threshold.

    • Calendar-Based Plots: Apply fungicide at regular intervals (e.g., every 10-14 days) according to a standard preventative schedule.

    • Untreated Control: Maintain plots with no fungicide application.

  • Data Collection and Analysis:

    • Record the number of fungicide applications for both the threshold-based and calendar-based programs.

    • Assess disease incidence and severity throughout the season in all plots.

    • At harvest, measure yield and fruit quality.

    • Conduct an economic analysis to compare the gross income from each strategy, factoring in the cost of fungicides and their application. A study on citrus postbloom fruit drop demonstrated that a threshold-based system could reduce fungicide applications by 33% to 71% while maintaining or increasing gross income compared to a calendar-based strategy.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Ergosterol Biosynthesis by DMI Fungicides

This compound and Myclobutanil belong to the DMI (DeMethylation Inhibitor) class of fungicides. Their primary mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol. Ergosterol is a vital component of fungal cell membranes. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_fungicides DMI Fungicides AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol C14-demethylase (Target Enzyme) Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane This compound This compound This compound->Lanosterol Inhibit Myclobutanil Myclobutanil Myclobutanil->Lanosterol Inhibit Captan_Mode_of_Action cluster_fungal_cell Fungal Cell Captan Captan Spore_Germination Spore Germination Captan->Spore_Germination Inhibits Mitochondrial_Respiration Mitochondrial Respiration Captan->Mitochondrial_Respiration Inhibits Enzyme_Activity Various Enzymes Captan->Enzyme_Activity Inhibits Cell_Division Cell Division Captan->Cell_Division Inhibits Threshold_Workflow Start Start of Growing Season Scouting Regular Orchard Scouting Start->Scouting Disease_Assessment Assess Disease Incidence (% Infected Leaves/Shoots) Scouting->Disease_Assessment Harvest Harvest Scouting->Harvest Threshold_Check Disease Incidence > Economic Threshold? Disease_Assessment->Threshold_Check Apply_Fungicide Apply Fungicide (e.g., this compound) Threshold_Check->Apply_Fungicide Yes Continue_Monitoring Continue Monitoring Threshold_Check->Continue_Monitoring No Apply_Fungicide->Scouting Continue_Monitoring->Scouting

References

Comparative Assessment of Triflumizole's Impact on Beneficial Insects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the fungicide Triflumizole and its effects on key beneficial insect populations, in comparison with other commonly used alternatives, Myclobutanil and Trifloxystrobin. This guide synthesizes available experimental data on lethal and sublethal impacts, providing researchers with a comprehensive resource for informed decision-making in pest management strategies.

Introduction

This compound is a broad-spectrum fungicide belonging to the demethylation inhibitor (DMI) class. It is widely used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a crucial process for their cell membrane integrity. While effective against pathogenic fungi, the impact of this compound on non-target beneficial insects is a critical consideration for integrated pest management (IPM) programs. This guide provides a comparative assessment of this compound's effects on key beneficial insects, including pollinators, predatory mites, parasitic wasps, and lady beetles, and contrasts its performance with two other widely used fungicides: Myclobutanil (another DMI fungicide) and Trifloxystrobin (a strobilurin fungicide).

Comparative Toxicity to Beneficial Insects

The following tables summarize the available quantitative data on the lethal and sublethal effects of this compound, Myclobutanil, and Trifloxystrobin on various beneficial insects. The data is categorized by the type of beneficial insect and the observed effect. It is important to note that direct comparative studies under identical conditions are often limited, and toxicity can be influenced by factors such as the formulation of the pesticide, the application rate, and the specific species or life stage of the insect.

Pollinators (Bees)

Fungicides are generally considered to have lower acute toxicity to bees compared to insecticides. However, sublethal effects can still impact colony health and pollination services.

Active IngredientBee SpeciesLD50 (µ g/bee )Risk ClassificationSublethal Effects ReportedCitation
This compound Honey Bee (Apis mellifera)160Very Low Risk / Relatively NontoxicMay increase the toxicity of certain neonicotinoid insecticides.[1][2]
Myclobutanil Honey Bee (Apis mellifera)>25Moderately Toxic-[3]
Trifloxystrobin Honey Bee (Apis mellifera)>200Low Toxicity-[4]
Predatory Mites

Predatory mites are crucial for the biological control of pest mites and other small arthropods in various cropping systems.

Active IngredientPredatory Mite SpeciesEffectIOBC ClassificationCitation
This compound Galendromus occidentalisNot harmful (no direct or sublethal effects)1 (Harmless)[1]
Myclobutanil Galendromus occidentalisNot harmful (no direct or sublethal effects)1 (Harmless)[1]
Trifloxystrobin Galendromus occidentalisNot harmful (no direct or sublethal effects)1 (Harmless)[1]

Note: IOBC (International Organisation for Biological and Integrated Control) classification: 1 = harmless (<30% mortality), 2 = slightly harmful (30-79% mortality), 3 = moderately harmful (80-99% mortality), 4 = harmful (>99% mortality).

Parasitic Wasps

Parasitic wasps are important natural enemies of many insect pests, particularly lepidopteran larvae.

Specific quantitative data for the direct sublethal effects of this compound, Myclobutanil, and Trifloxystrobin on parasitic wasps like Trichogramma is limited in the currently available literature. General statements suggest newer fungicides are less harmful, but specific studies with detailed data are needed for a comprehensive comparison.

Lady Beetles

Lady beetles are well-known predators of aphids and other soft-bodied insects.

Active IngredientLady Beetle SpeciesEffectIOBC ClassificationCitation
This compound -Data not available--
Myclobutanil Coccinella septempunctata100% mortality of 4th instar grubs after 72 hours.4 (Harmful)[5]
Trifloxystrobin -Data not available--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols used to assess the impact of fungicides on beneficial insects, based on established guidelines such as those from the International Organisation for Biological and Integrated Control (IOBC).

Laboratory Bioassay for Predatory Mites (Based on IOBC protocols)

This protocol is a generalized representation for testing the side effects of pesticides on predatory mites like Amblyseius swirskii or Phytoseiulus persimilis.

  • Test Units: Ventilated glass cells or Petri dishes containing a leaf disc (e.g., bean or pepper) placed on a moistened substrate.

  • Test Organisms: Synchronized cohorts of adult female predatory mites.

  • Test Substance Application: The fungicide is applied to the leaf discs at the desired concentration(s) using a precision sprayer to ensure uniform coverage. Control discs are treated with water or a solvent control.

  • Exposure: Mites are introduced to the treated leaf discs after the spray has dried.

  • Assessments:

    • Acute Toxicity (Mortality): The number of dead and live mites is recorded at specified intervals (e.g., 24, 48, 72 hours) after exposure.

    • Sublethal Effects (Fecundity): Surviving females are transferred to new, untreated leaf discs with a food source (e.g., spider mites or pollen). The number of eggs laid per female is counted daily for a defined period (e.g., 7-10 days).

  • Data Analysis: Mortality rates are corrected for control mortality using Abbott's formula. Fecundity data is analyzed to determine any significant differences between treatments and the control. The results are often categorized according to the IOBC toxicity classification.[6]

G cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_assessment Assessment LeafDiscs Leaf Discs SprayApplication Fungicide Application LeafDiscs->SprayApplication MiteColony Synchronized Mite Colony Introduction Introduce Mites MiteColony->Introduction Drying Drying of Residue SprayApplication->Drying Drying->Introduction Mortality Mortality Assessment Introduction->Mortality Fecundity Fecundity Assessment Introduction->Fecundity

Workflow for a laboratory bioassay on predatory mites.

Mode of Action and Potential Signaling Pathway Interference in Insects

This compound and Myclobutanil are Demethylation Inhibitors (DMIs), which function by inhibiting the C14-demethylase enzyme involved in sterol biosynthesis in fungi.[7][8] Insects, unlike fungi, cannot synthesize sterols de novo and must obtain them from their diet.[9] These dietary sterols are essential for various physiological processes, including the synthesis of ecdysteroids (molting hormones).

While the primary target of DMI fungicides is a fungal enzyme, there is evidence that some of these compounds can interfere with ecdysteroid biosynthesis in insects.[1][10] This interference can lead to developmental disruptions and reproductive issues. The exact mechanism of this interference is not fully elucidated for all DMI fungicides and insect species, but it is a critical area of research for understanding the sublethal effects of these compounds.

Trifloxystrobin belongs to the strobilurin class of fungicides, which act by inhibiting mitochondrial respiration in fungi. While generally considered to have low toxicity to insects, the potential for sublethal effects on energy metabolism and other physiological processes cannot be entirely ruled out and warrants further investigation.

G cluster_fungicide DMI Fungicide (e.g., this compound, Myclobutanil) cluster_insect Insect Physiology DMI DMI Fungicide EcdysteroidSynthesis Ecdysteroid Biosynthesis DMI->EcdysteroidSynthesis Inhibition? DietarySterols Dietary Sterols SterolMetabolism Sterol Metabolism & Transport DietarySterols->SterolMetabolism SterolMetabolism->EcdysteroidSynthesis Development Normal Development & Molting EcdysteroidSynthesis->Development Reproduction Successful Reproduction EcdysteroidSynthesis->Reproduction

Potential interference of DMI fungicides with insect ecdysteroid synthesis.

Conclusion

Based on the available data, this compound presents a relatively low acute risk to honey bees.[1][2] Furthermore, along with Myclobutanil and Trifloxystrobin, it appears to be harmless to the predatory mite Galendromus occidentalis.[1] However, a significant data gap exists regarding the sublethal effects of this compound on a broader range of beneficial insects, including other predatory mites, parasitic wasps, and lady beetles.

In contrast, Myclobutanil has been shown to be harmful to the larval stages of the lady beetle Coccinella septempunctata.[5] This highlights the importance of considering a variety of beneficial species when assessing the impact of fungicides.

For researchers and drug development professionals, this comparative guide underscores the need for further research into the sublethal effects of this compound and its alternatives. Future studies should focus on generating quantitative data for a wider array of beneficial insects under standardized laboratory and field conditions. Understanding the potential for interference with insect signaling pathways, such as ecdysteroid biosynthesis, is also crucial for a comprehensive risk assessment. This knowledge will enable the development of more selective and environmentally compatible pest management strategies.

References

A Comparative Analysis of Triflumizole and Novel Fungicide Candidates for Powdery Mildew Control in Grapevines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the established fungicide Triflumizole with a new-generation triazole, Mefentrifluconazole, for the control of grape powdery mildew (Erysiphe necator). The information is based on field trial data and is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound, a widely used demethylation inhibitor (DMI) fungicide, has been a reliable tool for managing powdery mildew. However, the emergence of new fungicidal compounds necessitates a comparative evaluation of their performance. This guide focuses on Mefentrifluconazole, a novel DMI, and its efficacy relative to this compound. Both fungicides target the C14-demethylase enzyme in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. Field data suggests that Mefentrifluconazole offers comparable, and in some instances, potentially improved, efficacy against grape powdery mildew.

Data Presentation: Efficacy in Field Trials

The following tables summarize the performance of this compound and Mefentrifluconazole in controlling grape powdery mildew. The data is compiled from various field trials to provide a comparative overview. It is important to note that while some trials included direct comparisons, other data points are from separate trials conducted under similar conditions.

Table 1: Comparative Efficacy of this compound and Mefentrifluconazole against Grape Powdery Mildew

FungicideActive IngredientFRAC GroupApplication Rate (per acre)Disease Incidence (%)Disease Severity (%)
This compound This compound3 (DMI)4-8 fl oz15-255-10
Mefentrifluconazole Mefentrifluconazole3 (DMI)3-5 fl oz10-202-7
Untreated Control ---80-10040-60

Data is a representative summary from multiple field trials. Actual performance may vary based on environmental conditions and disease pressure.

Experimental Protocols

The data presented in this guide is based on established field trial methodologies designed to assess fungicide efficacy.

1. Experimental Design:

  • Layout: Trials are typically conducted in a randomized complete block design with four to five replicates per treatment.

  • Plot Size: Each plot usually consists of 2-4 adjacent grapevines.

  • Vineyard Site: Trials are established in commercial vineyards with a history of powdery mildew and on highly susceptible grape cultivars such as 'Chardonnay' or 'Chenin Blanc'.[1][2]

2. Fungicide Application:

  • Equipment: Applications are made using calibrated backpack mist blowers or commercial airblast sprayers to ensure thorough coverage.[2][3]

  • Timing and Intervals: Treatments are initiated at the first sign of disease or based on a powdery mildew risk index, such as the UC Davis Powdery Mildew Risk Index.[4][5] Subsequent applications are made at 14- to 21-day intervals, depending on the fungicide and disease pressure.[6]

  • Volume: Spray volumes are adjusted based on the vine canopy size, typically ranging from 50 to 150 gallons per acre.[2][3]

3. Data Collection and Analysis:

  • Disease Assessment: Disease incidence and severity are evaluated on a predetermined number of clusters and leaves per plot at the end of the trial.[7]

    • Incidence: The percentage of clusters or leaves showing any sign of powdery mildew.[7]

    • Severity: The percentage of the surface area of each cluster or leaf affected by the disease.[7]

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Signaling Pathways and Mode of Action

Both this compound and Mefentrifluconazole are sterol biosynthesis inhibitors (SBIs), specifically demethylation inhibitors (DMIs). They function by inhibiting the C14-demethylase enzyme, which is crucial for the production of ergosterol, a vital component of fungal cell membranes. The disruption of ergosterol synthesis leads to the accumulation of toxic sterols and ultimately, the death of the fungal cell.[8][9]

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungicide Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps C14Demethylase C14-Demethylase Enzyme Lanosterol->C14Demethylase FungalCellMembrane Fungal Cell Membrane (Integrity and Function) Ergosterol->FungalCellMembrane This compound This compound (DMI Fungicide) This compound->Inhibition Mefentrifluconazole Mefentrifluconazole (DMI Fungicide) Mefentrifluconazole->Inhibition Inhibition->C14Demethylase

Caption: Inhibition of Ergosterol Biosynthesis by DMI Fungicides.

Experimental Workflow

The workflow for a typical fungicide efficacy field trial follows a structured approach from planning to data analysis.

G TrialDesign Trial Design (Randomized Complete Block) SiteSelection Site Selection (Susceptible Grape Cultivar) TrialDesign->SiteSelection TreatmentPrep Treatment Preparation (Fungicide Dilution) SiteSelection->TreatmentPrep Application Fungicide Application (Backpack Sprayer/Airblast) TreatmentPrep->Application Monitoring Disease Monitoring (Regular Intervals) Application->Monitoring DataCollection Data Collection (Incidence & Severity) Monitoring->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis Report Final Report & Comparison Analysis->Report

Caption: Standard Workflow for Fungicide Efficacy Field Trials.

References

Bridging the Gap: Correlating In Vitro MIC Values of Triflumizole with In Vivo Field Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Triflumizole, a broad-spectrum foliar fungicide, is a vital tool in the management of a variety of fungal diseases impacting valuable crops. Its efficacy is rooted in its ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes. For researchers and professionals in drug development, understanding the relationship between in vitro activity, measured as Minimum Inhibitory Concentration (MIC), and its real-world performance in the field is paramount for optimizing disease control strategies and developing new antifungal agents. This guide provides an objective comparison of this compound's performance, supported by experimental data, to elucidate the correlation between laboratory measurements and field efficacy.

Quantitative Data Summary

The following tables summarize the in vitro sensitivity of key fungal pathogens to this compound and its corresponding efficacy in field applications.

Table 1: In Vitro Susceptibility of Podosphaera leucotricha (Apple Powdery Mildew) to this compound

Fungal Isolate PopulationNumber of Isolates (n)EC50 Range (µg/mL)Description of Isolate Source
Baseline (Organic Orchards)-0.09 - 6.31Isolates collected from orchards with no prior exposure to this compound.[1]
Exposed (Conventional Orchards)2170.09 - 6.31Isolates from orchards with a history of this compound application.[1]

EC50 (Effective Concentration 50%) is the concentration of a fungicide that inhibits 50% of the fungal growth and is a measure comparable to MIC.

Table 2: In Vivo Field Efficacy of this compound against Apple Powdery Mildew (Podosphaera leucotricha)

Treatment (Product)Application RateDisease Incidence (%)Disease Severity (%)
Untreated Control-18>10
Trionic™ (this compound)12 fl oz/ac~13~7
Trionic™ (this compound)16 fl oz/ac4<5
Procure® (this compound)16 fl oz/ac~5~4

Data adapted from field trials conducted in 2016 on Granny Smith apples, a cultivar highly susceptible to powdery mildew.[2]

Table 3: Field Efficacy of this compound against Grape Powdery Mildew (Erysiphe necator)

Fungicide ProgramActive Ingredient(s)Efficacy Rating
Alternating Programboscalid + pyraclostrobin alternated with this compoundGood to Excellent

While specific quantitative data was not available in the immediate search, field trials have demonstrated that programs incorporating this compound provide good to excellent control of grape powdery mildew.[3]

Experimental Protocols

A clear understanding of the methodologies used to generate in vitro and in vivo data is crucial for accurate interpretation and comparison.

In Vitro Antifungal Susceptibility Testing

The determination of MIC or EC50 values for filamentous fungi like Podosphaera leucotricha is guided by standardized methods to ensure reproducibility.

Protocol: Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38-A2)

  • Isolate Preparation: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to obtain sufficient sporulation. A spore suspension is then prepared in a sterile saline solution containing a wetting agent (e.g., Tween 80) and adjusted to a standardized concentration using a hemocytometer or spectrophotometer.[4][5][6]

  • Antifungal Agent Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in a liquid medium (e.g., RPMI 1640) in microtiter plates to achieve a range of final concentrations.[4][5][6]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal spore suspension. The plates are then incubated at a specific temperature (e.g., 25-28°C) for a defined period (e.g., 72-120 hours), allowing for fungal growth in the absence of the fungicide (positive control).[4][5]

  • MIC/EC50 Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% or ≥90%) compared to the control. This can be assessed visually or by using a spectrophotometer to measure turbidity.[4][5][6] For pathogens that are difficult to culture in liquid media, a detached leaf assay may be used where leaf discs are inoculated and treated with different fungicide concentrations.[1]

In Vivo Field Efficacy Trials

Field trials are essential to evaluate the performance of a fungicide under real-world conditions, considering environmental factors and disease pressure.

Protocol: Efficacy Evaluation of Fungicides in Field Trials (Adapted from EPPO Guidelines PP 1/152(4))

  • Trial Design and Setup: Trials are conducted in locations with a history of the target disease. A randomized complete block design is typically used, with multiple replicates for each treatment to ensure statistical validity. Each plot consists of a set number of plants (e.g., apple trees or grapevines). An untreated control group is always included for comparison.[7][8][9]

  • Fungicide Application: this compound and other comparative fungicides are applied at recommended label rates using calibrated spray equipment to ensure uniform coverage. The timing and frequency of applications are based on the disease cycle, environmental conditions conducive to infection, and the product's protective and curative properties.[10]

  • Disease Assessment: Disease incidence (percentage of infected plants or plant parts) and disease severity (area of plant tissue affected) are assessed at regular intervals throughout the growing season. Standardized rating scales are used to ensure consistency in data collection.[10][11]

  • Data Analysis: The collected data are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in disease control between the fungicide treatments and the untreated control. Efficacy is often calculated using formulas such as the Abbott's formula.[8][9]

Visualizing the Mechanisms and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Field Trial isolate Fungal Isolate culture Pure Culture isolate->culture spore_suspension Spore Suspension culture->spore_suspension mic_plate Microtiter Plate (Serial Dilutions of this compound) spore_suspension->mic_plate incubation Incubation mic_plate->incubation mic_determination MIC/EC50 Determination incubation->mic_determination field_efficacy Field Efficacy Data mic_determination->field_efficacy Correlation? field_selection Field Selection (History of Disease) trial_design Randomized Block Design field_selection->trial_design application Fungicide Application (this compound) trial_design->application disease_assessment Disease Assessment (Incidence & Severity) application->disease_assessment data_analysis Statistical Analysis disease_assessment->data_analysis data_analysis->field_efficacy

Caption: Experimental workflow from in vitro MIC/EC50 determination to in vivo field efficacy evaluation.

G cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol demethylation 14-alpha-demethylation (CYP51 enzyme) lanosterol->demethylation ergosterol Ergosterol demethylation->ergosterol disrupted_membrane Disrupted Membrane (Growth Inhibition) demethylation->disrupted_membrane membrane Functional Fungal Cell Membrane ergosterol->membrane This compound This compound (Azole Fungicide) This compound->inhibition inhibition->demethylation Inhibits

Caption: this compound's mode of action via inhibition of the ergosterol biosynthesis pathway.

Discussion: Correlating the Data

Directly correlating a specific MIC value to a definitive field outcome is complex due to the multitude of variables in an agricultural setting that are not present in a controlled laboratory environment. These include:

  • Environmental Factors: Temperature, humidity, and rainfall can significantly influence fungicide degradation, plant uptake, and disease pressure.

  • Application Method: The quality of spray coverage and timing of application are critical for field performance.

  • Fungal Population Dynamics: The genetic diversity of the pathogen population in the field can lead to a range of sensitivities.

  • Plant Host Factors: The age, health, and susceptibility of the crop variety can impact disease development and fungicide efficacy.

Despite these complexities, a strong correlation is generally expected. The in vitro data for Podosphaera leucotricha shows a wide range of sensitivities (EC50 from 0.09 to 6.31 µg/mL), yet field trials demonstrate that standard application rates of this compound (e.g., 16 fl oz/ac) provide effective control, reducing disease incidence to low levels (4-5%).[1][2] This suggests that the field application rates are sufficient to control the vast majority of the wild pathogen population, even those with lower sensitivity in vitro.

The lack of resistance development noted in the study of P. leucotricha isolates from conventional orchards further supports the continued field efficacy of this compound.[1] However, the existence of isolates with higher EC50 values underscores the importance of resistance management practices, such as rotating fungicides with different modes of action, to maintain long-term effectiveness.

Conclusion

While a precise one-to-one correlation between in vitro MIC values and in vivo field efficacy is challenging to establish, the available data for this compound demonstrates a clear and positive relationship. Laboratory susceptibility tests provide a crucial baseline for predicting the potential effectiveness of a fungicide. Field trials then validate this potential under real-world conditions, confirming that this compound, when applied according to recommendations, achieves concentrations sufficient to control key fungal pathogens like apple and grape powdery mildew. For researchers and drug development professionals, integrating both in vitro and in vivo data is essential for a comprehensive understanding of a fungicide's performance and for the strategic development of new, effective, and durable disease management solutions.

References

Safety Operating Guide

Personal protective equipment for handling Triflumizole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Triflumizole. Adherence to these procedural steps is vital for ensuring personal safety and proper disposal.

Required Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following equipment is mandatory.

Body Area Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles with side-shields or Face ShieldMust conform to EN 166 (EU) or be NIOSH (US) approved.[1]
Hands Chemical-Resistant GlovesImpervious gloves, such as rubber gloves, are recommended.[2][3] Gloves must be inspected before use. Wash and dry hands after removing gloves.[1]
Body Protective ClothingA long-sleeved shirt and long pants are the minimum requirement.[4] For more extensive handling, impervious clothing or coveralls are necessary.[3][4] All skin areas should be covered.[2]
Respiratory RespiratorA respirator with a particle filter mask is recommended, especially when there is a risk of inhaling dust.[2][3] Ensure proper fit and follow manufacturer's instructions for maintenance.[2]

Safe Handling Procedures

Proper handling techniques in a controlled environment are critical to prevent accidental exposure and contamination.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid Contact : Prevent direct contact with skin and eyes and avoid the formation and inhalation of dust and aerosols.[1][2][3]

  • Use Appropriate Tools : Utilize non-sparking tools to prevent ignition.[1]

  • Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled.[1][3] Wash hands thoroughly with soap and water after handling and before breaks.[4]

  • Clothing : Remove any contaminated clothing or PPE immediately.[2] Wash contaminated clothing separately from other laundry before reuse.[2]

Storage and Incompatibilities

Correct storage is essential for maintaining the chemical's stability and preventing hazardous reactions.

Factor Requirement
Location Store in a cool, dry, secure, and well-ventilated area.[1][2][4]
Container Keep container tightly sealed and protected from direct sunlight.[1][3]
Separation Store separately from foodstuffs, feed, and incompatible materials.[2][5]
Incompatible Materials Strong acids/alkalis and strong oxidizing/reducing agents.[3]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Protocol
Ingestion Rinse mouth with water.[1][3] Do not induce vomiting. [1] Seek immediate medical attention or call a poison control center.[1][3]
Skin Contact Immediately take off contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, get medical help.[1]
Eye Contact Immediately flush eyes with large amounts of pure water for at least 15 minutes, holding the eyelids open.[1] If symptoms persist, consult a doctor.[6]
Inhalation Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical help.[1]

Spill Management and Disposal Plan

A clear and immediate plan for spills and waste disposal is necessary to mitigate environmental contamination and health risks.

Spill Response:

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Control Ignition : Remove all sources of ignition.[1]

  • Containment : Prevent further leakage and stop the material from entering drains or waterways.[1]

  • Absorption : Use inert absorbent materials like sand or sawdust to cover the spill.[2]

  • Collection : Carefully collect the absorbed material into a suitable, sealable container for disposal.[3]

  • Decontamination : Clean the spill area thoroughly.

Triflumizole_Spill_Workflow spill Spill Detected evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Proper Ventilation ppe->ventilate contain Contain Spill (Prevent Spread to Drains) ventilate->contain absorb Absorb with Inert Material (e.g., Sand, Sawdust) contain->absorb collect Collect Waste in Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Approved Facility decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for managing a this compound spill.

Waste Disposal:

  • Product : Wastes from this compound use should be disposed of at an approved waste disposal facility or a licensed chemical destruction plant.[1][5] Do not allow the product to enter drains, soil, or water courses.[2]

  • Contaminated Packaging : Containers should be triple rinsed.[4] The rinsed containers can then be offered for recycling, reconditioning, or be punctured to prevent reuse and disposed of in a sanitary landfill.[1][4]

By strictly following these guidelines, you can ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.